3-(4-Methylphenoxy)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158593. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylphenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-10-5-7-12(8-6-10)17-13-4-2-3-11(9-13)14(15)16/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFNHFHOMMSCEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70303499 | |
| Record name | 3-(4-methylphenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70303499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62507-86-2 | |
| Record name | 3-(4-Methylphenoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62507-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Methylphenoxy)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062507862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 62507-86-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158593 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-methylphenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70303499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(4-Methylphenoxy)benzoic Acid
Abstract: This technical guide provides a comprehensive overview of 3-(4-Methylphenoxy)benzoic acid (CAS No. 62507-86-2), a versatile aromatic carboxylic acid. The document elucidates its core physicochemical properties, molecular structure, and established synthetic methodologies. It further explores its significant role as a pivotal intermediate in the development of pharmaceuticals, agrochemicals, and advanced polymers. By synthesizing data from established chemical literature and supplier technical sheets, this guide serves as an essential resource for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical insights into its application and potential.
Chemical Identity and Core Properties
This compound is an organic compound characterized by a benzoic acid core linked to a p-cresol moiety through an ether bond. This unique structure imparts a combination of reactivity and stability, making it a valuable building block in organic synthesis.[1] Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 62507-86-2 | [1] |
| Molecular Formula | C₁₄H₁₂O₃ | [1] |
| Molecular Weight | 228.25 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 178-182 °C | [1] |
| Purity | ≥ 96% (Assay) | [1] |
| Synonyms | 3-(4-Tolyl)hydroxy benzoic acid | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
Molecular Structure and Spectroscopic Characterization
The molecular architecture of this compound is fundamental to its chemical behavior. The molecule consists of two aromatic rings connected by an ether linkage. One ring is substituted with a carboxylic acid group at the meta-position relative to the ether, while the other ring has a methyl group at the para-position. This arrangement influences the molecule's electronic properties and reactivity in synthetic transformations.
Caption: Molecular structure of this compound.
Spectroscopic Elucidation: A Predictive Analysis
While specific spectra for this compound are not publicly cataloged, its structure allows for the confident prediction of its spectroscopic signatures, which are crucial for identity confirmation post-synthesis.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, with splitting patterns determined by their positions. A singlet corresponding to the three protons of the methyl (-CH₃) group would appear in the upfield region (around 2.3 ppm). The carboxylic acid proton (-COOH) would be a broad singlet far downfield, typically above 10 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display 14 unique carbon signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (around 170 ppm). Signals for the aromatic carbons would appear in the 110-160 ppm range, with carbons attached to oxygen appearing more downfield. The methyl carbon would be the most upfield signal (around 20 ppm).
-
Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of functional groups. A broad absorption band from 2500-3300 cm⁻¹ would be characteristic of the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretch. C-O ether stretching bands would be visible in the 1250-1000 cm⁻¹ region.
-
Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would show a molecular ion peak (M⁺) corresponding to its molecular weight of 228.25.[1] Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage at the ether linkage, providing further structural confirmation.
Synthesis and Manufacturing
The synthesis of diaryl ethers like this compound is commonly achieved through nucleophilic substitution reactions. A well-established and industrially relevant method is the Ullmann condensation.
Causality in Synthesis Choice: The Ullmann reaction is favored for its reliability in forming diaryl ether bonds, which can be challenging to construct using other methods. It typically involves the coupling of a phenol with an aryl halide, catalyzed by copper. The choice of a copper catalyst is critical as it facilitates the otherwise difficult nucleophilic aromatic substitution.
Caption: General workflow for the Ullmann synthesis of the target compound.
Experimental Protocol: Ullmann Condensation
This protocol describes a representative lab-scale synthesis.
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-bromobenzoic acid (1.0 eq), 4-methylphenol (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent Addition: Add a suitable high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF), to the flask.
-
Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to create an inert atmosphere, which is crucial to prevent oxidation of the copper catalyst.
-
Reaction: Heat the reaction mixture to a temperature of 140-160 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing dilute hydrochloric acid (HCl). This step protonates the carboxylate salt to form the desired carboxylic acid and neutralizes the base.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
Final Isolation: Purify the crude solid by recrystallization from a solvent system like ethanol/water to obtain pure, white crystals of this compound.
-
Validation: Confirm the identity and purity of the final product using the spectroscopic methods described in Section 2 and by measuring its melting point.
Applications and Industrial Relevance
This compound is not typically an end-product but rather a high-value intermediate.[1] Its bifunctional nature—a reactive carboxylic acid and a stable diaryl ether—makes it a versatile precursor in several industries.[1]
Caption: Key application areas for this compound.
-
Pharmaceutical Development: The compound serves as a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] It is particularly noted for its use in developing anti-inflammatory and analgesic agents, where the diaryl ether motif is a common feature in many biologically active molecules.[1][2][3]
-
Agrochemical Synthesis: In agriculture, it is an important intermediate for producing certain herbicides and fungicides.[1] The structural features can be modified to create molecules that selectively target metabolic pathways in weeds or fungi, contributing to crop protection.[1]
-
Polymer Chemistry: The molecule can be used in the formulation of specialty polymers.[1] Its rigid, aromatic structure can be incorporated into polymer backbones to enhance thermal stability and mechanical properties, which is critical for materials used in the aerospace and automotive industries.[1]
Biological Activity and Toxicological Profile: An Outlook
The closest structural analog with extensive toxicological study is 3-phenoxybenzoic acid (3-PBA), a common metabolite of pyrethroid insecticides.[4][5] In silico (computer-based) studies on 3-PBA predict potential for reproductive dysfunction, neurotoxicity, and dermatitis.[4][5] These studies suggest that such molecules can be absorbed through the gastrointestinal tract and may cross the blood-brain barrier.[4][5]
Crucial Distinction: It is imperative to note that this compound is not 3-PBA. The additional methyl group can significantly alter its metabolic fate, biological activity, and toxicological profile. The methyl group can be a site for metabolic oxidation, potentially leading to different metabolites and detoxification pathways compared to 3-PBA. Therefore, direct extrapolation of 3-PBA's toxicity data is not scientifically valid.
Standard toxicological assessments would be required to characterize this specific compound, including evaluations of acute toxicity, skin and eye irritation, mutagenicity, and reproductive toxicity.[6][7]
Caption: Logic diagram for predicting biological properties based on structure.
Conclusion
This compound is a compound of significant industrial interest, primarily valued for its role as a versatile chemical intermediate. Its well-defined properties and accessible synthetic routes make it a reliable starting material for complex target molecules in the pharmaceutical and agrochemical sectors. While its direct biological effects are not thoroughly documented, its structural similarity to known bioactive molecules underscores the potential for its derivatives in drug discovery. Future research should focus on a full toxicological characterization to ensure safe handling and application, as well as further exploration of its utility in creating novel materials and therapeutics.
References
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Lu, K., & Long, S. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. IUCrData, 8(Pt 7), x230600. Available at: [Link]
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Lu, K., & Long, S. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. ResearchGate. Available at: [Link]
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Srini Chem. (2026, January). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]
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Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy 4 methyl Benzoic Acid. Retrieved from [Link]
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Nguyen, H. D., Hoang, T., & Vu, G. H. (2024). An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products. Xenobiotica, 1-13. Available at: [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoic Acid. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Nguyen, H. D., Hoang, T., & Vu, G. H. (2024). An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products. PubMed. Retrieved from [Link]
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International Journal of Advanced Research in Science, Communication and Technology. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]
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MDPI. (n.d.). Estrogenic Activity of 4-Hydroxy-Benzoic Acid from Acer tegmentosum via Estrogen Receptor α-Dependent Signaling Pathways. Retrieved from [Link]
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3-(p-tolyloxy)benzoic acid synthesis and structure elucidation
An In-depth Technical Guide to the Synthesis and Structure Elucidation of 3-(p-tolyloxy)benzoic acid
This guide provides a comprehensive overview of the synthesis, purification, and detailed structural analysis of 3-(p-tolyloxy)benzoic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the critical experimental considerations, underlying chemical principles, and robust analytical techniques required for the successful preparation and validation of this diaryl ether compound.
Conceptual Framework: Retrosynthetic Analysis
The logical starting point for any synthesis is a retrosynthetic analysis. This process deconstructs the target molecule into simpler, commercially available precursors. For 3-(p-tolyloxy)benzoic acid, the key disconnection is the diaryl ether bond (C-O), which is the most synthetically challenging feature. This disconnection reveals two primary synthetic pathways originating from fundamental building blocks.
Caption: Retrosynthetic analysis of 3-(p-tolyloxy)benzoic acid.
Synthetic Methodologies: A Comparative Approach
The formation of the diaryl ether linkage is typically achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent and field-proven methods are the Ullmann condensation and the Buchwald-Hartwig C-O coupling.
Method A: The Ullmann Condensation
The Ullmann condensation is a classical, copper-catalyzed reaction for forming carbon-heteroatom bonds.[1][2] It involves the coupling of an aryl halide with an alcohol or phenol. While robust, this reaction often requires high temperatures and stoichiometric amounts of copper, which can complicate purification.[1][3]
Causality of Experimental Design: The reaction is typically performed with an aryl halide activated by an electron-withdrawing group; however, the carboxylic acid group in 3-halobenzoic acid is sufficiently activating. A base is required to deprotonate the phenol (p-cresol), generating the nucleophilic phenoxide. A high-boiling polar aprotic solvent like DMF or NMP is used to ensure all reactants remain in solution at the required high temperatures.[1]
Detailed Experimental Protocol: Ullmann Synthesis
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromobenzoic acid (1.0 eq), p-cresol (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Catalyst and Solvent Addition: Add copper(I) iodide (CuI, 0.15 eq) and N,N-dimethylformamide (DMF, 5 mL per mmol of 3-bromobenzoic acid).
-
Reaction Execution: Heat the reaction mixture to 140-150 °C under an inert atmosphere (e.g., Nitrogen or Argon) and maintain vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the mixture into a beaker containing 1 M hydrochloric acid (HCl). This neutralizes the base and protonates the product.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.
Method B: The Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig reaction is a more modern, palladium-catalyzed cross-coupling method known for its milder reaction conditions, lower catalyst loadings, and broader substrate scope compared to the Ullmann condensation.[4][5]
Causality of Experimental Design: The choice of ligand is critical for the efficiency of the catalytic cycle. Sterically hindered biarylphosphine ligands are often employed to promote the reductive elimination step, which forms the C-O bond.[6] A strong, non-nucleophilic base like sodium tert-butoxide is used to generate the phenoxide in situ without competing in the reaction. Anhydrous, deoxygenated solvents are crucial as the Pd(0) catalytic species is sensitive to oxygen.[7]
Detailed Experimental Protocol: Buchwald-Hartwig Synthesis
-
Inert Atmosphere Setup: In a glovebox or under a constant stream of inert gas, add 3-bromobenzoic acid (1.0 eq), p-cresol (1.2 eq), and sodium tert-butoxide (NaOtBu, 1.5 eq) to a flame-dried Schlenk flask.
-
Catalyst Premix: In a separate vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., Xantphos, 0.05 eq).
-
Reaction Assembly: Add the catalyst premix to the Schlenk flask, followed by anhydrous, deoxygenated toluene (5 mL per mmol of 3-bromobenzoic acid).
-
Reaction Execution: Seal the flask and heat the mixture to 100-110 °C for 8-16 hours with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up, extraction, and purification procedure as described for the Ullmann condensation (Steps 4-8).
Comparative Analysis of Synthetic Routes
| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Catalyst | Copper (CuI, Cu₂O, Cu powder) | Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂) |
| Catalyst Loading | High (10-100 mol%) | Low (1-5 mol%) |
| Ligand | Often not required, but can improve yield | Essential (e.g., Xantphos, RuPhos) |
| Temperature | High (140-220 °C)[1] | Moderate (80-120 °C) |
| Base | Weaker bases (K₂CO₃, Cs₂CO₃) | Strong bases (NaOtBu, K₃PO₄) |
| Advantages | Lower catalyst cost, less sensitive to air | Milder conditions, higher yields, broader scope[4] |
| Disadvantages | Harsh conditions, high catalyst loading | High catalyst/ligand cost, air-sensitive |
Structure Elucidation: A Multi-Technique Approach
Confirming the chemical structure and purity of the synthesized 3-(p-tolyloxy)benzoic acid is a critical, self-validating step. This requires a combination of spectroscopic and physical characterization methods.
Caption: Workflow for the structural elucidation of the final product.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₂O₃[8] |
| Molecular Weight | 228.24 g/mol [8] |
| Appearance | White to off-white solid[8] |
| Melting Point | 180-181 °C (for the similar p-toluic acid)[9][10] |
| Solubility | Poorly soluble in water, soluble in acetone, ethanol[9][11] |
¹H NMR Spectroscopy
The ¹H NMR spectrum provides definitive information about the electronic environment of the protons in the molecule. The spectrum is expected to show distinct signals for the carboxylic acid proton, the aromatic protons on both rings, and the methyl group protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | > 10.0 | Singlet, broad | 1H |
| Aromatic (Benzoic Acid Ring) | 7.0 - 8.0 | Multiplets | 4H |
| Aromatic (Tolyl Ring, AA'BB') | ~7.1 (d, J≈8 Hz), ~6.9 (d, J≈8 Hz) | Doublets | 4H |
| Methyl (-CH₃) | ~2.3 | Singlet | 3H |
Note: The exact chemical shifts for the aromatic protons on the benzoic acid ring will be complex due to the meta-substitution pattern.[12]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to symmetry in the p-tolyl group, fewer than 14 signals are expected.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | ~170-175[13] |
| Aromatic (C-O, ether linkage) | ~155-160 |
| Aromatic (C-COOH) | ~130-135 |
| Aromatic (CH) | ~115-130[14] |
| Aromatic (C-CH₃) | ~130-140 |
| Methyl (-CH₃) | ~20-22[13] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.[15]
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid O-H | Stretching, H-bonded | 2500-3300 (very broad)[15] |
| Aromatic C-H | Stretching | 3000-3100 |
| Carboxylic Acid C=O | Stretching | 1680-1710[15] |
| Aromatic C=C | Stretching | 1450-1600 |
| Diaryl Ether C-O-C | Asymmetric Stretching | 1230-1270 |
| Carboxylic Acid C-O | Stretching | 1280-1320 |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.
-
Molecular Ion (M⁺): The primary peak expected is the molecular ion peak at m/z = 228, corresponding to the molecular formula [C₁₄H₁₂O₃]⁺.[16]
-
Key Fragmentations:
-
Loss of -OH (m/z = 17): A peak at m/z = 211 [M-17]⁺.
-
Loss of -COOH (m/z = 45): A peak at m/z = 183 [M-45]⁺, corresponding to the diaryl ether cation.[16]
-
Cleavage of the ether bond can also lead to fragments corresponding to the individual aromatic moieties.
-
Conclusion
The synthesis of 3-(p-tolyloxy)benzoic acid can be reliably achieved via either Ullmann condensation or Buchwald-Hartwig C-O coupling. The Buchwald-Hartwig approach offers milder conditions and is often preferred in modern synthetic labs, while the Ullmann reaction remains a cost-effective alternative. Rigorous structural elucidation using a combination of NMR, IR, and MS, alongside physical characterization, is essential to validate the identity and purity of the final product, ensuring its suitability for downstream applications in research and development.
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Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (n.d.). Recent synthetic developments and applications of the Ullmann reaction. Retrieved from [Link]
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ResearchGate. (2006). Ullmann condensation using copper or copper oxide as the reactant. Retrieved from [Link]
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- 15. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Physical and chemical characteristics of 3-(4-Methylphenoxy)benzoic acid
An In-depth Technical Guide to 3-(4-Methylphenoxy)benzoic Acid
Authored by: A Senior Application Scientist
Foreword: A Molecule of Versatility
In the landscape of chemical synthesis, certain molecules distinguish themselves not by sheer complexity, but by the breadth of their utility. This compound is one such compound. Structurally, it is an aromatic carboxylic acid featuring a diaryl ether linkage, a motif that imparts a unique combination of rigidity and conformational flexibility. This guide provides an in-depth exploration of its core physical and chemical characteristics, synthesis, and handling protocols, grounded in established scientific principles. For researchers in pharmaceutical development and materials science, understanding the nuances of this intermediate is critical for leveraging its full potential in the creation of novel, high-performance molecules.[1]
Core Physicochemical and Structural Identity
This compound is a white crystalline powder at standard conditions.[1] Its identity is defined by a specific arrangement of atoms that dictates its physical behavior and chemical reactivity. The ether linkage and the carboxylic acid group are the primary centers of chemical activity, while the two aromatic rings form the structural backbone.
Key Identifiers and Properties
A consolidated summary of the compound's fundamental properties is presented below for rapid reference.
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| Synonyms | 3-(4-Tolyl)hydroxy benzoic acid | [1] |
| CAS Number | 62507-86-2 | [1] |
| Molecular Formula | C₁₄H₁₂O₃ | [1] |
| Molecular Weight | 228.25 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 178-182 °C | [1] |
| PubChem ID | 292675 | [1] |
Spectroscopic Profile: Deciphering the Molecular Signature
Spectroscopic analysis is fundamental to verifying the identity and purity of a chemical compound. The key features expected in the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will provide a distinct map of the hydrogen atoms. Key expected signals include:
-
A singlet for the methyl group (-CH₃) protons, typically in the range of δ 2.3-2.4 ppm.
-
A broad singlet for the carboxylic acid proton (-COOH) at the downfield end of the spectrum, usually above δ 10.0 ppm.
-
A series of multiplets in the aromatic region (δ 6.8-8.0 ppm) corresponding to the protons on the two benzene rings. The specific splitting patterns (doublets, triplets, etc.) will depend on the substitution and coupling between adjacent protons.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom. Expected resonances include:
-
A peak for the methyl carbon around δ 20-22 ppm.
-
Multiple peaks in the aromatic region (δ 115-160 ppm), including the carbons of the ether linkage.
-
A downfield peak for the carboxylic acid carbon (-COOH) typically above δ 165 ppm.[2]
-
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups.
-
O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid.
-
C=O Stretch: A strong, sharp absorption peak characteristic of the carbonyl group in the carboxylic acid will appear around 1680-1710 cm⁻¹. The exact position can be influenced by hydrogen bonding.[3]
-
C-O Stretch: Absorptions corresponding to the ether linkage and the carboxylic acid C-O bond will be present in the fingerprint region, typically between 1200-1300 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.
-
Molecular Ion Peak (M⁺): The spectrum should show a clear molecular ion peak corresponding to the molecular weight of the compound (m/z = 228.25).
-
Fragmentation Pattern: Common fragmentation patterns would involve the loss of the carboxyl group (-COOH, 45 Da) or cleavage at the ether linkage, providing further structural confirmation.
Synthesis and Chemical Reactivity
Synthesis via Ullmann Condensation
A prevalent method for synthesizing diaryl ethers like this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. In this case, 3-bromobenzoic acid is reacted with p-cresol in the presence of a copper catalyst and a base.
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-bromobenzoic acid (1.0 eq), p-cresol (1.1 eq), and potassium carbonate (2.0 eq) in a high-boiling point solvent such as N,N-Dimethylformamide (DMF).
-
Catalyst Addition: Add a catalytic amount of copper(I) iodide (CuI, ~5 mol%) and L-proline (~10 mol%) to the mixture. L-proline acts as a ligand to stabilize the copper catalyst and improve reaction efficiency.
-
Reaction: Heat the mixture to reflux (typically 120-150 °C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, acidify the mixture with hydrochloric acid (HCl) to a pH of ~2. This protonates the carboxylate and precipitates the product.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.
Caption: Ullmann condensation workflow for synthesizing this compound.
Chemical Reactivity
The reactivity of this compound is dominated by its two primary functional groups:
-
Carboxylic Acid: This group can undergo standard reactions such as esterification (reaction with alcohols), amide formation (reaction with amines via an activated intermediate like an acyl chloride), and reduction to an alcohol using strong reducing agents like LiAlH₄.[4]
-
Diaryl Ether: The ether linkage is generally stable but can be cleaved under harsh conditions (e.g., with strong acids like HBr). The aromatic rings can undergo electrophilic aromatic substitution, with the directing effects determined by the positions of the ether and carboxylic acid groups.
Industrial and Research Applications
The unique structure of this compound makes it a valuable building block in several high-value applications.
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of more complex molecules, particularly anti-inflammatory and analgesic agents.[1] The diaryl ether scaffold is present in numerous biologically active compounds.
-
Polymer Chemistry: The compound is utilized in the formulation of specialty polymers.[1] Its incorporation into polymer backbones can enhance thermal stability and mechanical properties, which is critical for materials used in the aerospace and automotive industries.[1]
Safety, Handling, and Toxicology
Proper handling of any chemical reagent is paramount for laboratory safety. While comprehensive toxicological data for this compound is not available, information for related benzoic acid compounds provides a basis for safe handling protocols.
Hazard Identification
Based on available data for similar compounds, this compound should be handled with care.
| Hazard Class | Statement |
| Skin Irritation | May cause skin irritation. |
| Eye Irritation | May cause serious eye irritation. |
| Acute Toxicity | May be harmful if swallowed. |
| Aquatic Hazard | May be harmful to aquatic life. |
Note: This information is based on analogous compounds and a comprehensive GHS classification may not be fully established.
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling this compound is crucial to minimize exposure.
Caption: Standard safety workflow for handling this compound.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5]
Toxicological Profile
-
Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.
-
General Toxicity: The chemical, physical, and toxicological properties have not been thoroughly investigated.[5] It should be handled with the care accorded to a potentially hazardous substance.
Conclusion
This compound is a compound of significant interest due to its versatile applications as a chemical intermediate. Its well-defined physical properties, predictable spectroscopic signature, and established synthesis routes make it a reliable building block for researchers. A thorough understanding of its characteristics, combined with stringent adherence to safety protocols, is essential for harnessing its potential in the development of advanced pharmaceuticals and materials.
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The Multifaceted Therapeutic Potential of Phenoxybenzoic Acid Derivatives: A Technical Guide for Drug Discovery
Abstract
The phenoxybenzoic acid scaffold represents a privileged chemical structure in medicinal chemistry, giving rise to a diverse array of derivatives with significant biological activities. This technical guide provides an in-depth exploration of the multifaceted therapeutic potential of these compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and herbicidal properties. For each area, we delve into the underlying mechanisms of action, present key quantitative data, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics based on the phenoxybenzoic acid core.
Introduction: The Phenoxybenzoic Acid Scaffold - A Versatile Pharmacophore
Phenoxybenzoic acid, a molecule characterized by a benzoic acid moiety linked to a phenoxy group, serves as a versatile template for the design of biologically active compounds. The inherent structural features of this scaffold, including its aromatic rings and carboxylic acid group, provide multiple points for chemical modification, allowing for the fine-tuning of its physicochemical properties and biological targets. This adaptability has led to the development of a wide range of derivatives with distinct and potent activities, making it a subject of intense research in drug discovery and agrochemicals. This guide will systematically explore the most prominent of these biological activities, providing both the foundational knowledge and the practical methodologies required to advance research in this exciting field.
Anticancer Activity: Targeting Key Pathways in Malignancy
Phenoxybenzoic acid derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines. Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in tumor growth, proliferation, and survival.
Mechanism of Action: Inhibition of VEGFR-2 Signaling and Induction of Apoptosis
A primary mechanism underlying the anticancer effects of many phenoxybenzoic acid derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[2] By binding to and inhibiting VEGFR-2, these derivatives can disrupt the downstream signaling cascade, leading to a reduction in tumor vascularization and growth.
The inhibition of VEGFR-2 by phenoxybenzoic acid derivatives triggers a cascade of intracellular events, ultimately leading to apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1] Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, activating multiple downstream pathways including the PLCγ-PKC-Raf-MEK-MAPK pathway, which is crucial for endothelial cell proliferation, and the TSAd-Src-PI3K-Akt pathway, which promotes cell survival.[3][4] Phenoxybenzoic acid derivatives that inhibit VEGFR-2 block these pathways, thereby suppressing tumor cell proliferation and survival.[1] Furthermore, some derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways, often involving the activation of caspases, such as caspase-3.[5][6]
Diagram of the VEGFR-2 Signaling Pathway and Point of Inhibition
Caption: Inhibition of VEGFR-2 by phenoxybenzoic acid derivatives.
Quantitative Analysis of Anticancer Activity
The cytotoxic effects of phenoxybenzoic acid derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4d (an oxadiazole derivative) | HepG2 (Hepatocellular Carcinoma) | Not specified, but potent | [1] |
| Compound 1 (4-(3,4,5-Trimethoxyphenoxy) benzoic acid) | MCF-7 (Breast Cancer) | Significant suppression | [5] |
| Compound 2 (a methyl derivative of Compound 1) | MDA-MB-468 (Breast Cancer) | Significant suppression | [5] |
| 3,4-dihydroxybenzoic acid (DHBA) | HCT-116 (Colon Cancer) | ~750 | [7] |
| 3,4-dihydroxybenzoic acid (DHBA) | HCT-15 (Colon Cancer) | ~750 | [7] |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Diagram of the MTT Assay Workflow
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the phenoxybenzoic acid derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the phenoxybenzoic acid derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Antimicrobial Activity: Combating Pathogenic Microorganisms
Certain phenoxybenzoic acid derivatives have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi. Their ability to disrupt microbial cells makes them attractive candidates for the development of new anti-infective agents.
Mechanism of Action: Disruption of Microbial Cell Membranes
The primary antimicrobial mechanism of many phenolic compounds, including phenoxybenzoic acid derivatives, involves the disruption of the microbial cell membrane.[10][11] The lipophilic nature of these molecules allows them to intercalate into the lipid bilayer of the cell membrane, leading to a loss of its integrity and function.[12] This disruption results in increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[10][13] For Gram-negative bacteria, these compounds can also chelate divalent cations in the outer membrane, further destabilizing it.[11]
Diagram of Antimicrobial Mechanism of Action
Caption: Disruption of the bacterial cell membrane by phenoxybenzoic acid derivatives.
Quantitative Analysis of Antimicrobial Activity
The antimicrobial potency of phenoxybenzoic acid derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that inhibits the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| A p-hydroxybenzoic acid derivative | Colletotrichum gloeosporioides (fungus) | 31.2 | [14] |
| A p-hydroxybenzoic acid derivative | Alternaria alternata (fungus) | 31.2 | [14] |
| A p-hydroxybenzoic acid derivative | Alteranria brassicae (fungus) | 31.2 | [14] |
| Benzoic acid | Candida albicans (fungus) | 125 - >1500 | [15] |
| Gallic acid | Aspergillus niger (fungus) | 35 - 125 | [15] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the MIC of an antimicrobial agent in a liquid medium.
Step-by-Step Protocol:
-
Prepare Compound Dilutions: Prepare a serial two-fold dilution of the phenoxybenzoic acid derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.
Anti-inflammatory Activity: Modulation of the Inflammatory Cascade
Phenoxybenzoic acid derivatives have also been investigated for their anti-inflammatory properties. These compounds can modulate the inflammatory response by inhibiting key enzymes and reducing the production of pro-inflammatory mediators.
Mechanism of Action: Inhibition of Cyclooxygenase-2 (COX-2)
A key mechanism of the anti-inflammatory action of some phenoxybenzoic acid derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[16] COX-2 is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[16] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these derivatives can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[16] The structure-activity relationship for COX-2 inhibition often involves specific substitutions on the phenyl rings that allow for optimal binding to the active site of the enzyme.[17]
Quantitative Analysis of Anti-inflammatory Activity
The in vivo anti-inflammatory activity of phenoxybenzoic acid derivatives is often assessed using the carrageenan-induced paw edema model in rodents.
| Compound/Derivative | Parameter | Reduction (%) | Reference |
| Indomethacin (reference drug) | Paw Edema | Significant | [18] |
| Specific phenoxybenzoic acid derivatives would be listed here with their respective data | Paw Edema | Data | Reference |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model for screening the acute anti-inflammatory activity of new compounds.[18]
Step-by-Step Protocol:
-
Animal Grouping: Acclimatize and randomly group male Wistar rats (150-200 g).
-
Compound Administration: Administer the phenoxybenzoic acid derivative orally or intraperitoneally. A control group receives the vehicle, and a positive control group receives a standard NSAID like indomethacin.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Herbicidal Activity: Disrupting Plant Growth and Development
Phenoxybenzoic acid derivatives are also utilized in agriculture as herbicides. Their mode of action often involves mimicking natural plant hormones, leading to uncontrolled and lethal growth in susceptible plants.
Mechanism of Action: Synthetic Auxin Mimicry
Many phenoxy-based herbicides, including certain phenoxybenzoic acid derivatives, act as synthetic auxins.[19] They mimic the action of the natural plant hormone indole-3-acetic acid (IAA), but are more stable and persistent in the plant.[20] This leads to an overstimulation of auxin-regulated genes, resulting in uncontrolled cell division and elongation, epinastic growth, and ultimately, plant death.[21] The selectivity of these herbicides for broadleaf weeds over grasses is often due to differences in their uptake, translocation, and metabolism in different plant species.[19] The specific chemical structure of the derivative, including the position and nature of substituents on the aromatic rings, plays a crucial role in its herbicidal activity and selectivity.[22]
Quantitative Structure-Activity Relationship (QSAR) in Herbicides
QSAR studies are often employed to understand how the chemical structure of these herbicides relates to their biological activity.[23][24] These studies help in the rational design of more potent and selective herbicides.
Experimental Protocol: Seedling Growth Inhibition Assay
This is a common method for evaluating the herbicidal activity of compounds.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a range of concentrations of the phenoxybenzoic acid derivative in a suitable solvent.
-
Seed Germination: Germinate seeds of a target weed species (e.g., cress) and a non-target crop species (e.g., wheat) on filter paper moistened with the test solutions in petri dishes.
-
Incubation: Incubate the petri dishes in a controlled environment (e.g., 25°C with a 16/8 hour light/dark cycle).
-
Measurement: After a set period (e.g., 7 days), measure the root and shoot length of the seedlings.
-
Data Analysis: Calculate the percentage of growth inhibition compared to a control group and determine the concentration required for 50% inhibition (IC50).
Conclusion and Future Directions
The phenoxybenzoic acid scaffold is a remarkably versatile platform for the development of a wide range of biologically active compounds. From potent anticancer agents that target critical signaling pathways to effective antimicrobials that disrupt microbial membranes, and from anti-inflammatory drugs that modulate the inflammatory cascade to selective herbicides that control unwanted vegetation, the derivatives of phenoxybenzoic acid have demonstrated immense potential. The in-depth technical guidance provided in this document, including detailed mechanistic insights and robust experimental protocols, is intended to empower researchers to further explore and exploit the therapeutic and agricultural applications of this important class of molecules. Future research should focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties, as well as the exploration of new biological targets and therapeutic indications.
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Solubility Profile of 3-(4-Methylphenoxy)benzoic Acid in Common Laboratory Solvents
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Physicochemical Properties and Structural Analysis
Understanding the inherent properties of 3-(4-Methylphenoxy)benzoic acid is the first step in predicting its behavior in various solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₃ | [1] |
| Molecular Weight | 228.25 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 178-182 °C | [1] |
| CAS Number | 62507-86-2 | [1] |
The molecular structure reveals key features that govern its solubility. The molecule possesses both polar and non-polar characteristics. The carboxylic acid group is a polar, hydrophilic moiety capable of acting as a hydrogen bond donor and acceptor. Conversely, the two aromatic rings and the methyl group constitute a significant non-polar, hydrophobic region. The ether linkage introduces some polarity but is less impactful than the carboxylic acid. This amphiphilic nature suggests a nuanced solubility profile.
Caption: Structure of this compound.
Theoretical Principles: The "Why" Behind Solubility
Solubility is the result of a thermodynamic equilibrium between the energy of the solute-solute and solvent-solvent interactions versus the energy of solute-solvent interactions. Dissolution occurs when the energy released from solute-solvent interactions compensates for the energy required to break the solute's crystal lattice and to create a cavity in the solvent[2]. The guiding principle is "like dissolves like," which relates to the polarity of the solute and solvent[3][4].
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Due to the carboxylic acid group, this compound is expected to have some solubility in these solvents. The acidic proton can be donated, and the carbonyl and ether oxygens can accept hydrogen bonds. However, the large non-polar backbone will limit this solubility, especially in water[4].
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents have dipole moments but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors[5]. They are effective at solvating polar molecules. We predict good solubility in these solvents, as they can interact favorably with the carboxylic acid group without the strong, structured network of hydrogen bonds found in protic solvents that would need to be disrupted.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents have low dielectric constants and interact primarily through weaker van der Waals forces. The large, non-polar aromatic structure of this compound suggests it will be more soluble in these solvents than in water, particularly in aromatic solvents like toluene due to pi-pi stacking interactions. However, the very polar carboxylic acid group will reduce its solubility in highly non-polar aliphatic solvents like hexane.
Furthermore, as a carboxylic acid, its solubility in aqueous systems will be highly pH-dependent. In basic solutions (pH > pKa), the carboxylic acid will deprotonate to form a highly polar carboxylate salt, which will significantly increase its aqueous solubility.
Caption: Predicted solubility based on solvent class.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The saturation shake-flask method is considered the "gold standard" for determining equilibrium thermodynamic solubility[6][7]. It measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound. This protocol is designed to be self-validating by ensuring equilibrium is truly reached.
Materials and Equipment:
-
This compound (crystalline solid)
-
Selected solvents (HPLC grade or equivalent)
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, Gravimetric analysis equipment)
Recommended Solvents for Profile Generation:
-
Polar Protic: Purified Water, Methanol, Ethanol
-
Polar Aprotic: Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO)
-
Nonpolar: Toluene, Dichloromethane, n-Hexane
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. "Excess" is critical; a good starting point is ~10-20 mg of solid for every 1-2 mL of solvent. The goal is to have undissolved solid remaining at the end of the experiment.
-
Solvent Addition: Accurately add a known volume or mass of the selected solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium. A typical time is 24-48 hours[8][9]. To validate the equilibration time, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to sediment. This step is crucial to avoid contamination of the supernatant with undissolved particles.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a 0.22 µm syringe filter into a clean, pre-weighed vial for analysis. This removes any remaining microscopic particles. Causality Note: Filtration must be rapid to prevent temperature changes that could cause precipitation or further dissolution.
-
Quantification: Determine the concentration of the dissolved solid in the filtered aliquot. Two common methods are:
-
Gravimetric Analysis: Accurately weigh the vial containing the filtered solution. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved. The final weight of the residue is the mass of the dissolved solute.
-
HPLC-UV Analysis: Dilute the filtered aliquot with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve. The calibration curve must be prepared using standard solutions of this compound of known concentrations[10].
-
-
Calculation: Express the solubility in appropriate units, such as mg/mL or mol/L.
Caption: Experimental workflow for the Shake-Flask Method.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
Table 2: Experimentally Determined Solubility of this compound at 25°C
| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Protic | Water | [Experimental Data] | [Experimental Data] |
| Methanol | [Experimental Data] | [Experimental Data] | |
| Ethanol | [Experimental Data] | [Experimental Data] | |
| Polar Aprotic | Acetonitrile | [Experimental Data] | [Experimental Data] |
| Acetone | [Experimental Data] | [Experimental Data] | |
| DMSO | [Experimental Data] | [Experimental Data] | |
| Nonpolar | Toluene | [Experimental Data] | [Experimental Data] |
| Dichloromethane | [Experimental Data] | [Experimental Data] | |
| n-Hexane | [Experimental Data] | [Experimental Data] |
Interpreting this data involves correlating the quantitative results with the theoretical principles discussed in Section 3. For instance, higher solubility in DMSO compared to methanol would confirm the favorable interactions with polar aprotic solvents. Low solubility in hexane would highlight the dominant effect of the polar carboxylic acid group in a non-polar environment. These empirical results validate the structural analysis and provide a predictive foundation for selecting suitable solvent systems for synthesis, purification, and formulation.
Safety and Handling
While specific toxicity data for this compound is limited, it should be handled with the care afforded to all laboratory chemicals. Based on safety data for similar benzoic acid derivatives, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves[11].
-
Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood[11].
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents[1].
-
Solvents: Adhere to the specific safety protocols for each solvent used, paying close attention to flammability and toxicity.
Always consult the material safety data sheet (MSDS) for the specific compound and solvents being used[11][12][13].
Conclusion
This guide provides a comprehensive framework for determining and understanding the solubility profile of this compound. By combining theoretical principles with a robust, validated experimental protocol, researchers can generate the critical data needed for informed decision-making in drug development and chemical synthesis. The resulting solubility profile will enable the rational selection of solvents for crystallization, formulation, and analytical method development, ultimately accelerating the research and development pipeline.
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In-vitro Thermodynamic Solubility. (2025). protocols.io. [Link]
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Modeling of Solute-Solvent Interactions Using an External Electric Field—From Tautomeric Equilibrium in Nonpolar Solvents to the Dissociation of Alkali Metal Halides. (2022). MDPI. [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2014). Dissolution Technologies. [Link]
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What Affects Solubility Of Organic Compounds?. (2024). Chemistry For Everyone - YouTube. [Link]
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Safety Data Sheet - Benzoic acid, 4-methoxy-2-nitro-. (2025). Angene Chemical. [Link]
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The solubility of benzoic acid in seven solvents. (2019). ResearchGate. [Link]
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Solubility of 4-Methylbenzoic Acid between 288 K and 370 K. (2008). ResearchGate. [Link]
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Polar aprotic solvents – Knowledge and References. Taylor & Francis. [Link]
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3-Methyl-2-(4-methylphenoxy)benzoic acid. (2023). ResearchGate. [Link]
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Effect of Solvent on Distribution Study of Benzoic Acid. (2012). Der Pharma Chemica. [Link]
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(PDF) Solubility of Benzoic Acid in Mixed Solvents. (2010). ResearchGate. [Link]
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SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. (2023). Journal of Chemistry and Technologies. [Link]
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Unraveling the Molecular Choreography: A Technical Guide to the Mechanism of Action of Substituted Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Substituted benzoic acids represent a cornerstone of modern pharmacotherapy, encompassing a diverse array of therapeutic agents with mechanisms as varied as their clinical applications. From the ubiquitous anti-inflammatory action of salicylates to the targeted modulation of metabolic pathways by fibric acid derivatives, a deep understanding of their molecular interactions is paramount for both optimizing current therapies and innovating future drug discovery. This in-depth technical guide provides a comprehensive exploration of the mechanisms of action for key classes of substituted benzoic acids. We will dissect the intricate signaling pathways they modulate, provide detailed, field-proven protocols for their investigation, and present a framework for the rational design of next-generation therapeutics. This guide is structured to empower researchers with the foundational knowledge and practical methodologies necessary to elucidate the complex molecular choreography orchestrated by this versatile class of molecules.
Introduction: The Enduring Versatility of the Benzoic Acid Scaffold
The benzoic acid scaffold, a simple aromatic carboxylic acid, has proven to be an exceptionally fruitful starting point for the development of a wide range of therapeutic agents.[1][2] Its chemical tractability allows for a myriad of substitutions on the phenyl ring, leading to compounds with finely tuned pharmacological properties. This structural diversity has given rise to drugs that target a wide spectrum of biological processes, including inflammation, renal function, lipid metabolism, and cellular proliferation.[3][4] This guide will navigate the mechanistic landscapes of several key classes of substituted benzoic acids, providing both a theoretical framework and practical experimental guidance.
The Salicylates: More Than Just COX Inhibition
The most well-known of the substituted benzoic acids, salicylates such as aspirin and salicylic acid, have been mainstays in medicine for over a century. While their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, emerging research continues to unveil a more complex and nuanced molecular pharmacology.
The Central Role of Cyclooxygenase (COX) Inhibition
Aspirin (acetylsalicylic acid) and other salicylates exert their potent anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of COX-1 and COX-2.[5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins and thromboxanes, key mediators of inflammation, pain, and platelet aggregation.
-
Aspirin's Irreversible Acetylation: Aspirin uniquely acetylates a serine residue in the active site of both COX-1 and COX-2, leading to their irreversible inactivation. This covalent modification is particularly significant in anucleated platelets, where the inability to synthesize new COX-1 protein results in a prolonged antiplatelet effect.
-
Competitive Inhibition by Other Salicylates: In contrast, other salicylates, such as salicylic acid and diflunisal, act as competitive and reversible inhibitors of COX enzymes.
Table 1: Comparative COX Inhibition by Salicylate Derivatives
| Compound | Target(s) | IC50 (µM) | Therapeutic Use | Key Findings & References |
| Aspirin | COX-1, COX-2 | ~150 (COX-1), ~300 (COX-2) | Analgesic, anti-inflammatory, antiplatelet | Irreversibly inhibits COX-1 and COX-2.[5] |
| Diflunisal | COX-1, COX-2 | ~50 (COX-1), ~100 (COX-2) | Mild to moderate pain, osteoarthritis, rheumatoid arthritis | A derivative of salicylic acid, it is a competitive and reversible inhibitor of COX. |
| Mesalamine (5-aminosalicylic acid) | COX, LOX, NF-κB, PPAR-γ | - | Inflammatory bowel disease (ulcerative colitis, Crohn's disease) | Acts topically in the gastrointestinal tract with a multi-faceted anti-inflammatory mechanism. |
Beyond COX: Modulation of NF-κB Signaling
A significant component of the anti-inflammatory effects of salicylates stems from their ability to inhibit the transcription factor Nuclear Factor-kappa B (NF-κB). NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Salicylates have been shown to prevent the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby preventing its translocation to the nucleus and subsequent gene transcription.[6]
Diagram 1: The NF-κB Signaling Pathway and its Inhibition by Salicylates
Caption: Salicylates inhibit the IKK complex, preventing IκB degradation and subsequent NF-κB activation.
Diuretics: Targeting Renal Ion Transport
Certain substituted benzoic acids, particularly the loop diuretics like furosemide and bumetanide, are powerful diuretics used in the management of edema and hypertension. Their primary mechanism of action is the inhibition of the Na+-K+-2Cl- symporter (NKCC2) in the thick ascending limb of the loop of Henle.[7][8][9][10][11]
By blocking NKCC2, these drugs prevent the reabsorption of sodium, potassium, and chloride from the tubular fluid, leading to a significant increase in the excretion of these ions and water.[7][8][9][10][11]
Table 2: Potency of Loop Diuretics on NKCC2
| Compound | Target | pIC50 | Therapeutic Use | Reference |
| Bumetanide | NKCC2 | 6.48 | Edema, hypertension | [7] |
| Piretanide | NKCC2 | 5.97 | Hypertension | [7] |
| Furosemide | NKCC2 | 5.15 | Edema, hypertension | [7] |
Fibric Acid Derivatives: Modulating Lipid Metabolism through PPARα
Fibric acid derivatives, such as fenofibrate, are a class of drugs used to treat hypertriglyceridemia and mixed dyslipidemia. Their mechanism of action is primarily mediated through the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism.[2][12][13][14][15]
Upon binding of the active metabolite, fenofibric acid, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to:
-
Increased expression of lipoprotein lipase (LPL): Enhances the clearance of triglyceride-rich lipoproteins.
-
Increased expression of apolipoproteins A-I and A-II: Leads to increased levels of high-density lipoprotein (HDL).
-
Decreased expression of apolipoprotein C-III: An inhibitor of LPL, further promoting triglyceride clearance.
Diagram 2: Mechanism of Action of Fibric Acid Derivatives
Caption: Fenofibric acid activates PPARα, leading to changes in gene expression that improve lipid profiles.
Other Notable Substituted Benzoic Acids
The versatility of the benzoic acid scaffold extends to several other important therapeutic agents with distinct mechanisms of action.
Tazarotene: A Retinoid for Dermatological Disorders
Tazarotene is a topical retinoid prodrug that is converted to its active form, tazarotenic acid, in the skin. It selectively binds to retinoic acid receptors (RARs), particularly RAR-β and RAR-γ, and modulates gene expression involved in cell differentiation, proliferation, and inflammation.[6][12][16][17][18] This makes it effective in the treatment of psoriasis, acne, and photoaging.
Tranilast: An Anti-Allergic and Anti-Fibrotic Agent
Tranilast is an anti-allergic drug that inhibits the release of chemical mediators, such as histamine and prostaglandins, from mast cells.[3][13][19][20][21][22][23][24] It also exhibits anti-fibrotic properties by interfering with transforming growth factor-beta (TGF-β) signaling, a key pathway in tissue fibrosis.[13][19]
Diagram 3: Simplified TGF-β Signaling Pathway
Caption: The canonical TGF-β signaling pathway proceeds through SMAD proteins to regulate gene expression.[6][7][16][17][25]
Benzoic Acid Derivatives as Histone Deacetylase (HDAC) Inhibitors
Emerging research has identified certain benzoic acid derivatives as inhibitors of histone deacetylases (HDACs).[8][25][26][27] HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, making them a promising target for cancer therapy. For example, 3,4-dihydroxybenzoic acid (DHBA) has been shown to inhibit HDAC activity and induce cancer cell death.[25][26]
Experimental Protocols for Mechanism of Action Studies
The following section provides detailed, step-by-step methodologies for key experiments to investigate the mechanisms of action of substituted benzoic acids.
Western Blotting for Signaling Pathway Analysis (e.g., NF-κB or TGF-β)
Objective: To determine the effect of a substituted benzoic acid on the phosphorylation status or total protein levels of key signaling proteins.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the substituted benzoic acid at various concentrations and time points. Include a vehicle control.
-
For signaling pathway activation, stimulate cells with an appropriate agonist (e.g., TNF-α for NF-κB, TGF-β for the TGF-β pathway) for a predetermined time.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer and 4x Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p65 for NF-κB, anti-phospho-SMAD2 for TGF-β) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the protein of interest to a loading control (e.g., β-actin or GAPDH).
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
Objective: To directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of a substituted benzoic acid to its target protein.
Protocol:
-
Sample Preparation:
-
Dialyze the purified target protein and dissolve the substituted benzoic acid in the same buffer to minimize buffer mismatch effects.
-
Degas both the protein and ligand solutions.
-
Accurately determine the concentrations of the protein and ligand.
-
-
ITC Experiment Setup:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe. The ligand concentration should typically be 10-20 times that of the protein.
-
Set the experimental parameters, including temperature, injection volume, and spacing between injections.
-
-
Titration:
-
Perform an initial small injection to avoid artifacts from syringe placement.
-
Proceed with a series of injections of the ligand into the protein solution.
-
The instrument measures the heat change after each injection.
-
-
Control Experiment:
-
Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the Kd, n, and ΔH.
-
Calculate the change in entropy (ΔS) from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKa).
-
Mass Spectrometry for Metabolite Identification
Objective: To identify and quantify the metabolites of a substituted benzoic acid in a biological system.
Protocol:
-
Sample Collection:
-
Collect biological samples (e.g., plasma, urine, cell culture media) after administration of the substituted benzoic acid.
-
-
Sample Preparation:
-
Perform protein precipitation (e.g., with acetonitrile) or solid-phase extraction to remove macromolecules and concentrate the metabolites.
-
Evaporate the solvent and reconstitute the sample in a suitable solvent for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Separate the metabolites using an appropriate LC column and gradient.
-
Acquire full-scan MS and data-dependent MS/MS spectra.
-
-
Data Processing and Metabolite Identification:
-
Use metabolite identification software to search for potential metabolites based on predicted biotransformations (e.g., oxidation, glucuronidation, sulfation) and their characteristic mass shifts from the parent drug.
-
Confirm the identity of the metabolites by comparing their fragmentation patterns (MS/MS spectra) with those of reference standards or by detailed spectral interpretation.
-
-
Quantification (Optional):
-
For quantitative analysis, use a targeted approach such as multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer, with stable isotope-labeled internal standards.
-
Future Directions and Conclusion
The study of the mechanisms of action of substituted benzoic acids is a dynamic and evolving field. While significant progress has been made in understanding the molecular targets of many of these drugs, there is still much to be discovered. Future research will likely focus on:
-
Elucidating the roles of novel targets: As our understanding of cellular signaling pathways expands, new targets for substituted benzoic acids are likely to be identified.
-
Investigating the interplay between different mechanisms: Many of these drugs have multiple mechanisms of action, and understanding how these mechanisms interact to produce the overall therapeutic effect is a key area of research.
-
Developing more selective and potent compounds: A deeper understanding of the structure-activity relationships of substituted benzoic acids will enable the design of new drugs with improved efficacy and fewer side effects.
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Synthesis, In Silico, and Biological Evaluation of Non‐Hydroxamate Benzoic Acid–Based Derivatives as Potential Histone Deacetylase Inhibitors (HDACi) - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]
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Article - Synthesis, In Silico, and Biological Evaluation of Non‐Hydroxamate Benzoic Acid–Based Derivatives as Potential Histone Deacetylase Inhibitors (HDACi) - Digital Repository. (n.d.). Retrieved January 22, 2026, from [Link]
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Discovery and Synthesis of Novel 3-(4-Methylphenoxy)benzoic Acid Analogs: A Technical Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The diaryl ether (DE) motif is a cornerstone in medicinal chemistry and agrochemical research, prized for its unique physicochemical properties including metabolic stability and cell membrane permeability.[1][2] This framework is present in numerous natural products and synthetic compounds with a wide array of biological activities, such as anticancer, anti-inflammatory, antiviral, and antibacterial effects.[1][2][3] The 3-(4-methylphenoxy)benzoic acid scaffold serves as a particularly versatile template for analog development. This guide provides a comprehensive overview of the strategic design, synthesis, characterization, and potential biological evaluation of novel analogs based on this core structure. We will delve into the causality behind synthetic choices, present detailed experimental protocols, and outline the analytical methodologies required for structural validation, offering a field-proven perspective for professionals in drug discovery and development.
The Diaryl Ether Scaffold: A Privileged Structure
The diaryl ether linkage, characterized by two aromatic rings connected by an oxygen bridge, is a key pharmacophore.[1] Its structural flexibility, combined with significant hydrophobicity and good lipid solubility, makes it an essential component in many pharmacologically active agents.[1] The this compound core combines this privileged diaryl ether with a benzoic acid moiety. The carboxylic acid group provides a crucial handle for interacting with biological targets through hydrogen bonding or salt bridge formation and serves as a key site for further chemical modification. This unique combination makes the scaffold an excellent starting point for generating libraries of diverse analogs with potential therapeutic applications in areas like inflammation, pain relief, and oncology.[4][5]
Strategic Pathways for Synthesis
The construction of the diaryl ether C-O bond is the pivotal step in synthesizing the core scaffold. Subsequently, functionalization of the aromatic rings allows for the creation of diverse analog libraries.
Core Synthesis via Ullmann Condensation
The Ullmann condensation is a classical and robust copper-catalyzed reaction for forming diaryl ethers from an aryl halide and a phenol.[6][7] First described in 1905, modern iterations have introduced milder conditions and improved catalyst systems, enhancing substrate scope and functional group tolerance.[7][8]
Causality of Experimental Design: The choice of a copper(I) catalyst (e.g., CuI or CuBr) is critical, as Cu(I) is the active catalytic species.[9] A base, typically an inorganic carbonate like K₂CO₃ or Cs₂CO₃, is required to deprotonate the phenol, forming the more nucleophilic phenoxide. High-boiling point polar aprotic solvents like DMF, DMSO, or diphenyl ether are often used to ensure the reactants remain in solution at the elevated temperatures typically required for the reaction.[8][9]
Caption: Figure 1: Catalytic Cycle of the Ullmann Condensation.
Experimental Protocol: General Procedure for Ullmann Condensation
-
Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzoic acid (1.0 eq), 4-methylphenol (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of 0.5 M with respect to the 3-bromobenzoic acid.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 120-140°C with vigorous stirring under the inert atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.[9]
-
Work-up: After cooling to room temperature, pour the mixture into a beaker containing 1 M hydrochloric acid (HCl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure this compound.[10]
Analog Diversification via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds between an organoboron compound (like a boronic acid) and an organic halide.[11] This reaction is invaluable for creating analogs by introducing diverse aryl or alkyl substituents onto the core scaffold. For example, starting with 3-bromo-5-(4-methylphenoxy)benzoic acid, various arylboronic acids can be coupled at the 3-position.
Causality of Experimental Design: The reaction requires a Pd(0) catalyst, which is often generated in situ from a Pd(II) precursor like Pd(OAc)₂.[11][12] A phosphine ligand (e.g., SPhos, PPh₃) is essential to stabilize the palladium catalyst and facilitate the catalytic cycle.[11][12] A base (e.g., K₂CO₃, K₃PO₄) is necessary for the transmetalation step.[13][14] The choice of solvent depends on the specific substrates but often involves a mixture of an organic solvent (like toluene or dioxane) and water.[11][14]
Caption: Figure 2: Workflow for Analog Synthesis via Suzuki Coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a reaction vessel, combine the brominated this compound analog (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).[13]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 ratio).[11]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas.
-
Reaction: Heat the mixture to 90-110°C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).[13]
-
Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via flash chromatography to obtain the desired analog.
Structural Characterization of Novel Analogs
The unambiguous identification of newly synthesized compounds is critical. A combination of spectroscopic techniques is employed to confirm the molecular structure.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.[15][17] ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR identifies the carbon skeleton. Advanced 2D NMR techniques (COSY, HSQC, HMBC) can be used to elucidate complex structures.[17][18]
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, which helps confirm the molecular formula.[15][17] High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, further validating the elemental composition.[17]
-
Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups by measuring their characteristic vibrational frequencies.[15][19] For these analogs, key stretches include the C=O of the carboxylic acid (~1700 cm⁻¹) and the C-O-C of the diaryl ether (~1240 cm⁻¹).
Table 1: Representative Spectroscopic Data for a Hypothetical Analog
| Technique | Expected Data | Inferred Structural Feature |
| ¹H NMR | δ 10-13 ppm (broad singlet, 1H) | Carboxylic Acid (–COOH) |
| δ 6.8-8.2 ppm (multiplets) | Aromatic Protons | |
| δ 2.3 ppm (singlet, 3H) | Methyl Group (–CH₃) | |
| ¹³C NMR | δ ~170 ppm | Carboxylic Carbon (C=O) |
| δ 115-160 ppm | Aromatic & Ether Carbons | |
| δ ~20 ppm | Methyl Carbon | |
| IR (cm⁻¹) | 3300-2500 (broad) | O–H stretch (Carboxylic Acid) |
| ~1700 | C=O stretch (Carboxylic Acid) | |
| ~1240 | C–O–C stretch (Aryl Ether) | |
| HRMS (m/z) | [M+H]⁺ calculated vs. found | Confirms Molecular Formula |
Pharmacological Evaluation and Structure-Activity Relationships (SAR)
The ultimate goal of synthesizing novel analogs is to discover compounds with improved biological activity. The diaryl ether scaffold is associated with a wide range of activities, providing numerous avenues for screening.[2]
Potential Biological Targets & Assays:
-
Anticancer Activity: Analogs can be screened for cytotoxicity against various human cancer cell lines (e.g., MCF-7 breast cancer, A2780 ovarian cancer) using assays like the MTT assay.[1][20]
-
Anti-inflammatory Activity: Potential inhibition of enzymes like cyclooxygenases (COX-1/COX-2) or evaluation in cell-based inflammation models.
-
Enzyme Inhibition: If a specific target is known (e.g., kinases, enoyl reductases), direct enzyme inhibition assays can be performed.[1][21]
By systematically modifying substituents on both aromatic rings and evaluating their biological activity, a Structure-Activity Relationship (SAR) can be established.[22][23][24] For instance, adding electron-withdrawing or electron-donating groups, or varying steric bulk at different positions, can dramatically influence potency and selectivity. This iterative process of synthesis and testing is fundamental to modern drug discovery.[3]
Conclusion and Future Directions
The this compound scaffold represents a highly valuable starting point for the discovery of novel, biologically active compounds. Robust synthetic methodologies, primarily the Ullmann condensation and palladium-catalyzed cross-coupling reactions, allow for the efficient creation of diverse chemical libraries. Comprehensive characterization using modern spectroscopic techniques is essential to validate the structures of these novel analogs. The subsequent pharmacological evaluation and development of clear structure-activity relationships will guide the optimization process, paving the way for the identification of lead compounds with significant therapeutic potential. Future work should focus on exploring a wider range of substitutions, including heterocyclic rings, to further probe the chemical space and unlock new biological activities.
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Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. (2020). PubMed. Retrieved January 22, 2026, from [Link]
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Freundlich, J. S., et al. (2013). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. Bioorganic & Medicinal Chemistry, 21(4), 994-1002. [Link]
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An In-depth Technical Guide to the Applications of Aromatic Ether Carboxylic Acids
Introduction
Aromatic ether carboxylic acids represent a versatile class of organic compounds characterized by an aromatic ring linked to a carboxylic acid moiety through an ether linkage. This unique structural motif imparts a favorable combination of rigidity from the aromatic core and functionality from the carboxylic acid and ether groups. These characteristics have led to their widespread application in diverse fields, ranging from high-performance polymers and life-saving pharmaceuticals to selective agrochemicals and advanced materials. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and key applications of aromatic ether carboxylic acids, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.
I. Synthesis of Aromatic Ether Carboxylic Acids: Core Methodologies
The synthesis of aromatic ether carboxylic acids primarily relies on the formation of the crucial ether bond. The Williamson ether synthesis and the Ullmann condensation are the two most prominent methods employed, each with its own advantages and specific use cases.
A. Williamson Ether Synthesis
This classical and widely used method involves the reaction of a phenoxide with an alkyl halide. In the context of aromatic ether carboxylic acids, this typically involves the reaction of a substituted phenol with a haloalkanoic acid or its ester, followed by hydrolysis if an ester is used. The reaction proceeds via an SN2 mechanism.[1]
Key Considerations for Williamson Ether Synthesis:
-
Base: A strong base, such as sodium hydroxide or potassium carbonate, is required to deprotonate the phenol, forming the more nucleophilic phenoxide.
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to dissolve the reactants and facilitate the SN2 reaction.
-
Leaving Group: The reactivity of the haloalkanoic acid follows the order I > Br > Cl.
-
Steric Hindrance: The reaction is most efficient with primary alkyl halides. Steric hindrance around the reacting centers can significantly reduce the reaction rate.[2]
Experimental Protocol: Synthesis of 2-(2,4-dichlorophenoxy)propanoic acid [3]
This protocol describes the synthesis of a common phenoxypropionic acid herbicide.
-
Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and dropping funnel, add 2,4-dichlorophenol, 2-chloropropionic acid, potassium hydroxide, and a surfactant to a dimethyl sulfoxide (DMSO) solvent.
-
Reaction Conditions: Control the reaction temperature between 20-80 °C.
-
Neutralization: After the reaction is complete, neutralize the mixture with sulfuric acid.
-
Work-up: Filter the reaction mixture and distill the solvent under reduced pressure.
-
Purification: The resulting solid can be further purified by recrystallization from a suitable solvent like n-hexane to yield 2-(2,4-dichlorophenoxy)propionic acid.[3]
B. Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms diaryl ethers from an aryl halide and a phenol.[4] This method is particularly useful for the synthesis of more complex aromatic ether carboxylic acids where the Williamson ether synthesis may not be feasible.
Key Considerations for Ullmann Condensation:
-
Catalyst: Copper or copper salts are essential for this reaction. Modern variations often use soluble copper catalysts with ligands to improve efficiency.[4]
-
Reaction Conditions: Traditional Ullmann reactions often require high temperatures (often exceeding 210 °C) and high-boiling polar solvents like N-methylpyrrolidone (NMP) or nitrobenzene.[4]
-
Substrate Scope: The reaction is generally more tolerant of a wider range of functional groups compared to the Williamson ether synthesis.
Experimental Workflow: Synthesis of 4-Phenoxybenzoic Acid [5]
This workflow outlines a two-step process to synthesize 4-phenoxybenzoic acid.
Caption: A two-step synthesis of 4-phenoxybenzoic acid via Ullmann condensation.
II. Pharmaceutical Applications: From Diuretics to Lipid-Lowering Agents
The structural features of aromatic ether carboxylic acids make them attractive scaffolds in drug design. The ether linkage provides a degree of conformational flexibility, while the carboxylic acid group can participate in crucial hydrogen bonding and ionic interactions with biological targets.[6]
A. Diuretics: The Case of Ethacrynic Acid
Ethacrynic acid is a potent loop diuretic used to treat edema associated with congestive heart failure, liver cirrhosis, and renal disease.[7][8] Unlike many other diuretics, ethacrynic acid is not a sulfonamide, making it a suitable alternative for patients with sulfa allergies.[9]
Mechanism of Action: Ethacrynic acid exerts its diuretic effect by inhibiting the Na+-K+-2Cl- symporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidneys.[7][9] This inhibition prevents the reabsorption of sodium, potassium, and chloride ions, leading to increased excretion of water and electrolytes.[8]
Structure-Activity Relationship (SAR): The α,β-unsaturated ketone moiety in ethacrynic acid is crucial for its activity. It acts as a Michael acceptor, reacting with sulfhydryl groups of cysteine residues in the NKCC2 transporter, leading to its irreversible inhibition. The dichlorinated phenoxyacetic acid portion of the molecule contributes to its binding affinity to the transporter.
B. Lipid-Lowering Agents: The Fibrate Family
Fibrates are a class of amphipathic carboxylic acids used to treat hypercholesterolemia and hypertriglyceridemia.[6] They are particularly effective at lowering triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol.[10]
Mechanism of Action: Fibrates are agonists of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism.[6][11] Activation of PPARα leads to:
-
Increased expression of lipoprotein lipase, which enhances the clearance of triglyceride-rich lipoproteins.
-
Increased production of Apo A1 and Apo A2, leading to increased HDL cholesterol levels.
-
Decreased expression of Apo C-III, an inhibitor of lipoprotein lipase.[11]
Signaling Pathway of Fibrates:
Caption: Mechanism of action of fibrates via PPARα activation.
Structure-Activity Relationship (SAR) of Fibrates:
-
Carboxylic Acid: The acidic head group is essential for activity, as it mimics the endogenous fatty acid ligands of PPARα.
-
Aromatic Ring: The phenoxy group is a common feature, and substitutions on this ring can influence potency and selectivity.
-
Linker and Tail: The nature of the linker between the aromatic ring and the carboxylic acid, as well as the lipophilic tail, can be varied to optimize pharmacokinetic and pharmacodynamic properties.[12]
| Drug | Structure | Primary Target | Therapeutic Use |
| Ethacrynic Acid | [Insert Chemical Structure of Ethacrynic Acid] | NKCC2 Symporter | Diuretic for edema |
| Gemfibrozil | [Insert Chemical Structure of Gemfibrozil] | PPARα | Hyperlipidemia |
| Fenofibrate | [Insert Chemical Structure of Fenofibrate] | PPARα | Hyperlipidemia |
Table 1: Examples of Aromatic Ether Carboxylic Acid Drugs
III. Agrochemical Applications: Selective Herbicides
Aromatic ether carboxylic acids are the backbone of several important classes of herbicides, most notably the phenoxy-carboxylic acids and the aryloxyphenoxypropionates ("FOPs").
A. Phenoxy-Carboxylic Acid Herbicides
This class includes well-known herbicides such as 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (2-methyl-4-chlorophenoxyacetic acid). They are selective for broadleaf weeds and are widely used in cereal crops and turf.[13]
Mechanism of Action: Phenoxy-carboxylic acid herbicides are synthetic auxins.[13] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately causing the death of susceptible broadleaf plants.[14]
B. Aryloxyphenoxypropionate (FOP) Herbicides
FOPs, such as quizalofop-p-ethyl, are highly effective against a wide range of grass weeds.[4]
Mechanism of Action: FOPs inhibit the enzyme acetyl-CoA carboxylase (ACCase) in grasses.[15] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes.[16] Inhibition of ACCase disrupts membrane formation, leading to the death of the grass weed.[15] Broadleaf plants are generally tolerant to FOPs because they possess a resistant form of the ACCase enzyme.[15]
| Herbicide | Chemical Class | Mode of Action | Primary Target Weeds | Application Rate (g a.i./ha) |
| 2,4-D | Phenoxy-carboxylic acid | Synthetic Auxin | Broadleaf weeds | 250 - 1000 |
| MCPA | Phenoxy-carboxylic acid | Synthetic Auxin | Broadleaf weeds | 250 - 1500 |
| Quizalofop-p-ethyl | Aryloxyphenoxypropionate | ACCase Inhibitor | Grass weeds | 35 - 155[17] |
| Fenoxaprop-p-ethyl | Aryloxyphenoxypropionate | ACCase Inhibitor | Grass weeds | 50 - 120 |
Table 2: Examples of Aromatic Ether Carboxylic Acid Herbicides and their Efficacy
IV. Materials Science: Building Blocks for Advanced Materials
The rigid and functional nature of aromatic ether dicarboxylic acids makes them excellent building blocks for the synthesis of advanced materials, particularly Metal-Organic Frameworks (MOFs).
A. Ligands for Metal-Organic Frameworks (MOFs)
MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[18] Aromatic dicarboxylic acids are among the most common organic linkers used in MOF synthesis.[19] The introduction of an ether linkage into the dicarboxylic acid ligand can influence the resulting MOF's properties, such as its porosity, flexibility, and guest-host interactions.
Applications of MOFs from Aromatic Ether Dicarboxylic Acids:
-
Gas Storage and Separation: The tunable pore size and high surface area of these MOFs make them promising candidates for the storage of gases like hydrogen and methane, and for the separation of gas mixtures.[20][21]
-
Catalysis: The metal centers and the functionalized organic linkers can act as catalytic sites, enabling the use of these MOFs as heterogeneous catalysts in various organic transformations.[22][23]
| Physicochemical Property | Phenoxyacetic Acid | 2,4-Dichlorophenoxyacetic Acid |
| Molecular Formula | C₈H₈O₃ | C₈H₆Cl₂O₃ |
| Molecular Weight ( g/mol ) | 152.15 | 221.04 |
| Melting Point (°C) | 98-101 | 138-141 |
| pKa | 3.12 - 3.7 | 2.64 |
| LogP | 1.34 - 1.48 | 2.81 |
| Water Solubility (g/L) | 12 | 0.9 |
Table 3: Physicochemical Properties of Selected Aromatic Ether Carboxylic Acids
Conclusion
Aromatic ether carboxylic acids are a testament to the power of molecular design, where the strategic combination of an aromatic ring, an ether linkage, and a carboxylic acid group gives rise to a class of compounds with remarkable utility. From their foundational role in the synthesis of high-performance polymers to their life-saving applications as pharmaceuticals, their critical function in modern agriculture, and their emerging potential in advanced materials, these molecules continue to be of significant interest to the scientific community. A thorough understanding of their synthesis, structure-property relationships, and mechanisms of action is paramount for the continued development of innovative technologies across a multitude of disciplines.
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Spectroscopic Characterization of 3-(4-Methylphenoxy)benzoic acid: A Technical Guide
This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-(4-Methylphenoxy)benzoic acid (C₁₄H₁₂O₃), a molecule of interest in materials science and drug discovery. As a Senior Application Scientist, the following content is synthesized from foundational spectroscopic principles and substantiated by comparative data from analogous structures. This document is intended for researchers, scientists, and drug development professionals, offering a robust framework for the identification and characterization of this and similar diaryl ether compounds.
Introduction and Molecular Structure
This compound is a diaryl ether derivative containing a benzoic acid moiety and a p-cresol unit linked by an ether bond. The precise characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding their chemical behavior. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule's structure.
The structural features of this compound – the carboxylic acid group, the ether linkage, and the substitution patterns on the two aromatic rings – give rise to a unique and predictable set of spectroscopic signals. This guide will deconstruct these expected signals, explaining the underlying principles and providing a validated reference for researchers.
Figure 1. Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol:
A standard approach for NMR analysis involves dissolving 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing 0.03% tetramethylsilane (TMS) as an internal standard.[1] Spectra are typically acquired on a 400 MHz or higher field spectrometer.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the carboxylic acid proton, the aromatic protons on both rings, and the methyl group protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| -COOH | ~11-13 | Singlet (broad) | 1H |
| Aromatic H (Benzoic Acid Ring) | ~7.1 - 8.0 | Multiplets | 4H |
| Aromatic H (Phenoxy Ring) | ~6.9 - 7.2 | Multiplets (appearing as two doublets) | 4H |
| -CH₃ | ~2.3 | Singlet | 3H |
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet at a downfield chemical shift, typically between 11 and 13 ppm.[2] The exact position and broadness are dependent on concentration and solvent due to hydrogen bonding.
-
Aromatic Protons (Benzoic Acid Ring): The four protons on the benzoic acid ring will resonate in the aromatic region (7.1-8.0 ppm). The substitution pattern will lead to complex splitting (multiplets). The proton ortho to the carboxylic acid group is expected to be the most downfield.
-
Aromatic Protons (Phenoxy Ring): The four protons on the p-methylphenoxy ring will also appear in the aromatic region but are expected to be slightly more upfield compared to the benzoic acid protons due to the electron-donating nature of the ether oxygen and the methyl group. The para substitution will result in a more simplified splitting pattern, likely appearing as two distinct doublets.
-
Methyl Protons (-CH₃): The three protons of the methyl group are in a similar chemical environment and will appear as a sharp singlet at approximately 2.3 ppm.[2]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -COOH | ~167-173 |
| Quaternary Carbons (Aromatic) | ~120-160 |
| Tertiary Carbons (Aromatic) | ~115-135 |
| -CH₃ | ~20-22 |
-
Carboxylic Acid Carbon (-COOH): The carbonyl carbon of the carboxylic acid is significantly deshielded and will appear at a downfield chemical shift, typically in the range of 167-173 ppm.[3]
-
Aromatic Carbons: The twelve aromatic carbons will resonate between approximately 115 and 160 ppm. The carbons directly attached to the electron-withdrawing carboxylic acid group and the electronegative ether oxygen will be the most deshielded. Due to the lack of symmetry in the benzoic acid ring, six distinct signals are expected for this ring. The para-substituted phenoxy ring will show four signals due to its symmetry.
-
Methyl Carbon (-CH₃): The methyl carbon will appear at a characteristic upfield chemical shift of around 20-22 ppm.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol:
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a solid (e.g., in a KBr pellet) or as a thin film.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500-3300 | Broad, strong |
| C-H (Aromatic) | 3000-3100 | Sharp, medium |
| C-H (Aliphatic, -CH₃) | 2850-2960 | Sharp, medium |
| C=O (Carboxylic Acid) | 1680-1710 | Sharp, very strong |
| C=C (Aromatic) | 1450-1600 | Multiple sharp bands, medium to strong |
| C-O (Ether and Acid) | 1200-1300 | Strong |
-
O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[4][5]
-
C=O Stretch: A very strong and sharp absorption band between 1680 and 1710 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid.[4]
-
C-O Stretches: Strong absorptions in the 1200-1300 cm⁻¹ region are expected for the C-O stretching vibrations of the ether linkage and the carboxylic acid.
-
Aromatic C=C Stretches: Several sharp bands of medium to strong intensity will be present in the 1450-1600 cm⁻¹ region, which are characteristic of the carbon-carbon stretching vibrations within the aromatic rings.[4]
-
Aromatic and Aliphatic C-H Stretches: C-H stretching vibrations for the aromatic protons will appear just above 3000 cm⁻¹, while those for the methyl group will be just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Experimental Protocol:
For a standard electron ionization (EI) mass spectrum, the sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons.[6] This causes the molecule to ionize and fragment.
-
Molecular Ion (M⁺): The molecular weight of this compound is 228.24 g/mol . Therefore, the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 228.
-
Key Fragmentation Patterns: The fragmentation of the molecular ion will be driven by the stability of the resulting fragments. Common fragmentation pathways for benzoic acid derivatives involve the loss of the hydroxyl group (-OH, 17 amu) and the carboxyl group (-COOH, 45 amu).[7] For diaryl ethers, cleavage of the ether bond is also a characteristic fragmentation.
Figure 2. Predicted major fragmentation pathways for this compound.
-
Loss of -OH (m/z 211): Loss of a hydroxyl radical from the carboxylic acid group would result in a fragment ion at m/z 211.
-
Loss of -COOH (m/z 183): Loss of the entire carboxylic acid group as a radical would lead to a fragment at m/z 183.
-
Ether Bond Cleavage: Cleavage of the ether C-O bond can lead to several fragments. A prominent fragment is often the tolyl-oxy cation or a related rearranged species, such as the hydroxytropylium ion, at m/z 107.
Conclusion
The spectroscopic data presented in this guide, including predicted ¹H NMR, ¹³C NMR, IR, and MS data, provide a comprehensive and scientifically grounded framework for the characterization of this compound. By understanding the expected spectral features and the reasoning behind them, researchers can confidently identify this compound, assess its purity, and proceed with their research and development activities. The provided protocols and interpretations are based on established principles and comparative data from similar molecules, ensuring a high degree of trustworthiness and practical utility.
References
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Lu, K., & Long, S. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. IUCrData, 8(7), x230600. [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information for [Characterization data for all products]. [Link]
-
Lu, K., & Long, S. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 8), 735–738. [Link]
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Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. [Link]
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NIST. (n.d.). Benzoic acid, 4-methylphenyl ester. In NIST Chemistry WebBook. [Link]
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. [Link]
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ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. [Link]
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NIST. (n.d.). Benzoic acid, 4-phenoxy-. In NIST Chemistry WebBook. [Link]
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NIST. (n.d.). Benzoic acid, 4-methyl-. In NIST Chemistry WebBook. [Link]
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PubChemLite. (n.d.). 4-(4-methylphenoxy)benzoic acid (C14H12O3). [Link]
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Crystal structure and molecular geometry of 3-(4-Methylphenoxy)benzoic acid
An In-Depth Technical Guide on the Crystal Structure and Molecular Geometry of Phenoxybenzoic Acids: A Case Study of 3-Methyl-2-(4-methylphenoxy)benzoic acid
Abstract
Phenoxybenzoic acids are a class of compounds recognized for their conformational flexibility and significant roles as intermediates in the development of pharmaceuticals and advanced polymers.[1] Understanding their three-dimensional structure is paramount for rational drug design and materials engineering. This technical guide provides a comprehensive analysis of the molecular geometry and crystal packing of this scaffold, using the detailed, publicly available crystal structure of 3-Methyl-2-(4-methylphenoxy)benzoic acid as an exemplary case study. The analysis reveals a nearly perpendicular orientation of the two aromatic rings and a supramolecular assembly dominated by the classic centrosymmetric carboxylic acid inversion dimer motif, formed through robust O—H···O hydrogen bonds.[2][3] These structural insights are correlated with expected spectroscopic signatures and potential biological activities, offering a foundational resource for researchers in medicinal chemistry, crystallography, and materials science.
Introduction: The Significance of the Phenoxybenzoic Acid Scaffold
The phenoxybenzoic acid framework is a privileged structure in chemical and pharmaceutical sciences. Its inherent flexibility, conferred by the ether linkage, allows the two aromatic rings to adopt a wide range of dihedral angles, influencing the molecule's ability to interact with biological targets. These compounds are established isosteres of biologically active molecules like anthranilic acids and serve as crucial building blocks for potential anti-inflammatory drugs.[3] Beyond medicine, their structural motifs are utilized in the formulation of specialty polymers, where they can enhance thermal stability and mechanical properties.[1]
The parent compound, 3-phenoxybenzoic acid (3PBA), is also of significant toxicological interest as it is a primary metabolite of pyrethroid insecticides, making its structural and chemical properties relevant to environmental and health assessments.[4][5] This guide focuses on the substituted derivative, 3-(4-Methylphenoxy)benzoic acid, and leverages the high-quality crystallographic data available for its close analogue, 3-Methyl-2-(4-methylphenoxy)benzoic acid , to provide a detailed and authoritative exploration of the structural chemistry governing this important class of molecules.[2][3]
Synthesis and Single-Crystal Growth
The acquisition of high-quality single crystals suitable for X-ray diffraction is the critical first step in structural elucidation. The synthesis and crystallization of 3-Methyl-2-(4-methylphenoxy)benzoic acid provide a validated workflow for obtaining such crystals.
Experimental Protocol: Synthesis via Ullmann Condensation
The Ullmann condensation is a classic and reliable method for forming diaryl ethers, making it the reaction of choice for synthesizing the title compound. The causality behind this choice lies in its proven efficacy for coupling an aryl halide with a phenol under copper catalysis.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, combine 2-chloro-3-methyl-benzoic acid and 4-methylphenol.
-
Catalyst and Base: Add a suitable copper catalyst (e.g., CuBr) and a base (e.g., K₂CO₃) to the flask. The base is essential for deprotonating the phenol, forming the more nucleophilic phenoxide.
-
Solvent and Reflux: Add a high-boiling point polar aprotic solvent, such as DMF, and heat the mixture to reflux (typically 150-165°C).[6]
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup and Purification: After cooling, the reaction mixture is acidified with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid and precipitate the product. The crude product is then filtered, washed, and purified, typically by recrystallization or column chromatography, to yield the pure 3-Methyl-2-(4-methylphenoxy)benzoic acid.[7]
Experimental Protocol: Crystallization via Slow Evaporation
The goal of crystallization is to allow molecules to self-assemble into a highly ordered, defect-free lattice. Slow evaporation is a trusted method that prevents rapid precipitation, which often leads to amorphous solids or poorly-diffracting microcrystals.
Step-by-Step Protocol:
-
Solvent Selection: Dissolve a pure sample of the synthesized compound in a suitable solvent, such as ethyl acetate, at a slightly elevated temperature (e.g., 60°C) to ensure complete dissolution.[2][3]
-
Slow Evaporation: Loosely cover the container (e.g., with perforated parafilm) and allow the solution to cool to room temperature in a vibration-free environment, such as a fume hood.
-
Crystal Harvest: Over several days to a week, as the solvent slowly evaporates, the solution becomes supersaturated, promoting the nucleation and growth of single crystals.[2][3]
-
Isolation: Once crystals of sufficient size and quality (e.g., colorless, block-shaped) have formed, they are carefully harvested from the mother liquor.
Synthesis and Crystallization Workflow
Caption: Workflow for the synthesis and crystallization of the title compound.
Crystal Structure Analysis
The precise arrangement of atoms and molecules in the solid state was determined by single-crystal X-ray diffraction.
Crystallographic Data Summary
The crystallographic data provides the fundamental parameters of the crystal lattice. The structure of 3-Methyl-2-(4-methylphenoxy)benzoic acid was solved in the monoclinic crystal system and the centrosymmetric space group P2₁/c, which is common for organic molecules.[3][8]
| Parameter | Value for 3-Methyl-2-(4-methylphenoxy)benzoic acid |
| Chemical Formula | C₁₅H₁₄O₃ |
| Formula Weight | 242.26 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.95081 (17) |
| b (Å) | 6.54110 (15) |
| c (Å) | 21.9729 (4) |
| β (°) | 91.2391 (18) |
| Volume (ų) | 1286.17 (5) |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 293 |
| Radiation | Cu Kα (λ = 1.54184 Å) |
| R-factor (R[F² > 2σ(F²)]) | 0.042 |
| CCDC Number | 2280192 |
| Data sourced from Lu & Long (2023).[2][3] |
Molecular Geometry
Within the crystal, the molecule adopts a specific conformation that minimizes intramolecular steric hindrance. The most notable feature is the spatial relationship between the two aromatic rings.
-
Dihedral Angle: The benzoic acid ring and the 4-methylphenoxy (cresol) ring are twisted relative to each other. The dihedral angle between the planes of these two rings is 86.7(9)°.[2][3][9] This nearly perpendicular arrangement is sterically favorable, preventing clashes between the ortho-substituents of the two rings.
-
Carboxylic Acid Group: The carboxylic acid group is nearly coplanar with the benzoic acid ring to which it is attached, maximizing π-conjugation.
Caption: Key components and the near-perpendicular ring orientation.
Supramolecular Assembly: The Hydrogen-Bonded Dimer
While the molecular geometry describes a single molecule, the crystal structure is defined by how these molecules pack together. In the case of 3-Methyl-2-(4-methylphenoxy)benzoic acid, the dominant interaction is the formation of hydrogen bonds.
Molecules of this compound pair up to form a centrosymmetric inversion dimer .[2][3] This is a highly stable and very common supramolecular synthon for carboxylic acids. In this arrangement, the carboxylic acid group of one molecule forms a strong O—H···O hydrogen bond with the carbonyl oxygen of a second, symmetry-related molecule, and vice-versa. This creates a robust eight-membered ring system.
Hydrogen Bond Geometry
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| O—H···O | 0.86(2) | 1.80(2) | 2.6497(14) | 169(3) |
| Symmetry operation relates the donor (D) and acceptor (A) atoms. Data from Lu & Long (2023).[3] |
In addition to these primary hydrogen bonds, weaker C—H···π interactions are also observed, where C-H bonds from one dimer interact with the electron-rich faces of the aromatic rings of an adjacent dimer, further stabilizing the three-dimensional crystal packing.[3]
Caption: Schematic of the O—H···O hydrogen bonds creating a dimer.
Correlation with Spectroscopic Data
The determined solid-state structure can be directly correlated with expected spectroscopic signatures that would be used for bulk sample characterization.
-
FTIR Spectroscopy: The strong O—H···O hydrogen bonding in the dimer would manifest as a very broad absorption band for the O-H stretch, typically centered around 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid would appear as an intense band around 1700 cm⁻¹. The C-O-C ether linkage would show characteristic stretches in the 1250-1050 cm⁻¹ region.
-
¹H NMR Spectroscopy: In solution, the acidic proton of the -COOH group would appear as a broad singlet far downfield (typically >10 ppm). The aromatic protons would show complex splitting patterns in the 6.8-8.0 ppm range, while the two distinct methyl (-CH₃) groups would each produce a sharp singlet signal in the upfield region (around 2.3-2.5 ppm).
-
¹³C NMR Spectroscopy: The spectrum would be characterized by a signal for the carboxyl carbon (~170 ppm), multiple signals in the aromatic region (110-160 ppm), and signals for the two methyl carbons (~20 ppm).
Potential Applications and Biological Context
The structural features of this compound and its analogues suggest several areas of application.
-
Pharmaceutical Development: As isosteres of anti-inflammatory agents, these molecules are prime candidates for further investigation as inhibitors of enzymes like cyclooxygenase (COX) or as modulators of inflammatory pathways.[1][3] The defined 3D structure provides a critical starting point for computational docking studies and the rational design of more potent derivatives.
-
Polymer Chemistry: The rigid, angled structure can be incorporated into polyester or polyamide backbones to create materials with high thermal stability and specific mechanical properties, making them suitable for applications in the automotive and aerospace industries.[1]
-
Agrochemicals: The phenoxybenzoic acid scaffold is a known component of certain herbicides and fungicides. Understanding its structure can aid in the development of new crop protection agents.[1]
Conclusion
This technical guide has detailed the molecular and supramolecular chemistry of the phenoxybenzoic acid class, using 3-Methyl-2-(4-methylphenoxy)benzoic acid as a definitive structural example. The key takeaways are the conformationally significant near-perpendicular arrangement of the two aromatic rings and the dominant role of the classic carboxylic acid inversion dimer in its crystal packing. These fundamental structural principles, established through rigorous X-ray crystallographic analysis, provide the necessary foundation for the targeted design and development of novel therapeutics, advanced materials, and agrochemicals based on this versatile molecular scaffold.
References
-
Lu, K. & Long, S. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. IUCrData, 8, x230600. Available at: [Link]
-
Lu, K. & Long, S. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, E79, 794-797. Available at: [Link]
-
Lu, K. & Long, S. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. ResearchGate. [Publication available at ResearchGate, referencing the original IUCrData article]. Available at: [Link]
-
Discovery, R. (2023). 3-Methyl-2-(4-methyl-phen-oxy)benzoic acid. R Discovery. Available at: [Link]
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Nguyen, H. D., et al. (2024). An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products. Xenobiotica, 1-12. Available at: [Link]
-
PubChem. (n.d.). 3-Phenoxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (n.d.). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. Google Patents.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(4-Methylphenoxy)benzoic acid via Ullmann Condensation
Introduction: The Strategic Importance of Diaryl Ethers and the Ullmann Condensation
The diaryl ether moiety is a cornerstone in the architecture of numerous molecules critical to the pharmaceutical, agrochemical, and materials science sectors. Its presence often imparts favorable pharmacological and physicochemical properties. Among the myriad of diaryl ether-containing compounds, 3-(4-Methylphenoxy)benzoic acid stands out as a valuable building block and intermediate. Its synthesis, therefore, is of significant interest to researchers in drug development and organic synthesis.
Historically, the construction of the C-O bond in diaryl ethers was accomplished via the classical Ullmann condensation, a method notorious for its requisite harsh conditions, including high temperatures (often exceeding 200°C) and stoichiometric amounts of copper catalysts.[1] Such demanding conditions significantly limited the reaction's scope and tolerance for sensitive functional groups.[1]
Modern advancements in catalysis have revitalized the Ullmann condensation, transforming it into a more versatile and milder synthetic tool. The introduction of soluble copper(I) catalysts in conjunction with rationally designed ligands has been pivotal. These contemporary protocols enable the efficient formation of diaryl ethers under significantly lower temperatures, broadening the substrate scope and making the reaction amenable to more complex molecular scaffolds.[2][3] This application note provides a detailed, field-proven protocol for the synthesis of this compound, leveraging a modern ligand-accelerated Ullmann condensation that offers high efficiency and operational simplicity for research and development applications.
Reaction Principle and Causality
The protocol described herein utilizes a copper(I)-catalyzed Ullmann condensation between 3-bromobenzoic acid and p-cresol. The success of this modern approach hinges on the synergistic interplay of the catalyst, ligand, base, and solvent, each chosen for specific mechanistic reasons.
-
Catalyst (Copper(I) Iodide): Copper(I) salts are the active catalytic species in the Ullmann reaction. Cu(I) undergoes oxidative addition with the aryl halide (3-bromobenzoic acid) to form a transient Cu(III) intermediate, a key step in the catalytic cycle.[2]
-
Ligand (N,N-Dimethylglycine): Simple amino acids, such as N,N-dimethylglycine, have emerged as highly effective and inexpensive ligands for the Ullmann condensation.[4][5] The ligand accelerates the reaction by coordinating to the copper center, which increases its solubility and modulates its reactivity. This coordination facilitates both the initial oxidative addition and the final reductive elimination steps, thereby lowering the activation energy and allowing the reaction to proceed at a much milder temperature (e.g., 90°C) than traditional methods.[4][6][7]
-
Base (Cesium Carbonate): A base is required to deprotonate the phenolic hydroxyl group of p-cresol, forming the corresponding phenoxide. This phenoxide is the active nucleophile that attacks the copper center. Cesium carbonate (Cs₂CO₃) is often the base of choice due to its high solubility in polar aprotic solvents and its ability to effectively promote the reaction without causing unwanted side reactions.[8]
-
Solvent (Dimethyl Sulfoxide): A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is ideal for this reaction. It effectively dissolves the reactants and the cesium carbonate base, facilitating a homogeneous reaction mixture. Furthermore, its high boiling point is suitable for the moderately elevated temperatures required, and its polar nature can help to stabilize charged intermediates in the catalytic cycle.[8]
Materials and Instrumentation
Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 3-Bromobenzoic acid | ≥98% | e.g., Sigma-Aldrich, TCI | 585-76-2 | Aryl halide source. |
| p-Cresol (4-Methylphenol) | ≥99% | e.g., Sigma-Aldrich, Alfa Aesar | 106-44-5 | Phenol source. |
| Copper(I) Iodide (CuI) | 99.99% trace metals basis | e.g., Sigma-Aldrich, Strem | 7681-65-4 | Catalyst. |
| N,N-Dimethylglycine | ≥98% | e.g., Sigma-Aldrich, TCI | 1118-68-9 | Ligand. |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | e.g., Sigma-Aldrich, Acros | 534-17-8 | Base. |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | e.g., Sigma-Aldrich, Acros | 67-68-5 | Reaction solvent. |
| Ethyl Acetate | ACS Grade | Fisher Scientific, VWR | 141-78-6 | For extraction. |
| Hydrochloric Acid (HCl) | 2 M aqueous solution | Fisher Scientific, VWR | 7647-01-0 | For acidification. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Fisher Scientific, VWR | 7487-88-9 | Drying agent. |
| Deionized Water | N/A | In-house | 7732-18-5 | For workup. |
| Argon (Ar) or Nitrogen (N₂) | High Purity | Airgas, Praxair | 7440-37-1 / 7727-37-9 | Inert gas. |
Instrumentation
| Instrument/Apparatus | Purpose |
| Schlenk flask or sealed reaction vial | Reaction vessel for maintaining an inert atmosphere. |
| Magnetic stirrer with heating plate | Stirring and temperature control. |
| Condenser | To prevent solvent loss during heating. |
| Schlenk line or inert gas manifold | For establishing and maintaining an inert atmosphere. |
| Rotary evaporator | Solvent removal under reduced pressure. |
| Separatory funnel | For liquid-liquid extraction. |
| pH meter or pH paper | To monitor the acidity during workup. |
| Glass funnel and filter paper | For filtration steps. |
| High-resolution NMR Spectrometer | Structural characterization of the product. |
| FT-IR Spectrometer | Functional group analysis of the product. |
| Melting Point Apparatus | To determine the melting point and assess purity. |
Experimental Protocol
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 3-bromobenzoic acid (1.0 mmol, 1.0 eq), p-cresol (1.2 mmol, 1.2 eq), copper(I) iodide (0.1 mmol, 10 mol%), N,N-dimethylglycine (0.2 mmol, 20 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).
-
Causality: Using a slight excess of the phenol component (p-cresol) ensures the complete consumption of the limiting aryl halide. The catalytic amounts of CuI and the ligand are based on optimized modern Ullmann protocols.[4] Cesium carbonate is used in stoichiometric excess to ensure complete deprotonation of the phenol.
-
-
Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with a high-purity inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen and moisture.
-
Causality: The Cu(I) catalyst can be sensitive to oxidation by atmospheric oxygen, which would deactivate it. An inert atmosphere is crucial for maintaining catalytic activity and achieving high yields.
-
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous DMSO (approximately 3-5 mL) via syringe.
-
Causality: Anhydrous solvent is used to prevent quenching of the basic and nucleophilic species in the reaction mixture.
-
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 24 hours under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
Causality: The temperature of 90 °C is a significant improvement over classical Ullmann conditions and is enabled by the use of the N,N-dimethylglycine ligand.[7] A 24-hour reaction time is typical for ensuring high conversion in these systems.
-
-
Workup - Cooling and Quenching: After 24 hours, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with deionized water (20 mL).
-
Workup - Acidification: Slowly add 2 M aqueous HCl to the stirred mixture until the pH is approximately 2-3. A precipitate of the crude product should form.
-
Causality: Acidification protonates the carboxylate salt of the product, rendering it insoluble in the aqueous medium and allowing for its extraction into an organic solvent. It also neutralizes the excess base.
-
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Workup - Drying and Concentration: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to afford the pure this compound.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and melting point analysis.
Reaction Mechanism
The ligand-accelerated Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.
Caption: Proposed catalytic cycle for the Ullmann diaryl ether synthesis.
-
Formation of Copper(I) Phenoxide: The base (Cs₂CO₃) deprotonates p-cresol (Ar'-OH) to form the cesium phenoxide. This phenoxide then reacts with the ligand-coordinated Cu(I) complex to form a copper(I) phenoxide species.
-
Oxidative Addition: The aryl halide, 3-bromobenzoic acid (Ar-Br), undergoes oxidative addition to the copper(I) center. This is the rate-determining step and results in the formation of a high-valent Cu(III) intermediate.
-
Reductive Elimination: The desired C-O bond is formed via reductive elimination from the Cu(III) complex, releasing the final product, this compound (Ar-O-Ar'), and regenerating the active Cu(I) catalyst, which can then re-enter the catalytic cycle.
Expected Results
| Parameter | Expected Value |
| Yield | 75-90% (Isolated yield after purification) |
| Appearance | White to off-white crystalline powder |
| Melting Point | 178-182 °C[4] |
| ¹H NMR | Spectral data should be consistent with the structure. Expected peaks include signals for the carboxylic acid proton (a broad singlet), aromatic protons on both rings, and a singlet for the methyl group protons. |
| ¹³C NMR | Spectral data should show the correct number of carbon signals, including the carbonyl carbon of the carboxylic acid, aromatic carbons, and the methyl carbon. |
| FT-IR (cm⁻¹) | ~2500-3300 (broad, O-H stretch of carboxylic acid), ~1700 (strong, C=O stretch), ~1600 & ~1500 (C=C aromatic stretches), ~1240 (C-O ether stretch). |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst (Cu(I) oxidized to Cu(II)).2. Insufficiently anhydrous conditions.3. Ineffective base. | 1. Ensure a thoroughly deoxygenated reaction setup. Use high-purity inert gas.2. Use anhydrous grade solvent and dry all glassware thoroughly before use.3. Use a freshly opened bottle of high-purity cesium carbonate. |
| Incomplete Reaction | 1. Insufficient reaction time.2. Reaction temperature too low. | 1. Extend the reaction time to 36 or 48 hours and monitor by TLC.2. Ensure the oil bath temperature is accurately maintained at 90 °C. |
| Difficult Purification | 1. Presence of unreacted starting materials.2. Formation of side products (e.g., homocoupling). | 1. Ensure the workup procedure (acidification and extraction) is performed carefully to remove starting materials.2. Perform column chromatography on silica gel if recrystallization is ineffective. |
Safety Precautions
All experimental procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
3-Bromobenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.[7]
-
p-Cresol: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. Handle with extreme care, avoiding all contact.[9]
-
Copper(I) Iodide: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Very toxic to aquatic life with long-lasting effects. Avoid release to the environment.[6]
-
N,N-Dimethylglycine: Harmful if swallowed. Wash hands thoroughly after handling.[5]
-
Cesium Carbonate: Causes serious eye damage. Suspected of damaging fertility. May cause damage to organs through prolonged or repeated exposure. Avoid breathing dust.[10]
-
Dimethyl Sulfoxide (DMSO): Combustible liquid. Readily absorbed through the skin and may carry dissolved toxic substances with it. Handle with caution.[8][11]
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate care to avoid contact.
Consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
References
-
Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802. [Link]
-
Synapse. (n.d.). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2003). N,N-dimethyl glycine-promoted Ullmann coupling reaction of phenols and aryl halides. PubMed. [Link]
-
Kunz, K., Scholz, U., & Ganzer, D. (2003). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1158–1166. [Link]
-
Greenfield Global. (2015). Safety Data Sheet: Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
-
Penta Chemicals. (2023). Safety Data Sheet: p-Cresol. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Carl ROTH. (2017). Safety Data Sheet: Copper(I) iodide. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Cesium carbonate. Retrieved from [Link]
-
Lu, K., & Long, S. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. IUCrData, 8(7). [Link]
-
Fui, C. J., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103. [Link]
-
Monatshefte für Chemie - Chemical Monthly. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. ResearchGate. [Link]
-
Yeung, C. S., & Dong, V. M. (2014). Recent synthetic developments and applications of the Ullmann reaction. A review. PMC. [Link]
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Application Notes and Protocols: 3-(4-Methylphenoxy)benzoic Acid as a Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Diaryl Ether Motif in Medicinal Chemistry
The diaryl ether linkage is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] Its presence often imparts favorable pharmacokinetic properties, including metabolic stability and conformational rigidity, which can enhance binding to biological targets. 3-(4-Methylphenoxy)benzoic acid is a versatile bifunctional molecule that serves as a valuable building block for introducing this diaryl ether scaffold into more complex drug candidates.[2] The molecule's carboxylic acid handle provides a reactive site for further chemical elaboration, such as amidation or esterification, allowing for its incorporation into a diverse range of molecular architectures. This application note will provide a comprehensive guide to the synthesis, analysis, and application of this compound as a pharmaceutical intermediate, with a particular focus on its potential role in the development of novel therapeutics.
Synthesis of this compound via Ullmann Condensation
The most common and effective method for the synthesis of diaryl ethers like this compound is the Ullmann condensation.[3] This copper-catalyzed cross-coupling reaction forms a carbon-oxygen bond between an aryl halide and a phenol.[2] Modern advancements in the Ullmann reaction often utilize copper(I) salts as catalysts, sometimes in conjunction with ligands, to facilitate the reaction under milder conditions than the harsh, high-temperature protocols of the past.[4]
Reaction Principle
The Ullmann condensation for the synthesis of this compound involves the coupling of 3-halobenzoic acid (typically 3-bromobenzoic acid or 3-iodobenzoic acid for higher reactivity) with 4-methylphenol (p-cresol) in the presence of a copper catalyst and a base. The reaction proceeds through a catalytic cycle that is generally understood to involve the formation of a copper(I) phenoxide species, followed by oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to form the diaryl ether and regenerate the copper(I) catalyst.[5][6]
Sources
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Introduction: Overcoming the Processability Barrier in High-Performance Polymers
An Application Guide to the Use of 3-(4-Methylphenoxy)benzoic Acid Derivatives in the Development of High-Performance Aromatic Polyamides
Aromatic polyamides, or aramids, represent a cornerstone of high-performance materials, renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[1][2] Commercial materials like Kevlar® and Nomex® have found indispensable applications in aerospace, ballistics, and protective apparel.[1] However, the very properties that make them so robust—strong intermolecular hydrogen bonding and extensive π-π stacking between rigid aromatic backbones—also render them notoriously difficult to process.[3] Most aramids are insoluble or sparingly soluble in common organic solvents and often decompose before melting, precluding conventional melt processing techniques.
This application note details a modern chemical strategy to mitigate these processing challenges through the incorporation of tailored monomer structures. Specifically, we focus on the use of monomers derived from the This compound moiety. The unique architecture of this building block, when incorporated into a difunctional monomer, introduces three key structural features to enhance the solubility and processability of the resulting polymers without significantly compromising their desirable thermal properties:
-
Flexible Ether Linkage (-O-): The aryl ether bond introduces a flexible "hinge" into the rigid polymer backbone, increasing conformational freedom.[3]
-
Meta-Catenation: The meta-substitution pattern of the benzoic acid derivative creates a non-linear, "kinked" geometry. This disrupts the close chain packing and crystalline order typical of para-linked aramids.[4]
-
Bulky Side Group (-CH3): The methyl group acts as a spacer, further preventing close association between polymer chains.
By integrating these features, researchers can synthesize advanced aromatic polyamides with significantly improved solubility in aprotic polar solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc), enabling the formation of high-quality films and fibers through solution-casting techniques.[3][4]
Principle of Synthesis: From Monofunctional Acid to Difunctional Monomer
It is a fundamental principle of step-growth polymerization that the synthesis of linear high-polymers requires the reaction of difunctional monomers (e.g., AA + BB type) or monomers containing two different, mutually reactive functional groups (AB type).[5] The topic compound, this compound, is a monofunctional carboxylic acid and therefore cannot be directly polymerized into a high molecular weight linear polymer.
To be utilized in specialty polymer development, its core structure must be incorporated into a difunctional monomer. For the synthesis of aromatic polyamides, this would typically be a dicarboxylic acid or a diamine. This guide will focus on a representative workflow using a diamine monomer, 4,4'-oxybis(2-(4-methylphenoxy)aniline) , which contains the key structural motifs. The subsequent polymerization with a commercially available diacid chloride is a well-established and reliable method for producing high-performance poly(ether-amide)s.
Experimental Protocols
PART 1: Low-Temperature Solution Polycondensation of an Ether-Linked Aromatic Polyamide
This protocol describes the synthesis of a soluble, high-performance aromatic polyamide via the reaction of a custom diamine containing the 3-(4-methylphenoxy) moiety with terephthaloyl chloride.
Causality Behind Experimental Choices:
-
Reaction Type: Low-temperature solution polycondensation is chosen because the high reactivity of acid chlorides allows for the rapid formation of high molecular weight polymer at or below room temperature, minimizing side reactions that can occur at elevated temperatures.
-
Solvent System: Anhydrous NMP is a powerful polar aprotic solvent capable of dissolving both the monomers and the resulting aromatic polyamide. The addition of Lithium Chloride (LiCl) is a critical technique; the salt breaks up intermolecular hydrogen bonds between amide groups, preventing premature precipitation of the polymer and allowing for the attainment of higher molecular weights.[6]
-
Inert Atmosphere: The reaction is conducted under a constant stream of dry nitrogen gas to prevent the highly reactive acid chloride from hydrolyzing with atmospheric moisture, which would terminate chain growth.
Materials:
-
4,4'-oxybis(2-(4-methylphenoxy)aniline) (Diamine Monomer)
-
Terephthaloyl Chloride (Diacid Chloride)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Anhydrous Lithium Chloride (LiCl)
-
Methanol
-
Dry Argon or Nitrogen Gas
Protocol Steps:
-
Reactor Setup: Equip a 250 mL three-neck flask with a mechanical stirrer, a nitrogen/argon inlet, and a drying tube. Ensure all glassware is thoroughly dried in an oven at 120 °C overnight and cooled under a stream of dry gas.
-
Diamine Dissolution: Add 10.0 mmol of the diamine monomer to the flask. Introduce 50 mL of anhydrous NMP and 1.5 g of anhydrous LiCl. Stir the mixture gently at room temperature until all solids have completely dissolved.
-
Cooling: Immerse the reaction flask in an ice-water bath and allow the solution to cool to 0-5 °C. This helps to control the exothermicity of the acylation reaction.
-
Acid Chloride Addition: Add 10.0 mmol of solid terephthaloyl chloride to the stirred solution in one portion. Use a small amount of additional anhydrous NMP (approx. 5 mL) to rinse any remaining solid from the funnel into the flask.
-
Polymerization: Continue stirring the reaction mixture at 0-5 °C for 1 hour. Then, remove the ice bath and allow the reaction to proceed at room temperature for an additional 12-18 hours. The solution will become highly viscous as the polymer forms.
-
Polymer Precipitation: Pour the viscous polymer solution slowly into a beaker containing 500 mL of vigorously stirring methanol. A fibrous white or off-white precipitate will form immediately.
-
Purification: Continue stirring for 30 minutes. Collect the polymer by filtration. To purify, wash the polymer thoroughly by suspending it in fresh methanol and stirring for 1 hour, followed by filtration. Repeat this wash step two more times to remove trapped NMP and LiCl.
-
Drying: Dry the purified polymer in a vacuum oven at 80 °C for 24 hours to yield the final product.
PART 2: Polymer Characterization Workflow
The following characterization techniques are essential for validating the synthesis and understanding the properties of the new polymer.
1. Structural Verification via Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: FTIR confirms the formation of the polyamide by identifying characteristic vibrational frequencies of key functional groups.
-
Method: A small sample of the dried polymer is mixed with KBr powder and pressed into a pellet, or a thin film is cast from solution onto a salt plate. The spectrum is then recorded.
-
Expected Result:
-
Appearance of a strong absorption band around 1650-1670 cm⁻¹ (Amide I, C=O stretch).
-
Appearance of a band around 1520-1540 cm⁻¹ (Amide II, N-H bend).
-
A broad absorption around 3300 cm⁻¹ (N-H stretch).
-
Disappearance of the characteristic C=O stretch of the acid chloride (~1770 cm⁻¹).
-
2. Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
-
Principle: TGA measures the change in mass of a sample as a function of temperature, revealing its thermal stability and decomposition profile.[7][8]
-
Method: A small, accurately weighed sample (5-10 mg) of the dry polymer is placed in a TGA pan. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere from room temperature to ~800 °C.[9]
-
Data Interpretation:
-
Td5% or Td10%: The temperature at which 5% or 10% weight loss occurs is a key metric for the onset of thermal decomposition and is used to compare the stability of different polymers.
-
Char Yield: The percentage of mass remaining at a high temperature (e.g., 700 °C) indicates the material's tendency to form a thermally insulating char layer.
-
3. Glass Transition Temperature (Tg) Determination via Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to detect thermal transitions like the glass transition, where an amorphous polymer changes from a rigid, glassy state to a more rubbery state.[10][11]
-
Method: A small sample (5-10 mg) is sealed in an aluminum pan. It is typically heated to a temperature above its expected Tg to erase any prior thermal history, cooled rapidly, and then heated again at a controlled rate (e.g., 10 °C/min). The Tg is observed as a step-like change in the baseline of the heat flow curve during the second heating scan.[9]
-
Significance: The Tg defines the upper service temperature for the amorphous polymer in structural applications.
Visualization of Workflow and Chemistry
Caption: Experimental workflow from monomer synthesis to final application.
Caption: General scheme for poly(ether-amide) synthesis.
Expected Structure-Property Relationships and Data
The incorporation of the 3-(4-methylphenoxy) moiety is expected to yield amorphous polymers with enhanced solubility and good thermal stability. The data below is a representative summary based on properties reported for analogous aromatic poly(ether-amide)s in the literature.[3][4][12]
| Property | Expected Value Range | Significance & Rationale |
| Inherent Viscosity (dL/g) | 0.70 – 1.40 | Indicates the formation of high molecular weight polymer, necessary for good mechanical properties.[3] |
| Solubility | Soluble in NMP, DMAc, DMF | The combination of ether linkages and meta-catenation disrupts chain packing, allowing solvent molecules to penetrate and dissolve the polymer. This is the primary goal of the structural modification.[3][4] |
| Glass Transition Temp. (Tg) | 200 – 260 °C | Defines the upper service temperature. The high value is retained due to the rigid aromatic backbone, ensuring the material remains dimensionally stable at elevated temperatures.[12] |
| Thermal Stability (Td10% in N₂) | 450 – 520 °C | Demonstrates excellent resistance to thermal degradation, a key characteristic of high-performance polymers. The ether linkage can be a point of initial degradation compared to all-para aramids, but stability remains high. |
| Film Properties | Flexible, tough, transparent | The amorphous nature and enhanced solubility allow for the casting of high-quality, non-brittle films from solution, which is not possible with many conventional aramids.[3] |
Potential Applications
The enhanced processability of these soluble aromatic polyamides opens up applications beyond those accessible to traditional aramids.
-
Advanced Composites: As matrix resins for carbon or glass fiber composites, their solubility allows for superior fiber impregnation, leading to materials with high thermal stability and mechanical strength for aerospace and automotive components.[13]
-
Gas Separation Membranes: The amorphous structure and controlled free volume between polymer chains make these materials candidates for fabricating membranes for separating gas mixtures (e.g., CO₂/CH₄).
-
High-Temperature Coatings and Adhesives: The ability to apply the polymer from solution makes it suitable for creating thin, durable, and thermally stable protective coatings on electronic components or metal surfaces.
-
Biomedical Devices: While requiring specific biocompatibility testing, the improved processability could allow for the fabrication of complex, heat-sterilizable medical device components. The audience including drug development professionals may find this potential avenue for creating novel, stable polymer-based devices or matrices of interest.
Conclusion
The strategic molecular design of monomers based on the this compound architecture provides a powerful and validated route to overcoming the long-standing processing limitations of aromatic polyamides. By introducing flexibility and disrupting chain packing through ether linkages and meta-catenation, researchers can develop a new class of high-performance polymers. These materials combine the high thermal stability and robustness of traditional aramids with the enhanced solubility required for advanced processing techniques, paving the way for their use in next-generation composites, membranes, and specialty coatings.
References
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Hsiao, S. H., & Lin, S. H. (2010). Synthesis of well‐defined aromatic poly(amide‐ether)s via chain‐growth condensation polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 48(15), 3338-3348. Available at: [Link]
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García, J. M., García, F. C., Serna, F., & de la Peña, J. L. (2018). Functional Aromatic Polyamides. Polymers, 10(9), 984. Available at: [Link]
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Science Info. (2024). Polyamide: Properties, Types, Advantages, Applications. Science Info. Available at: [Link]
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Lee, K. R., Kim, S. J., & Lee, Y. M. (2007). Synthesis of poly(ether amide)s from p‐xylylene glycol and bis(ether nitrile)s. Journal of Applied Polymer Science, 106(5), 3367-3373. Available at: [Link]
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ResearchGate. (n.d.). Download Table | Synthesis of poly(ether-amide)s. Available at: [Link]
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Polymers Technology. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Available at: [Link]
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García, J. M., et al. (2021). Crosslinked Aromatic Polyamides: A Further Step in High-Performance Materials. Polymers, 13(16), 2689. Available at: [Link]
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Russo, S., Monticelli, O., Ricco, L., Piacentini, M., & Mariani, A. (n.d.). Aliphatic and Aromatic Polyamides. Genoa University. Available at: [Link]
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ChemistryTuition. (2014). Synthesis of Polyamides. YouTube. Available at: [Link]
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ResearchGate. (2018). Aromatic Polyamides. Available at: [Link]
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National Chemical Laboratory, India. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Available at: [Link]
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AZoM. (2023). The Characterization of Polymers Using Thermal Analysis. Available at: [Link]
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C-Therm Technologies Ltd. (n.d.). Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques. Available at: [Link]
- Google Patents. (n.d.). EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
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ResearchGate. (n.d.). Scheme III. Polycondensation reactions of monomer 6 with aromatic diols. Available at: [Link]
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Zhang, Y., et al. (2022). Synthesis and Characterization of a Self-Polycondensation Diazaphthalanone Monomer and Its Polymers from Polycondensation Reactions. Molecules, 27(23), 8251. Available at: [Link]
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Suzuki, Y., Hiraoka, S., Yokoyama, A., & Yokozawa, T. (2000). Chain-Growth Polycondensation for Aromatic Polyethers with Low Polydispersities: Living Polymerization Nature in Polycondensation. Macromolecules, 33(12), 4429-4431. Available at: [Link]
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MEL Science. (n.d.). Polymerization and polycondensation reactions. Available at: [Link]
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Roy, R. K., et al. (2021). Large aromatic amide helices via living polycondensation. Chemical Science, 12(1), 241-246. Available at: [Link]
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Lu, K., & Long, S. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. IUCrData, 8(7). Available at: [Link]
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ResearchGate. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. Available at: [Link]
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Zolotarev, A. A., et al. (2021). Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation. Polymers, 13(21), 3821. Available at: [Link]
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Liggieri, C. S., et al. (2023). Segregation of Benzoic Acid in Polymer Crystalline Cavities. Polymers, 15(1), 196. Available at: [Link]
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Belyaeva, A. V., et al. (2024). Fully Aromatic Thermotropic Copolyesters Based on Vanillic, Hydroxybenzoic, and Hydroxybiphenylcarboxylic Acids. Polymers, 16(11), 1493. Available at: [Link]
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Protocol for the synthesis of agrochemical compounds from 3-(4-Methylphenoxy)benzoic acid
An In-Depth Guide to the Synthesis of Agrochemical Scaffolds from 3-(4-Methylphenoxy)benzoic Acid
Authored by a Senior Application Scientist
Abstract
This compound is a highly versatile and valuable precursor in the synthesis of novel agrochemical compounds.[1] Its diaryl ether structure, combined with a reactive carboxylic acid handle, provides a robust scaffold for developing a diverse range of potential herbicides, fungicides, and pesticides.[1][2] This application note provides detailed, field-proven protocols for the derivatization of this compound into two key classes of compounds—esters and amides—which are foundational transformations for generating extensive libraries of candidate agrochemicals. The protocols are designed for chemical researchers and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles and rationale for experimental design.
Introduction: The Strategic Importance of this compound
The development of new agrochemicals is critical for ensuring global food security. The core challenge lies in identifying molecular scaffolds that can be readily and economically modified to optimize biological activity, selectivity, and environmental profile. This compound emerges as a strategic starting material due to several key features:
-
Structural Rigidity and Flexibility: The phenoxy-benzoic acid core provides a semi-rigid backbone that can effectively orient functional groups for interaction with biological targets.
-
Chemical Stability: The ether linkage is generally stable under a variety of reaction conditions, allowing for selective modification at the carboxylic acid position.
-
Reactive Handle: The carboxylic acid group is an ideal launching point for numerous chemical transformations, most notably esterification and amidation, enabling the exploration of a vast chemical space.[3]
This guide will detail two primary synthetic pathways starting from this precursor, providing a foundation for building complex and potentially patentable agrochemical agents.
Core Synthetic Pathways and Strategy
The functionalization of this compound primarily involves the transformation of its carboxylic acid moiety. The two most productive and widely employed derivatization routes are Fischer Esterification and catalyzed Amide Formation. These reactions allow for the introduction of diverse R-groups, which is a cornerstone of structure-activity relationship (SAR) studies in agrochemical discovery.
Caption: Overall strategy for derivatizing the core scaffold.
Protocol I: Synthesis of Ester Derivatives via Acid Catalysis
Esterification is a fundamental method for modifying the polarity and steric properties of the parent acid. The following protocol details a classic Fischer esterification using methanol as a representative alcohol. This method is scalable and employs common laboratory reagents.
Principle and Rationale
Fischer esterification is an acid-catalyzed equilibrium reaction.[4] The carboxylic acid is protonated by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by the alcohol. To drive the reaction to completion, the alcohol is typically used in large excess, shifting the equilibrium toward the product side in accordance with Le Châtelier's principle.[4]
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥96% | Chem-Impex | CAS: 62507-86-2[1] |
| Methanol (MeOH) | Anhydrous | Sigma-Aldrich | Serves as both reactant and solvent. |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Fisher Scientific | Catalyst. Handle with extreme care. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | LabChem | For neutralizing the acid catalyst. |
| Saturated Sodium Chloride (Brine) | ACS Grade | - | For washing the organic phase. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | - | For drying the organic phase. |
| Equipment | |||
| Round-bottom flask, Reflux condenser, Magnetic stirrer/hotplate, Separatory funnel, Rotary evaporator |
Safety Precautions
-
Corrosive Acid: Concentrated sulfuric acid is highly corrosive and an oxidizing agent. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[5][6] Add acid slowly to the alcohol to dissipate heat.
-
Flammable Solvents: Methanol and ethyl acetate are flammable. Perform the reaction and extractions in a well-ventilated fume hood, away from ignition sources.
-
Pressure: Do not heat a closed system. Ensure the reflux condenser is open to the atmosphere.
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.00 g, 21.9 mmol).
-
Reagent Addition: Add 100 mL of anhydrous methanol to the flask. Stir the mixture until the solid is fully dissolved.
-
Catalyst Addition: Place the flask in an ice-water bath. Slowly and cautiously, add concentrated sulfuric acid (1.0 mL) dropwise to the stirring solution.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle or oil bath.[7] Maintain reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Solvent Removal: Allow the mixture to cool to room temperature. Remove the bulk of the methanol using a rotary evaporator.
-
Extraction and Work-up: Dissolve the residue in 100 mL of ethyl acetate. Transfer the solution to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with 50 mL of deionized water, two 50 mL portions of saturated sodium bicarbonate solution (caution: effervescence), and finally with 50 mL of brine.[7]
-
-
Drying and Concentration: Dry the ethyl acetate layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate to dryness using a rotary evaporator to yield the crude methyl 3-(4-methylphenoxy)benzoate.
-
Purification: The crude product, typically an oil or low-melting solid, can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography.
Characterization
-
Expected Product: Methyl 3-(4-methylphenoxy)benzoate
-
Molecular Formula: C₁₅H₁₄O₃
-
Molecular Weight: 242.27 g/mol
-
Analytical Techniques: Confirm structure and purity using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Protocol II: Synthesis of Amide Derivatives via Boric Acid Catalysis
Amide bond formation is a cornerstone of medicinal and agrochemical synthesis. While many methods require expensive coupling agents that generate significant waste, direct amidation using a catalyst offers a "greener" and more atom-economical alternative.[8] This protocol uses boric acid as an effective and inexpensive catalyst.
Principle and Rationale
This reaction proceeds via the boric acid-catalyzed dehydration of a carboxylic acid and an amine. It is proposed that boric acid reacts with the carboxylic acid to form a mixed anhydride, which acts as a more reactive acylating agent.[8] The subsequent reaction with the amine forms the desired amide and regenerates the boric acid catalyst. A Dean-Stark apparatus is crucial to remove the water byproduct, which drives the reversible reaction toward completion.[8]
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥96% | Chem-Impex | CAS: 62507-86-2[1] |
| Benzylamine | ≥99% | Sigma-Aldrich | Representative amine. |
| Boric Acid (H₃BO₃) | ACS Grade | J.T. Baker | Catalyst. |
| Toluene | Anhydrous | Sigma-Aldrich | Solvent; forms an azeotrope with water. |
| Hexanes | ACS Grade | - | For product precipitation/crystallization. |
| Equipment | |||
| Round-bottom flask, Dean-Stark trap, Reflux condenser, Magnetic stirrer/hotplate, Buchner funnel |
Safety Precautions
-
Solvent Handling: Toluene is flammable and has associated health risks. Handle exclusively in a fume hood.
-
Amine Handling: Benzylamine is corrosive and a lachrymator. Wear appropriate PPE, including gloves and safety glasses.
Step-by-Step Experimental Protocol
Caption: Workflow for boric acid-catalyzed amidation.
-
Reaction Setup: Assemble a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagent Addition: Charge the flask with this compound (5.00 g, 21.9 mmol), boric acid (0.27 g, 4.4 mmol, 20 mol%), and 100 mL of toluene.
-
Amine Addition: Add benzylamine (2.45 mL, 22.4 mmol, 1.02 eq) to the stirring suspension.
-
Azeotropic Reflux: Heat the mixture to a vigorous reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing for 8-12 hours, or until no more water is collected.
-
Product Precipitation: Allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing 200 mL of hexanes while stirring. The amide product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the filter cake with two 30 mL portions of cold hexanes to remove residual toluene and unreacted starting materials. Dry the solid product under vacuum. Further purification can be achieved by recrystallization if necessary.
Characterization
-
Expected Product: N-benzyl-3-(4-methylphenoxy)benzamide
-
Molecular Formula: C₂₁H₁₉NO₂
-
Molecular Weight: 317.38 g/mol
-
Analytical Techniques: Confirm structure and purity using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Conclusion
The protocols detailed in this application note provide robust and reproducible methods for the synthesis of ester and amide derivatives from this compound. These foundational transformations open the door to a wide array of potential agrochemical compounds. By systematically varying the alcohol or amine component, research teams can efficiently generate libraries for high-throughput screening and detailed structure-activity relationship studies. The principles and techniques described herein represent standard, yet powerful, tools in the modern agrochemical discovery pipeline.
References
- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
-
Lu, K., & Long, S. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. IUCrData, 8(7). [Link]
-
Lu, K., & Long, S. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. ResearchGate. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Methylbenzoic acid. Retrieved from [Link]
-
Furia, M., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1853–1860. [Link]
-
Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy 4 methyl Benzoic Acid. Retrieved from [Link]
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Various Authors. (2012). How to produce amide from Benzoic acid and amine directly? ResearchGate. Retrieved from [Link]
-
Various Authors. (2025). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. ResearchGate. Retrieved from [Link]
-
Escalante, J., & Ram-Rez, J. (2014). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. World Journal of Chemical Education, 2(2), 28-31. [Link]
-
Organic Chemistry. (2012, April 10). Organic Mechanism Fischer Esterification 004 [Video]. YouTube. [Link]
- Google Patents. (n.d.). Crystalline Complexes of 4-Hydroxy Benzoic Acid and Selected Pesticides.
-
Angene Chemical. (2024). Safety Data Sheet: Benzoic acid, 4-methoxy-2-nitro-. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Raber, D. J., et al. (1977). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses, 56, 59. [Link]
- Google Patents. (n.d.). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
- Google Patents. (n.d.). Preparation method of benzoic acid amide compounds.
- Google Patents. (n.d.). Method for preparing benzoic acid amide compound.
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Application Notes and Protocols: Growing Single Crystals of 3-(4-Methylphenoxy)benzoic Acid for X-ray Diffraction
Introduction: The Art and Science of Crystal Growth
In the realm of structural chemistry and drug development, the elucidation of a molecule's three-dimensional structure is paramount. Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for this purpose, providing unambiguous determination of molecular connectivity, conformation, and packing in the solid state.[1] However, the success of SCXRD is fundamentally dependent on the quality of the single crystal. The process of growing diffraction-quality crystals is often considered both an art and a science, requiring a deep understanding of the principles of crystallization and a patient, methodical approach.[2][3]
This guide provides a comprehensive overview and detailed protocols for growing single crystals of 3-(4-Methylphenoxy)benzoic acid, a molecule of interest in pharmaceutical and agrochemical research.[4] By understanding the interplay of solvent, saturation, and temperature, researchers can significantly increase their success rate in obtaining crystals suitable for structural analysis.
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is the foundation for developing a successful crystallization strategy.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₃ | |
| Molecular Weight | 228.25 g/mol | |
| Appearance | White crystalline powder | |
| Melting Point | 178-182 °C |
The crystalline nature and relatively high melting point of this compound suggest a stable crystal lattice, which is a favorable characteristic for single crystal growth.
The Crystallization Workflow: A Conceptual Overview
The journey from a powdered sample to a diffraction-ready single crystal follows a logical progression. The core principle is to slowly bring a solution from a state of saturation to supersaturation, where the solute molecules can self-assemble into an ordered crystal lattice.
Figure 2: Schematic of a vapor diffusion setup.
Protocol 4: Vapor Diffusion
-
Principle: A less volatile solvent containing the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization. [3]2. Procedure:
-
Dissolve this compound in a minimal amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) in a small vial.
-
Place this vial inside a larger jar or beaker.
-
Add a layer of an "anti-solvent" (e.g., hexane or pentane) to the bottom of the larger container, ensuring the level is below the top of the inner vial.
-
Seal the outer container tightly.
-
Allow the system to equilibrate in a stable environment. Over time, the anti-solvent vapor will diffuse into the inner vial, causing the solution to become supersaturated and crystals to form.
-
Part 3: Troubleshooting and Best Practices
-
Purity is Paramount: The starting material should be as pure as possible. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality.
-
Cleanliness is Key: Use clean glassware to avoid introducing dust or other particles that can act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.
-
Patience is a Virtue: Crystal growth is often a slow process. Avoid disturbing the crystallization vessel.
-
Oiling Out: If the compound separates as an oil, it indicates that the solution is too supersaturated. Try using a more dilute solution, a slower rate of supersaturation, or a different solvent system.
-
No Crystals? If no crystals form, try scratching the inside of the vial with a glass rod to create nucleation sites, or add a "seed crystal" from a previous crystallization attempt.
Conclusion
Growing single crystals of this compound suitable for X-ray diffraction is an achievable goal with a systematic and patient approach. By carefully selecting solvents and employing techniques such as slow evaporation, slow cooling, and vapor diffusion, researchers can obtain the high-quality crystals necessary for definitive structural elucidation. This, in turn, can provide invaluable insights into the molecule's properties and interactions, furthering research and development in its target applications.
References
-
Lu, K., & Long, S. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. IUCrData, 8(7), x230600. [Link]
-
Lu, K., & Long, S. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 8), 735-738. [Link]
-
Chem-Impex International. (n.d.). This compound. Retrieved from [Link]
-
Staples, R. J. (2010). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations of Crystallography, 66(s1), a1-a1. [Link]
-
University of Florida, Center for X-ray Crystallography. (2015). Crystal Growing Tips. Retrieved from [Link]
Sources
Strategic Derivatization of the Carboxylic Acid Moiety: A Guide for Researchers in Drug Development
An Application Note and Protocol Guide:
Abstract
The carboxylic acid functional group is a cornerstone of organic chemistry and is ubiquitously found in pharmaceuticals, natural products, and metabolic intermediates. However, its inherent polarity, acidity, and potential for hydrogen bonding can present significant analytical and synthetic challenges. This application note provides a comprehensive guide to the strategic derivatization of carboxylic acids. We will delve into the underlying chemical principles, offer detailed, field-tested protocols for common derivatization strategies, and discuss the critical considerations for selecting the optimal approach for applications ranging from chromatography and mass spectrometry to prodrug synthesis and bioconjugation.
Introduction: The Rationale for Carboxylic Acid Derivatization
The carboxylic acid group (-COOH) is a highly versatile functional group, but its physicochemical properties often necessitate chemical modification, or "derivatization." The primary motivations for derivatizing carboxylic acids in a research and drug development context include:
-
Enhanced Volatility and Thermal Stability for Chromatography: Gas chromatography (GC) analysis of non-volatile compounds like carboxylic acids requires their conversion into less polar, more volatile derivatives, such as esters or silyl ethers.
-
Improved Ionization for Mass Spectrometry (MS): Derivatization can introduce moieties that enhance ionization efficiency in both electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), leading to improved sensitivity and detection limits.
-
Increased Lipophilicity for Improved Pharmacokinetics: In drug development, converting a polar carboxylic acid group into a more lipophilic ester can create a prodrug. This modification can enhance absorption, distribution, metabolism, and excretion (ADME) properties, improving oral bioavailability.
-
Activation for Subsequent Synthetic Transformations: The carboxyl group is often unreactive towards nucleophiles. Conversion to a more reactive derivative, such as an acid chloride or an active ester, is a prerequisite for forming amide bonds, a fundamental linkage in peptides and many pharmaceuticals.
-
Protection for Multi-step Synthesis: During complex organic syntheses, the acidic proton of a carboxylic acid can interfere with subsequent reactions. Protecting the group as an ester, which can be later cleaved, is a common and essential strategy.
This guide will focus on the most robust and widely applicable methods for carboxylic acid derivatization, providing both the theoretical framework and practical, step-by-step protocols.
Key Derivatization Strategies: Mechanisms and Applications
The choice of derivatization strategy is dictated by the specific analytical or synthetic goal. We will explore three primary classes of derivatization: esterification, amidation, and conversion to acid halides.
Esterification: The Workhorse of Carboxylic Acid Modification
Esterification, the conversion of a carboxylic acid to an ester, is arguably the most common derivatization strategy.
-
Mechanism: This acid-catalyzed reaction involves the nucleophilic attack of an alcohol on the protonated carbonyl carbon of the carboxylic acid. The reaction is reversible, and the removal of water is typically required to drive the equilibrium towards the ester product.
-
Applications: Primarily used for simple, small-scale ester synthesis and for protecting groups.
-
Protocol: See Section 3.1.
-
Mechanism: Diazomethane (CH₂N₂) and its analogs provide a rapid and quantitative method for converting carboxylic acids to methyl esters. The reaction proceeds via protonation of diazomethane by the carboxylic acid, followed by nucleophilic attack of the carboxylate on the resulting methyldiazonium cation.
-
Advantages: The reaction is fast, clean, and proceeds under mild conditions.
-
Disadvantages: Diazomethane is highly toxic, explosive, and carcinogenic, requiring specialized handling procedures.
-
Applications: Primarily used for GC-MS sample preparation where quantitative esterification is crucial.
-
Mechanism: Silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with the acidic proton of the carboxylic acid to form a trimethylsilyl (TMS) ester. This reaction is very fast and efficient.
-
Advantages: Silylation is a versatile technique that can also derivatize other functional groups like alcohols and amines, making it ideal for multi-analyte profiling. The resulting TMS esters are highly volatile and thermally stable.
-
Applications: A cornerstone of GC-MS based metabolomics and analytical profiling.
-
Protocol: See Section 3.2.
Table 1: Comparison of Common Esterification Reagents
| Reagent/Method | Advantages | Disadvantages | Primary Applications |
| Fischer Esterification (e.g., MeOH/HCl) | Inexpensive, simple reagents. | Reversible reaction, requires harsh conditions (heat, strong acid), may not be suitable for sensitive substrates. | Bulk synthesis, protecting groups. |
| Diazomethane (CH₂N₂) | Fast, quantitative, mild conditions. | Highly toxic, explosive, carcinogenic. | GC-MS analysis. |
| Silylating Agents (e.g., BSTFA) | Fast, versatile (derivatizes other groups), mild conditions. | Derivatives can be moisture-sensitive. | GC-MS metabolomics, analytical profiling. |
| Alkyl Halides (e.g., Iodomethane) | Good for specific alkyl groups. | Requires a base, can be slow. | Synthetic chemistry. |
Amidation: Forging the Peptide Bond and Beyond
The formation of an amide bond is central to peptide synthesis and the creation of many small molecule drugs. This requires the "activation" of the carboxylic acid.
-
Mechanism: Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are powerful dehydrating agents. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the amide bond.
-
The Role of Additives (NHS/HOBt): The O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, reducing coupling efficiency. To prevent this, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are often included. These additives react with the O-acylisourea to form a more stable active ester, which then efficiently reacts with the amine. This two-step, one-pot process significantly improves yields and reduces side reactions.
-
Applications: Peptide synthesis, bioconjugation (e.g., labeling proteins with small molecules), and the synthesis of a vast array of pharmaceuticals.
-
Protocol: See Section 3.3.
Diagram 1: EDC/NHS Coupling Workflow
Caption: Workflow of EDC/NHS mediated amide bond formation.
Conversion to Acid Chlorides
-
Mechanism: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) react with carboxylic acids to replace the -OH group with a chlorine atom, forming a highly reactive acid chloride.
-
Advantages: Acid chlorides are extremely reactive and can be used to form esters, amides, and other acyl derivatives under very mild conditions.
-
Disadvantages: The reagents are corrosive and moisture-sensitive. The high reactivity of acid chlorides can be non-selective for complex molecules with multiple nucleophilic sites.
-
Applications: Primarily used in organic synthesis where high reactivity is required and the substrate can tolerate the harsh conditions.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained laboratory personnel. Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate Personal Protective Equipment (PPE).
Protocol: General Fischer Esterification
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), using a significant excess of the alcohol (e.g., 10-20 eq).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-5 mol%) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the ester into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography if necessary.
Protocol: Silylation for GC-MS Analysis
-
Sample Preparation: In a GC vial, accurately weigh or pipette a known amount of the sample containing the carboxylic acid analyte(s).
-
Drying: Ensure the sample is completely dry. Lyophilization or evaporation under a stream of nitrogen is recommended, as moisture will quench the silylating reagent.
-
Reagent Addition: Add the silylating reagent mixture. A common mixture is BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst, dissolved in a suitable solvent like pyridine or acetonitrile.
-
Reaction: Cap the vial tightly and heat at 60-70 °C for 30-60 minutes.
-
Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS.
Protocol: EDC/NHS Amide Coupling in Aqueous Buffer
This protocol is suitable for bioconjugation applications.
-
Carboxylic Acid Activation:
-
Dissolve the carboxylic acid-containing molecule in an appropriate buffer (e.g., MES buffer, pH 4.5-5.5).
-
Add a 5-10 fold molar excess of both EDC and NHS to the solution.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Amine Coupling:
-
Dissolve the amine-containing molecule (e.g., a protein or peptide) in a coupling buffer (e.g., PBS, pH 7.2-7.5).
-
Add the activated carboxylic acid solution (the NHS ester) to the amine solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4 °C.
-
-
Quenching and Purification:
-
Quench any unreacted NHS esters by adding a small molecule amine, such as Tris or hydroxylamine.
-
Purify the resulting conjugate using appropriate methods, such as dialysis, size-exclusion chromatography, or affinity chromatography, to remove excess reagents and byproducts.
-
Diagram 2: Decision Tree for Derivatization Strategy
Caption: A simplified decision tree for selecting a derivatization method.
Trustworthiness and Self-Validation
Every protocol described herein incorporates elements of self-validation:
-
Chromatographic Monitoring: The progress of all reactions should be monitored by an appropriate chromatographic technique (TLC, LC-MS, GC-MS). The disappearance of the starting carboxylic acid and the appearance of the derivatized product provide direct evidence of a successful reaction.
-
Spectroscopic Confirmation: The structure of the final derivatized product should be confirmed by spectroscopic methods. For example, in ¹H NMR, the disappearance of the broad carboxylic acid proton signal and the appearance of new signals corresponding to the ester or amide group confirms the transformation. Mass spectrometry will show a predictable mass shift corresponding to the addition of the derivatizing group.
-
Internal Standards: For quantitative analytical applications, the use of a stable isotope-labeled internal standard that also undergoes derivatization is highly recommended. This co-eluting standard corrects for any variability in the derivatization efficiency and instrument response, ensuring data accuracy and reliability.
Conclusion
The derivatization of carboxylic acids is an essential tool in the arsenal of researchers in analytical chemistry, organic synthesis, and drug development. A thorough understanding of the reaction mechanisms and the practical considerations for each method allows for the strategic selection of the optimal derivatization chemistry for the task at hand. By following well-vetted protocols and incorporating self-validating checks, researchers can ensure the reliability and reproducibility of their results, accelerating the pace of discovery and development.
References
-
Title: Amide Coupling Reactions Source: Organic Chemistry Portal URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-(4-Methylphenoxy)benzoic Acid by Recrystallization
Welcome to the technical support center for the purification of crude 3-(4-Methylphenoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important chemical intermediate. As a versatile building block in the synthesis of pharmaceuticals and agrochemicals, obtaining high-purity this compound is critical for downstream applications.[1] This document provides a comprehensive resource to navigate the challenges of its purification by recrystallization.
I. Understanding the Core Principles of Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures. The fundamental principle is that the solubility of most solids increases with temperature.[2] A successful recrystallization relies on dissolving the impure compound in a hot solvent to create a saturated or near-saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are separated by filtration.
The success of this technique hinges on the selection of an appropriate solvent and the careful control of the cooling process to promote the growth of pure, well-defined crystals. Rapid cooling often leads to the trapping of impurities within the crystal lattice, defeating the purpose of the purification.[3]
II. FAQs and Troubleshooting Guide
This section addresses common questions and problems encountered during the recrystallization of this compound.
Q1: My compound "oils out" instead of crystallizing. What should I do?
A1: "Oiling out," where the compound separates as a liquid rather than a solid, is a frequent issue. This typically occurs when the melting point of the solute is lower than the boiling point of the solvent, or when there is a high concentration of impurities.
-
Causality: The compound is coming out of solution at a temperature above its melting point.
-
Troubleshooting Steps:
-
Re-heat the solution: Add a small amount of additional hot solvent to redissolve the oil.
-
Slow down the cooling: Allow the flask to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
-
Scratch the inner surface of the flask: Use a glass rod to create nucleation sites for crystal growth.
-
Add a seed crystal: Introduce a small, pure crystal of this compound to the cooled solution to initiate crystallization.
-
Change the solvent system: If the problem persists, the chosen solvent may be unsuitable. Consider a solvent with a lower boiling point or a mixed solvent system.
-
Q2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What's wrong?
A2: The absence of crystal formation usually indicates that the solution is not supersaturated.
-
Causality: Too much solvent was added, and the concentration of the desired compound is too low for it to crystallize.
-
Troubleshooting Steps:
-
Boil off some of the solvent: Gently heat the solution to evaporate a portion of the solvent to increase the concentration of the solute.[3] Be careful not to evaporate too much, which could cause premature precipitation.
-
Induce crystallization: Try scratching the flask or adding a seed crystal as described above.
-
If using a mixed solvent system: Add a small amount of the "insoluble" solvent (the one in which the compound is less soluble) dropwise to the cooled solution until it becomes slightly turbid, then add a drop or two of the "soluble" solvent to clarify.
-
Q3: The recrystallization yield is very low. How can I improve it?
A3: A low yield can result from several factors.
-
Causality:
-
Using too much solvent.
-
Premature crystallization during hot filtration.
-
The compound having significant solubility in the cold solvent.
-
Incomplete transfer of crystals during filtration.
-
-
Troubleshooting Steps:
-
Minimize solvent usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product.
-
Prevent premature crystallization: During hot filtration, use a pre-heated funnel and flask to prevent the solution from cooling and depositing crystals on the filter paper.
-
Ensure complete cooling: Allow the solution to cool thoroughly in an ice bath to maximize crystal formation.
-
Careful transfer: Ensure all crystals are quantitatively transferred from the flask to the filter funnel. Rinsing the flask with a small amount of the cold mother liquor can help.
-
Consider a different solvent: If the compound is still too soluble in the cold solvent, a different solvent or a mixed solvent system may be necessary.
-
Q4: The purified crystals are colored, but the pure compound should be white. How can I remove the color?
A4: Colored impurities are common.
-
Causality: The presence of colored organic byproducts from the synthesis.
-
Troubleshooting Steps:
-
Use activated charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities.
-
Perform a hot filtration: Filter the hot solution through a fluted filter paper to remove the charcoal and any other insoluble impurities before allowing the solution to cool and crystallize. Caution: Do not add charcoal to a boiling solution, as this can cause it to boil over violently.
-
III. Experimental Protocols
A. Protocol for Solvent Selection
A systematic approach to selecting the ideal recrystallization solvent is crucial for success. The ideal solvent will exhibit high solubility for this compound at elevated temperatures and low solubility at low temperatures.
Materials:
-
Crude this compound
-
A selection of test solvents (e.g., water, ethanol, methanol, ethyl acetate, acetone, toluene, hexane)
-
Test tubes
-
Hot plate or water bath
-
Ice bath
Procedure:
-
Place approximately 50 mg of the crude this compound into several separate test tubes.
-
Add 1 mL of a different solvent to each test tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Add the solvent dropwise until the solid just dissolves.
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
If crystals form, place the test tube in an ice bath to maximize crystallization.
-
Evaluate the results based on the quantity and quality of the crystals formed.
Data Presentation: Solvent Screening for this compound
| Solvent | Solubility at Room Temp. | Solubility at Boiling Point | Crystal Formation on Cooling |
| Water | Insoluble | Sparingly Soluble | Minimal |
| Ethanol | Soluble | Very Soluble | Poor |
| Ethyl Acetate | Sparingly Soluble | Soluble | Good |
| Toluene | Sparingly Soluble | Soluble | Fair |
| Hexane | Insoluble | Insoluble | None |
Note: This table is illustrative. The user should perform these experiments to determine the optimal solvent for their specific crude sample. A study on a similar compound, 3-Methyl-2-(4-methylphenoxy)benzoic acid, successfully utilized ethyl acetate for recrystallization, suggesting it is a promising candidate.[4]
B. Detailed Recrystallization Protocol for this compound
This protocol assumes ethyl acetate has been selected as the recrystallization solvent.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and gently heat the mixture on a hot plate while stirring. Continue adding small portions of hot ethyl acetate until the solid is completely dissolved.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and a new, clean Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any remaining mother liquor.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator.
-
Characterization: Determine the melting point of the purified crystals. Pure this compound has a melting point of 178-182 °C.[1] A sharp melting point within this range is indicative of high purity.
IV. Visualization of the Recrystallization Workflow
Caption: Recrystallization workflow diagram.
V. Understanding Potential Impurities
The synthesis of this compound often involves an Ullmann condensation reaction.[4] This reaction typically couples a halobenzoic acid with a phenol in the presence of a copper catalyst.
Potential Impurities:
-
Unreacted Starting Materials: 3-halobenzoic acid and 4-methylphenol (p-cresol).
-
Homocoupled Byproducts: Biphenyls formed from the coupling of two molecules of the halobenzoic acid.
-
Copper Salts: Residual catalyst from the reaction.
The choice of recrystallization solvent should ideally leave these impurities dissolved in the mother liquor.
Sources
Optimizing reaction conditions for the synthesis of phenoxybenzoic acids
Welcome to the Technical Support Center for the synthesis of phenoxybenzoic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important structural motif found in numerous pharmaceuticals and advanced materials. We will delve into the nuances of the Ullmann condensation, the cornerstone reaction for this synthesis, providing field-proven insights and troubleshooting strategies to help you optimize your reaction conditions and overcome common experimental hurdles.
Introduction: The Ullmann Condensation for C-O Bond Formation
The synthesis of phenoxybenzoic acids typically relies on the copper-catalyzed cross-coupling of a phenol with a halobenzoic acid, a classic transformation known as the Ullmann condensation.[1][2] First reported over a century ago, this reaction has undergone significant evolution.[3] While traditional methods required harsh conditions—often stoichiometric copper and temperatures exceeding 200°C—modern protocols utilize catalytic amounts of soluble copper(I) salts in combination with specialized ligands, enabling milder conditions and a broader substrate scope.[2][4][5]
This guide focuses on troubleshooting and optimizing these modern Ullmann-type reactions to empower you to achieve higher yields, cleaner reaction profiles, and more reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Reaction Initiation & Low Conversion
Question 1: My reaction shows little to no conversion of starting materials, even after extended heating. What are the primary factors to investigate?
Answer: Failure to initiate is a common issue that typically points to a problem with one of the three core components of the catalytic system: the copper source, the base, or the reaction environment.
-
Inactive Copper Catalyst: The active catalytic species is widely considered to be Cu(I).[6] If you are using a Cu(I) salt (e.g., CuI, CuBr) that is old or has been exposed to air, it may have oxidized to the less active Cu(II) state.
-
Solution: Always use a fresh, high-purity Cu(I) source.[6] If you suspect oxidation, consider using "activated" copper powder or an in situ reduction method, though modern ligand systems often make this unnecessary.[4] Some protocols have success with Cu(II) sources, which may be reduced in situ, but Cu(I) is generally more reliable for initiating the catalytic cycle.[7]
-
-
Incorrect Base Selection or Inactivation: The base is critical for deprotonating the phenol, making it a competent nucleophile. However, the choice of base and the reaction conditions are crucial.
-
Problem: Cesium carbonate (Cs₂CO₃) is a common choice, but it can be inactivated by water.[8] If your reagents or solvent are not scrupulously dry, the base will be consumed by water, and the reaction will not proceed.
-
Solution: Switch to a base that is less sensitive to trace amounts of water, such as potassium phosphate (K₃PO₄), which has proven effective and does not require the addition of drying agents like molecular sieves.[8]
-
Causality: The pKa of the phenol and the strength of the base must be matched. An insufficiently strong base will not generate enough of the phenoxide nucleophile to drive the reaction forward.
-
-
Atmospheric Oxygen Interference: While some modern protocols are more robust, Ullmann reactions are notoriously sensitive to oxygen, which can deactivate the Cu(I) catalyst through oxidation.[9]
-
Solution: Ensure your reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). This involves using dry, degassed solvents and employing standard Schlenk line or glovebox techniques.
-
Question 2: The reaction starts but stalls at low-to-moderate conversion. What's happening?
Answer: Catalyst decomposition is the most likely culprit when a reaction stalls. The Cu(I) active species can be unstable under reaction conditions, leading to the formation of inactive copper colloids or oxides, which often appear as a black precipitate.[9]
-
Ligand Insufficiency: The ligand's primary role is to stabilize the copper catalyst, prevent aggregation, and facilitate the catalytic cycle.[10][11] If the ligand is suboptimal for your specific substrates or is degrading under the reaction conditions, the catalyst will fall out of solution.
-
High Temperature: While heat is required, excessive temperatures can accelerate catalyst decomposition. Modern ligand systems are specifically designed to lower the required reaction temperature.[10]
Category 2: Poor Yields & Side Product Formation
Question 3: My yield of the desired phenoxybenzoic acid is low, and I'm isolating a significant amount of dehalogenated benzoic acid. How can I prevent this?
Answer: The formation of a dehalogenated arene is a result of a competitive reductive dehalogenation pathway. This side reaction is particularly problematic with electron-rich aryl halides.
-
Mechanism: This pathway can be promoted by certain solvents or if the ligand is not effectively facilitating the desired C-O bond formation, allowing a protonolysis pathway to dominate.
-
Solutions:
-
Optimize the Ligand: The choice of ligand is paramount. For electron-rich aryl bromides, N,N-dimethylglycine has been shown to be particularly effective at promoting the desired coupling over reduction.[8][14]
-
Solvent Choice: The solvent can influence the reaction outcome significantly. While polar aprotic solvents like DMF and DMSO are common, non-polar solvents like toluene or xylene can sometimes suppress reductive dehalogenation.[14][15] A solvent screen is highly recommended during optimization.
-
Control the Base: Using an excessively strong base can sometimes promote side reactions. Ensure your base is appropriate for the acidity of your phenol.[14]
-
Question 4: I am attempting to couple a phenol with an aryl chloride, but the reaction is not working. What changes are necessary?
Answer: Aryl chlorides are significantly less reactive than the corresponding bromides and iodides in Ullmann couplings due to the strength of the C-Cl bond. Overcoming this challenge requires a more robust catalytic system and potentially more forcing conditions.
-
Specialized Ligands: Standard ligands may not be sufficient. Bidentate ligands, such as various diamines or phenanthrolines, are often required to activate the more inert C-Cl bond.[10][16] More recently developed oxalamide ligands have shown great promise for this transformation.[16]
-
Higher Temperatures: You will likely need to increase the reaction temperature compared to reactions with aryl bromides or iodides. Temperatures in the range of 130-150°C are not uncommon.[6]
-
Catalyst Loading: Consider increasing the catalyst and ligand loading (e.g., from 5 mol% to 10 mol%).
-
Alternative: Buchwald-Hartwig Coupling: If Ullmann conditions fail, the palladium-catalyzed Buchwald-Hartwig C-O coupling is a powerful alternative, though it relies on a more expensive precious metal catalyst.[10]
Data & Protocols
Table 1: Recommended Starting Conditions for Ullmann C-O Coupling
| Aryl Halide | Reactivity | Catalyst (mol%) | Recommended Ligands (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| Aryl Iodide | High | CuI (5-10%) | N,N-Dimethylglycine (10-20%)[8] | K₃PO₄ (2.0) | Dioxane, Toluene | 80 - 110 |
| Aryl Bromide | Medium | CuI (5-10%) | L-Proline, DMEDA (10-20%)[10][12] | Cs₂CO₃ (2.0) | DMF, Acetonitrile | 90 - 130 |
| Aryl Chloride | Low | CuI (10-20%) | 1,10-Phenanthroline (20-40%)[10] | K₂CO₃ (2.0) | NMP, DMSO | 130 - 160+ |
Note: These are general starting points. Optimization is crucial for each specific substrate combination.
Experimental Protocol: General Procedure for Synthesis of 4-Phenoxybenzoic Acid
This protocol is a representative example based on the Ullmann condensation of p-chlorobenzoic acid and phenol.[17]
Reagents:
-
para-Chlorobenzoic acid (1.0 equiv)
-
Phenol (1.1 - 1.5 equiv)
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) (2.0 - 2.2 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.2 equiv)
-
Solvent (e.g., Toluene, DMF, degassed)
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the para-chlorobenzoic acid, base (K₂CO₃), and CuI catalyst.
-
Seal and Purge: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Add Reagents: Under a positive pressure of inert gas, add the ligand (DMEDA), phenol, and the degassed solvent via syringe.
-
Heating: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 110-130°C) and stir vigorously.
-
Monitor Reaction: Monitor the reaction progress by TLC or LC-MS. The reaction may take anywhere from 8 to 24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite to remove the insoluble copper salts.
-
Transfer the filtrate to a separatory funnel and wash with 1M HCl to remove excess phenol and basic residues.
-
The aqueous layer is then acidified to a pH of ~1-2 with concentrated HCl, which will precipitate the crude 4-phenoxybenzoic acid product.[17]
-
-
Purification:
-
Collect the crude solid by vacuum filtration.
-
Recrystallize the solid from a suitable solvent system, such as ethanol/water, to obtain the pure product.[17]
-
Visual Guides
Diagram 1: Troubleshooting Workflow for Low Yield
This decision tree illustrates a logical progression for troubleshooting a low-yielding Ullmann condensation reaction.
Caption: A decision tree for troubleshooting low-yielding Ullmann reactions.
Diagram 2: Simplified Catalytic Cycle
This diagram illustrates the key proposed steps in the ligand-accelerated Ullmann C-O coupling cycle.
Caption: Key steps of the copper-catalyzed Ullmann ether synthesis cycle.
References
-
Ullmann reaction - Wikipedia. Wikipedia. [Link]
-
Ullmann condensation - Wikipedia. Wikipedia. [Link]
-
Ligand-Enabled Copper-Catalyzed Ullmann-Type S–C Bond Formation to Access Sulfilimines | Organic Letters - ACS Publications. ACS Publications. [Link]
-
Ligands for Copper-Catalyzed C−N Bond Forming Reactions with 1 Mol% CuBr as Catalyst | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]
-
The role of copper in the Ullmann reaction - Mapping Ignorance. Mapping Ignorance. [Link]
-
Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). RSC Publishing. [Link]
-
Synthesis of Phenols from Benzoic Acids - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions - NIH. National Institutes of Health. [Link]
-
Enantioselective Ullmann Ether Couplings: Syntheses of ( )-Myricatomentogenin, ( )-Jugcathanin, (þ)-Galeon, and (þ)-Pterocarin - Beaudry Research Group - Oregon State University. Oregon State University. [Link]
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC - NIH. National Institutes of Health. [Link]
-
Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene) - Canadian Science Publishing. Canadian Science Publishing. [Link]
- US4323692A - Process for preparing phenoxybenzoic acids - Google Patents.
-
Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis - Ramprasad Group. Ramprasad Group. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. MDPI. [Link]
- Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
-
Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. [Link]
-
N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides | Organic Letters - ACS Publications. ACS Publications. [Link]
-
Using Intelligent/Random Library Screening To Design Focused Libraries for the Optimization of Homogeneous Catalysts: Ullmann Ether Formation | Journal of the American Chemical Society. ACS Publications. [Link]
-
Ullmann Condensation - SynArchive. SynArchive. [Link]
-
Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene) - ResearchGate. ResearchGate. [Link]
-
Phosphazene P4-But Base for the Ullmann Biaryl Ether Synthesis - ResearchGate. ResearchGate. [Link]
-
Ullmann Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. National Institutes of Health. [Link]
-
Ullmann coupling : r/Chempros - Reddit. Reddit. [Link]
-
Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - NIH. National Institutes of Health. [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature | TCI AMERICA [tcichemicals.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. quod.lib.umich.edu [quod.lib.umich.edu]
- 16. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 17. 4-PHENOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
Identifying common impurities in the synthesis of 3-(4-Methylphenoxy)benzoic acid
Technical Support Center: Synthesis of 3-(4-Methylphenoxy)benzoic acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile compound.[1] As an essential building block in the synthesis of various biologically active molecules, including anti-inflammatory and analgesic agents, its purity is paramount.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on identifying and mitigating common impurities.
Frequently Asked Questions (FAQs): Understanding Impurity Profiles
This section addresses the most common questions regarding impurities that can arise during the synthesis of this compound.
Q1: What are the most common impurities I should expect in my crude this compound product?
A1: The impurity profile of your final product is largely dependent on the synthetic route employed. The most common method is the Ullmann condensation, a copper-catalyzed reaction between a 3-halobenzoic acid (typically 3-bromobenzoic acid) and 4-methylphenol (p-cresol).[2][3]
Common Impurities Include:
-
Unreacted Starting Materials: 3-bromobenzoic acid and 4-methylphenol are the most frequent impurities. Their presence indicates an incomplete reaction.
-
Isomeric Byproducts: Positional isomers, such as 2-(4-methylphenoxy)benzoic acid or 4-(4-methylphenoxy)benzoic acid, can form if the starting 3-bromobenzoic acid contains isomeric impurities.
-
Side-Reaction Products:
-
Biphenyl Derivatives: Self-coupling of 3-bromobenzoic acid can lead to the formation of biphenyl dicarboxylic acids.
-
Phenolic Self-Coupling Products: Oxidative coupling of 4-cresol can generate Pummerer's ketone and other related dimeric impurities, often appearing as colored contaminants.[4]
-
-
Solvent and Reagent Residues: Residual high-boiling point solvents (e.g., DMF, DMSO) and inorganic salts from the workup are also common.
Q2: How can impurities in my starting materials affect the final product?
A2: The purity of your starting materials is critical.
-
3-Bromobenzoic Acid: Commercial 3-bromobenzoic acid may contain other isomers (2-bromo- and 4-bromobenzoic acid). These will react similarly to the desired starting material, leading to a mixture of final product isomers that can be challenging to separate. Unreacted benzoic acid from the synthesis of 3-bromobenzoic acid can also be a contaminant.[5][6]
-
4-Methylphenol (p-Cresol): 4-cresol is susceptible to oxidation, which can result in the formation of colored impurities that can carry through to the final product.[4] It may also contain other isomers like m-cresol and o-cresol, which can lead to the formation of the corresponding isomeric ether products.[7]
Q3: My final product has a distinct yellow or brownish tint. What is the likely cause?
A3: A yellow to brownish discoloration is often indicative of oxidation products. Phenols, like 4-cresol, are prone to oxidation, especially in the presence of air and trace metals, which can form highly colored quinone-type structures.[4] These impurities can be difficult to remove by simple crystallization.
Troubleshooting Guide: From Synthesis to Purification
This section provides practical advice for troubleshooting common issues and optimizing your synthesis and purification protocols.
Q1: I'm observing a low yield and a significant amount of unreacted starting materials. What can I do to improve the reaction conversion?
A1: Low conversion in an Ullmann-type reaction can be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Catalyst Activity: Ensure your copper catalyst is active. If you are using copper powder, it may need to be activated.
-
Base Strength and Stoichiometry: A suitable base, such as potassium carbonate, is crucial to deprotonate the phenol, forming the more nucleophilic phenoxide.[8] Ensure you are using at least a stoichiometric amount, and consider that anhydrous conditions are preferable as water can hydrolyze the base.
-
Reaction Temperature: Ullmann reactions often require high temperatures (typically >150 °C) to proceed at a reasonable rate.[3] Ensure your reaction is reaching and maintaining the target temperature.
-
Solvent Choice: High-boiling polar aprotic solvents like DMF or DMSO are generally effective. Ensure the solvent is anhydrous.
Q2: How can I effectively remove unreacted 3-bromobenzoic acid from my product?
A2: Unreacted 3-bromobenzoic acid can often be removed during the workup and purification steps.
-
Aqueous Base Wash: After the reaction, quenching with an aqueous solution and then washing the organic layer with a dilute basic solution (e.g., sodium bicarbonate) can help. However, since your product is also a carboxylic acid, this must be done carefully to avoid partitioning your product into the aqueous layer. A more effective method is to precipitate the product.
-
pH-Controlled Precipitation: Dissolve the crude product in a suitable organic solvent and extract with an aqueous base (like NaOH) to form the sodium salt of both the product and the impurity, moving them to the aqueous layer. Then, carefully acidify the aqueous layer. This compound will precipitate at a different pH than 3-bromobenzoic acid due to differences in their pKa values.
-
Recrystallization: Recrystallization is a powerful technique for removing unreacted starting materials.[5] Solvents such as ethanol/water or toluene can be effective.
Q3: What are the best analytical techniques to identify and quantify impurities in my this compound sample?
A3: A multi-technique approach is recommended for comprehensive purity analysis.[9]
| Analytical Technique | Information Provided | Strengths | Limitations |
| HPLC (High-Performance Liquid Chromatography) | Quantitative purity assessment, detection of trace impurities. | High sensitivity and resolution for separating complex mixtures.[9] | Requires method development and reference standards for absolute quantification. |
| ¹H & ¹³C NMR (Nuclear Magnetic Resonance) Spectroscopy | Structural confirmation, identification of isomers and major impurities. | Provides detailed structural information. | May not detect very low-level impurities. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Molecular weight confirmation of the main product and impurities. | High sensitivity and specificity for identifying unknown impurities. | Ionization efficiency can vary between compounds. |
| Melting Point | Preliminary purity check. | Quick and simple. | Impurities can depress and broaden the melting range. |
Protocol: HPLC Analysis of this compound
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water) to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Analysis: Run a blank and then inject the sample. Purity is typically determined by the area percentage of the main peak relative to the total peak area.[9]
Visualizing the Synthesis and Impurity Formation
To better understand the chemical transformations and potential pitfalls, the following diagrams illustrate the key reaction and side reactions.
Caption: Main synthesis and common side reactions.
Caption: General purification and analysis workflow.
References
-
Lu, K., & Long, S. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. IUCrData, 8(7). Available at: [Link]
-
Wikipedia. (n.d.). Cresol. Available at: [Link]
-
Nichols, L. (2022). Purification of Products. Chemistry LibreTexts. Available at: [Link]
-
Encyclopedia.pub. (2023). Synthesis of m-Aryloxy Phenols. Available at: [Link]
-
PrepChem.com. (n.d.). Preparation of 3-bromobenzoic acid. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Cresol. PubChem Compound Summary. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Methyl-2-(4-methylphenoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Cresol - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. prepchem.com [prepchem.com]
- 7. Cresol - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Synthesis and Purification of 3-(4-Methylphenoxy)benzoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis and purification of 3-(4-Methylphenoxy)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis, enabling you to consistently achieve high yields and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the synthesis and purification of this compound.
Q1: What is the standard and most reliable method for synthesizing this compound?
The most prevalent and well-documented method is the Ullmann condensation (also known as the Ullmann diaryl ether synthesis).[1][2][3] This reaction involves the copper-catalyzed coupling of an aryl halide (typically 3-bromobenzoic acid or 3-iodobenzoic acid) with a phenol (4-methylphenol, also known as p-cresol).[4][5] Modern protocols often employ copper(I) salts and specialized ligands to improve reaction efficiency and allow for milder conditions.[6][7]
Q2: My Ullmann reaction is failing or giving very low yields. What are the most critical parameters to investigate first?
Low yields in Ullmann couplings can often be traced to a few key factors.[8] The primary areas to troubleshoot are:
-
Catalyst Activity: The active catalytic species is typically Cu(I).[6][9] Ensure you are using a fresh, high-purity copper(I) source like CuI or CuBr. If using Cu(0) or Cu(II), the reaction conditions must be able to generate the Cu(I) species in situ.[6][9]
-
Anhydrous Conditions: The presence of water or other protic impurities can lead to side reactions, such as the reduction of the aryl halide, and can deactivate the base.[6] Always use anhydrous solvents and ensure all glassware is thoroughly dried.
-
Inert Atmosphere: The Cu(I) catalyst is susceptible to oxidation, which leads to deactivation. It is crucial to degas the reaction mixture and maintain a strict inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.[9]
Q3: How can I effectively remove residual copper from my crude product after the reaction?
Residual copper salts can complicate purification and often impart a blue or green color to the product. An effective workup procedure involves quenching the reaction with an aqueous solution of ammonia or ammonium chloride.[9] These reagents form water-soluble copper-amino complexes, which can then be efficiently removed during the aqueous extraction phase.
Q4: What is the most effective and scalable method for purifying the final product to >99% purity?
Recrystallization is the most robust and widely used method for purifying benzoic acids.[10][11][12] The key to successful recrystallization is the selection of an appropriate solvent system in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[13] This differential solubility allows for the selective crystallization of the desired product while impurities remain in the mother liquor. For very challenging purifications, column chromatography can be used, though it is less scalable.[6]
Part 2: Troubleshooting Guide for Synthesis & Purification
This section provides a detailed breakdown of common problems, their probable causes, and actionable solutions.
A. Synthesis: The Ullmann Condensation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The copper source is oxidized (Cu(II)) or of poor quality.[6][9] | • Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr).• Consider adding a small amount of a reducing agent like ascorbic acid or using activated copper powder. |
| Inappropriate Ligand: The ligand is unsuitable for the substrates or absent. Ligands stabilize the catalyst and facilitate the reaction.[6][14] | • Screen various ligands. For diaryl ether synthesis, N,N-dimethylglycine, 1,10-phenanthroline, or L-proline are often effective.[6][9][15]• Modern protocols almost always benefit from a ligand.[16] | |
| Suboptimal Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) may be too weak, not soluble enough, or not anhydrous.[6][9] | • Screen different bases. Cs₂CO₃ is often highly effective but more expensive. K₃PO₄ is a strong, reliable alternative.• Ensure the base is finely powdered and thoroughly dried before use. | |
| Unsuitable Solvent: The solvent (e.g., DMF, Dioxane, Toluene) does not effectively dissolve reactants or is not high-boiling enough.[2][6] | • Use high-boiling, polar aprotic solvents like DMF, NMP, or 1,4-dioxane.• Ensure the solvent is anhydrous. | |
| Reaction Temperature Too Low/High: Traditional Ullmann reactions required very high temperatures (>200 °C).[2] Ligand-accelerated systems run cooler (80-120 °C).[6] | • If using a modern ligand system, start optimization around 100 °C.• If decomposition (darkening of the reaction mixture) is observed, lower the temperature. If no reaction occurs, incrementally increase it. | |
| Reaction Stalls Before Completion | Catalyst Deactivation: The catalyst can be slowly oxidized or poisoned over long reaction times.[9] | • Maintain a strict inert atmosphere (Argon or Nitrogen).• Consider a slow addition of the catalyst over the course of the reaction rather than all at once. |
| Significant Side Product Formation | Reductive Dehalogenation: The aryl halide is reduced, removing the halogen and preventing coupling.[1] | • Ensure strictly anhydrous conditions, as water can be a proton source for this side reaction.[6] |
| Homocoupling of Phenol: This can occur if the conditions are too harsh or if oxygen is present. | • Lower the reaction temperature and ensure the system is under an inert atmosphere. |
B. Purification and Isolation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product Fails to Crystallize (Oils Out) | Residual Impurities: Unreacted starting materials (especially p-cresol) or solvent can act as an impurity, depressing the melting point and preventing crystallization. | • Ensure the workup was effective. Perform an additional aqueous wash.• Purify the crude material by column chromatography before attempting recrystallization.• Try adding a seed crystal to induce crystallization. |
| Incorrect Recrystallization Solvent: The chosen solvent may be too good, keeping the product in solution even when cooled. | • Change the solvent system. Try a co-solvent system like ethyl acetate/hexane or ethanol/water. Add the "anti-solvent" (e.g., hexane or water) dropwise to the hot solution until turbidity appears, then re-heat to clarify and cool slowly. | |
| Low Purity After Recrystallization | Impurities Trapped in Crystals: If cooling is too rapid, impurities can become trapped within the crystal lattice. | • Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[13] |
| Co-crystallization: An impurity has very similar solubility properties to the desired product. | • Perform a second recrystallization, potentially with a different solvent system.• Consider a pre-purification step, such as an activated carbon treatment in the hot solution to remove colored, non-polar impurities.[12] | |
| Final Product is Colored (Green/Blue/Brown) | Residual Copper Catalyst: Copper salts were not fully removed during the workup. | • During the workup, wash the organic layer thoroughly with aqueous ammonium chloride or a dilute EDTA solution.• During recrystallization, add a small amount of activated carbon to the hot solution and perform a hot filtration to remove it before cooling. |
Part 3: Optimized Experimental Protocols & Visualizations
Optimized Protocol 1: Ligand-Accelerated Ullmann Synthesis
This protocol is designed to maximize yield by using a modern, ligand-accelerated catalytic system.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add 3-bromobenzoic acid (1.0 equiv), p-cresol (1.2 equiv), copper(I) iodide (CuI, 0.1 equiv), N,N-dimethylglycine (0.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry Argon or Nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.5 M with respect to the 3-bromobenzoic acid.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the 3-bromobenzoic acid is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and pour into a separatory funnel containing 1 M HCl.
-
Extraction & Washing: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous ammonium chloride (to remove copper), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Diagram 1: Workflow for Ullmann Reaction Optimization
Caption: A typical workflow for optimizing Ullmann coupling reaction conditions.
Optimized Protocol 2: Purification by Recrystallization
This protocol is designed to achieve high purity of the final product.
Step-by-Step Methodology:
-
Solvent Selection: Place a small amount of crude product in a test tube and test solvent systems. A good choice is often an ethanol/water or ethyl acetate/hexane mixture. The goal is to find a system where the compound dissolves completely in a minimal amount of hot solvent and precipitates upon cooling.
-
Dissolution: Transfer the bulk crude product to an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) dropwise while heating and swirling until the solid just dissolves. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities or residual carbon are present, perform a hot filtration. Quickly pour the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.[13]
-
Complete Precipitation: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize product precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: While the crystals are still in the funnel, wash them with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the final product by melting point and NMR to confirm purity.
Diagram 2: Troubleshooting Flowchart for Recrystallization
Caption: A decision-making flowchart for troubleshooting common purification issues.
References
- BenchChem. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions.
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
- BenchChem. (2025). Technical Support Center: Optimizing the Ullmann Reaction for Sumanene Core Synthesis.
-
Lu, K., & Long, S. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, E79. [Link]
- BenchChem. (2025). Optimizing yield and purity in 3-Bromobenzoic acid synthesis.
- Herrera, A. J., et al. (n.d.).
-
Lu, K., & Long, S. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. IUCrData, 8(7). [Link]
-
Taylor, E. C., & McKillop, A. (1974). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Mexican Chemical Society, 18(3), 118-120. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)
-
Schwab, P., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1105–1111. [Link]
-
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). [Link]
-
Schwab, F. J., & Wich, P. R. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1105-1111. [Link]
- BenchChem. (2025). Overcoming low yields in the synthesis of 2-(3-methylphenyl)benzoic acid.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
Schwab, F. J., & Wich, P. R. (2012). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). ResearchGate. [Link]
- Smith, C. F. (n.d.).
-
Schwab, F. J., & Wich, P. R. (2012). Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. ResearchGate. [Link]
-
Taylor, E. C., & McKillop, A. (1933). Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards, 11(6), 745. [Link]
Sources
- 1. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. 3-Methyl-2-(4-methylphenoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iucrdata.iucr.org [iucrdata.iucr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. westfield.ma.edu [westfield.ma.edu]
- 14. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
How to prevent thermal decomposition of benzoic acid derivatives during reactions
<
A Troubleshooting Guide to Preventing Thermal Decomposition in Chemical Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in the lab. This guide is dedicated to a frequent and frustrating issue: the thermal decomposition of benzoic acid derivatives during chemical reactions. We will explore the "why" behind this phenomenon and provide actionable strategies to ensure the integrity of your molecules.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common questions our team receives regarding the thermal stability of benzoic acid derivatives.
Q1: I'm seeing unexpected byproducts like benzene or phenol in my reaction. What's happening?
A: You are likely observing thermal decarboxylation, the primary decomposition pathway for benzoic acid and its derivatives.
At elevated temperatures, the carboxylic acid group (-COOH) can be eliminated as carbon dioxide (CO₂), replacing it with a hydrogen atom.[1] This process, known as decarboxylation, is a significant issue in reactions requiring heat, such as Ullmann condensations or certain amide bond formations.[2][3]
The core issue is the high activation energy required for many synthetic transformations involving benzoic acids.[4] For instance, thermal decarboxylative cross-coupling reactions often necessitate temperatures of 140°C or higher to proceed effectively.[4][5] These conditions can unfortunately also be sufficient to initiate unwanted decarboxylation.
The main products of this decomposition are CO₂ and benzene, though smaller amounts of carbon monoxide, hydrogen, and biphenyl can also form at very high temperatures (above 475°C in the gas phase).[6][7] If your reaction is run in the presence of an oxidizing agent, you might also see phenol derivatives.[8]
Q2: At what temperature should I become concerned about the decomposition of my specific benzoic acid derivative?
A: The decomposition temperature is highly dependent on the substituents present on the aromatic ring.
Unsubstituted benzoic acid is relatively stable, with significant degradation in water observed only at temperatures above 300°C.[9] However, the stability of its derivatives can vary dramatically.
-
Electron-withdrawing groups attached to the ring can facilitate decarboxylation, making the compound more susceptible to decomposition at lower temperatures.[10]
-
Ortho-substituents can also lower the activation barrier for decarboxylation due to steric and electronic effects.[4] For example, salicylic acid (2-hydroxybenzoic acid) and anthranilic acid (2-aminobenzoic acid) show severe degradation at 200°C and are completely degraded by 250°C in subcritical water.[9]
The following table provides a general overview of the thermal stability of various benzoic acid derivatives in an aqueous environment.
| Compound | Mild Degradation | Severe Degradation | Complete Degradation |
| Benzoic Acid | > 300°C | > 350°C | Not specified |
| Salicylic Acid | 150°C | 200°C | 250°C |
| Anthranilic Acid | 150°C | 200°C | 250°C |
| Syringic Acid | 150°C | 200°C | 250°C |
| Terephthalic Acid | Stable at 300°C | 350°C (10-15% yield of monoacid) | Not specified |
| Isophthalic Acid | Stable at 300°C | 350°C (10-15% yield of monoacid) | Not specified |
| o-Phthalic Acid | 250°C | 300°C (73% conversion to benzoic acid) | Not specified |
| Data compiled from studies on hydrothermal stability.[9][11] |
Q3: How can I select the right reaction conditions to minimize decomposition?
A: The key is a multi-faceted approach focusing on lower temperatures, appropriate catalysts, and careful solvent selection.
Your primary goal is to find conditions that favor your desired reaction kinetically, while disfavoring the decarboxylation pathway.
1. Temperature Control: This is the most critical factor.
-
Principle: Lowering the temperature directly reduces the energy available to overcome the activation barrier for decarboxylation.
-
Action: Aim for the lowest possible temperature that still allows your desired reaction to proceed at an acceptable rate. Consider extending the reaction time at a lower temperature instead of forcing it with excessive heat. Modern methods are increasingly targeting mild reaction conditions, such as near-ambient temperature amide bond formations.[12]
2. Catalyst Selection:
-
Principle: Catalysts can dramatically alter reaction pathways. Some metals, particularly copper, can promote decarboxylation, especially at high temperatures.[8][10] Copper catalysts are famously used in Ullmann reactions, which often run hot and are thus prone to this side reaction.[3]
-
Action:
-
If using a copper-catalyzed reaction, screen for the mildest possible conditions. Newer catalytic systems are being developed to run Ullmann-type reactions under milder conditions.[3][13]
-
For other reactions, like amide couplings, avoid conditions that could inadvertently promote decarboxylation. For instance, some transition metal catalysts in the presence of an oxidant can lead to decarboxylation.[14]
-
3. Solvent Effects:
-
Principle: The solvent can influence the stability of your starting material and transition states. Changes in solvent polarity can affect the thermodynamics of the system, thereby influencing the overall stability of the drug molecule.[15]
-
Action: While there are no universal rules, polar aprotic solvents like DMF or DMSO are common in high-temperature reactions. However, it is always best to perform small-scale solvent screens to identify an optimal medium that balances solubility and stability for your specific substrate.
The following diagram illustrates a decision-making workflow for optimizing your reaction conditions.
Q4: My synthesis absolutely requires high temperatures. How can I protect the carboxylic acid group?
A: In such cases, using a protecting group for the carboxylic acid is an excellent strategy.
The most common and effective way to protect a carboxylic acid is to convert it into an ester.[16][17] Esters are generally more stable to decarboxylation than the free acid.
Common Protecting Groups for Carboxylic Acids:
-
Methyl or Ethyl Esters: Simple to form and relatively robust. Removed by acid or base hydrolysis.
-
tert-Butyl Esters: Offer good stability and are conveniently removed under mild acidic conditions.[18]
-
Benzyl Esters: A key advantage is that they can be removed by hydrogenolysis, a very mild method that is orthogonal to many other protecting groups.[17]
-
Silyl Esters: While historically considered too labile, sterically hindered silyl esters, such as those derived from "supersilyl" groups, have shown remarkable stability and can be an effective option.[19]
The choice of protecting group depends on the overall synthetic route and the stability of other functional groups in your molecule.
Experimental Protocol: Benzyl Ester Protection
This protocol describes a standard procedure for protecting a benzoic acid derivative as a benzyl ester.
-
Dissolution: Dissolve the benzoic acid derivative (1.0 eq) in a suitable solvent like DMF or DCM.
-
Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq).
-
Alkylation: Add benzyl bromide (BnBr, 1.1 eq) dropwise to the stirring mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. For less reactive substrates, gentle heating (40-50°C) may be required.
-
Workup: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the resulting benzyl ester by column chromatography on silica gel.
Q5: I've taken precautions, but I still suspect decomposition. How can I confirm and quantify it?
A: Several standard analytical techniques can be used to detect and quantify decarboxylation byproducts.
-
High-Performance Liquid Chromatography (HPLC): This is often the best method for monitoring the reaction.[9][20][21] You can track the disappearance of your starting material and the appearance of new peaks corresponding to both your desired product and any decomposition byproducts. Using a UV detector is common for aromatic compounds.[20]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent tool for identifying volatile byproducts like benzene or phenol.[9][22] The mass spectrometer provides definitive identification of the decomposition products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture can quickly reveal the presence of characteristic signals from decarboxylated aromatic rings, which will differ from your starting material and product.
To quantify the extent of decomposition, you can use HPLC with a calibration curve created from a pure standard of the suspected byproduct.[21] This will allow you to determine the percentage of your starting material that has decomposed.
References
-
Goossen, L. J., & Rodriguez, N. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(44), 24012-24017. [Link]
- Dow Chemical Co. (1978). Process for the decarboxylation-oxidation of benzoic acid compounds. U.S.
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LNEYA. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating? LNEYA Industrial Chillers Manufacturer. [Link]
-
Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. [Link]
-
Wikipedia. (2023). Protecting group. [Link]
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Rostami, A., & Hosseini, S. M. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Analytical and Applied Pyrolysis, 88(1), 69-73. [Link]
-
Sinnwell, M. A., et al. (2008). Hydrothermal stability of aromatic carboxylic acids. Industrial & Engineering Chemistry Research, 47(15), 5817-5821. [Link]
-
Taylor, R. (1972). The thermal decomposition of benzoic acid. Journal of the Chemical Society, Perkin Transactions 2, (6), 809-811. [Link]
-
Krasutsky, P. A. (2006). Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Basha, F. Z., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 81, 153353. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Wang, X., et al. (2018). “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. Angewandte Chemie International Edition, 57(31), 9828-9832. [Link]
-
Mondal, U., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 11(10), 1194. [Link]
-
Zare, M., et al. (2024). Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT. RSC Advances, 14(34), 24653-24667. [Link]
-
Barrow, R. F. (1970). The gas phase thermal decomposition of Benzoic acid. Memorial University Research Repository. [Link]
-
Bannykh, A. A., et al. (2018). Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Fine Chemical Technologies, 13(4), 5-13. [Link]
-
Kumar, A., et al. (2021). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. ACS Catalysis, 11(12), 7192-7200. [Link]
-
Nyman, P. J., et al. (2008). Survey Results of Benzene in Soft Drinks and Other Beverages by Headspace Gas Chromatography/Mass Spectrometry. Journal of Agricultural and Food Chemistry, 56(2), 571-576. [Link]
-
Goossen, L. J., & Melzer, M. (2021). Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. Journal of the American Chemical Society, 143(15), 5947-5954. [Link]
-
Wang, F., et al. (2017). Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters. Organic Letters, 19(18), 4842-4845. [Link]
-
NPL. (n.d.). Protecting groups in organic synthesis. [Link]
- Chinese Patent Office. (2019). The HPLC analytical method of benzoic acid and sorbic acid in a kind of toothpaste.
-
Kapetanakou, A. E., et al. (2023). Method development for the determination of benzoic acid, sorbic acid and four parabens in fruit juices and soft drinks using HPLC-DAD. National and Kapodistrian University of Athens. [Link]
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Technical Support Center: Scaling Up the Synthesis of 3-(4-Methylphenoxy)benzoic Acid
Welcome to the technical support resource for the synthesis and scale-up of 3-(4-Methylphenoxy)benzoic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting, address frequently encountered challenges, and offer practical, field-proven insights. The synthesis, typically achieved via an Ullmann condensation, presents unique challenges when transitioning from bench-scale to pilot or manufacturing scale. This document provides the causal logic behind experimental choices to empower you to optimize this critical process.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.
Q: My reaction yield is consistently low or fails completely. What are the primary factors to investigate?
Low yield is the most common issue, often stemming from multiple interrelated factors. The Ullmann condensation is sensitive to the purity of reagents, the activity of the catalyst, and the reaction environment. A systematic approach is crucial for diagnosis.
Causality Analysis for Low Yield:
| Potential Cause | Scientific Rationale | Suggested Solution & Protocol |
| Inactive Copper Catalyst | The catalytically active species in Ullmann C-O coupling is Cu(I).[1] Commercially available Cu(I) salts (like CuI or CuBr) can oxidize to inactive Cu(II) upon prolonged exposure to air and moisture. Using elemental copper powder often requires high temperatures for activation.[2] | Solution: Use fresh, high-purity Cu(I) salts from a recently opened container. If using copper powder, consider pre-activation by washing with a dilute acid (e.g., HCl) to remove surface oxides, followed by rinsing with water, ethanol, and ether, and drying under vacuum. |
| Inappropriate Base or Insufficient Basicity | The base is critical for deprotonating the phenolic hydroxyl group of p-cresol, forming the nucleophilic phenoxide.[1] If the base is too weak, not sufficiently soluble, or sterically hindered, the concentration of the active nucleophile will be too low. Insoluble bases like K₂CO₃ can also lead to mass transfer limitations at scale. | Solution: Screen stronger, more soluble bases. Cesium carbonate (Cs₂CO₃) is often more effective than K₂CO₃ or K₃PO₄ due to its higher solubility and the "caesium effect," though it is more expensive.[3] Ensure the base is finely powdered and anhydrous to maximize its surface area and reactivity. |
| Suboptimal Solvent and Temperature | Traditional Ullmann reactions require high-boiling polar aprotic solvents (e.g., DMF, NMP, nitrobenzene) and high temperatures (>160 °C) to drive the reaction.[2][4] However, at these temperatures, starting materials, product, or even the solvent (especially DMF) can decompose, leading to byproduct formation and yield loss. | Solution: N-Methyl-2-pyrrolidone (NMP) is generally more thermally stable than DMF. Optimize the temperature by starting lower (e.g., 120-140 °C) and monitoring reaction progress by TLC or HPLC. Modern ligand-accelerated systems can significantly lower the required temperature.[5] |
| Presence of Water or Oxygen | Moisture can hydrolyze the organocopper intermediates and protonate the phenoxide, quenching the nucleophile. Oxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state. | Solution: Use anhydrous solvents and reagents. Dry p-cresol and the aryl halide before use. Run the reaction under an inert atmosphere (Nitrogen or Argon) by performing several vacuum/backfill cycles before heating.[1] |
Q: I'm observing significant byproduct formation. What are the likely impurities and how can I minimize them?
Byproduct formation not only reduces yield but also complicates purification. Understanding the potential side reactions is key to mitigating them.
-
Homocoupling of Aryl Halide: The 3-halobenzoic acid can couple with itself to form 3,3'-biphenyldicarboxylic acid . This is more prevalent at very high temperatures or with highly active copper catalysts.
-
Mitigation: Avoid excessively high temperatures. Use of a suitable ligand can often promote the desired cross-coupling over homocoupling by stabilizing the copper intermediates.
-
-
Decarboxylation: Under harsh basic conditions and high heat, the benzoic acid moiety can undergo decarboxylation, leading to the formation of 3-(4-methylphenoxy)benzene .
-
Mitigation: Perform the reaction at the lowest effective temperature. If possible, consider using the methyl or ethyl ester of 3-halobenzoic acid as the starting material and performing a saponification step after the coupling.[6] This protects the carboxylic acid group.
-
-
Etherification of the Carboxylic Acid: If the reaction is run with an ester starting material and residual alcohol is present, transesterification can occur. More commonly, if the product is not properly quenched, the carboxylic acid can react with other species.
-
Mitigation: Ensure a clean, acidic workup to protonate the carboxylate salt fully. If using an ester, ensure the subsequent saponification goes to completion.
-
Q: How can I effectively remove the copper catalyst during the workup process at a larger scale?
Residual copper can interfere with downstream applications and crystallization. Simple filtration is often insufficient.
-
Acidic Quench and Extraction: After cooling the reaction mixture, dilute it with a water-immiscible organic solvent like toluene or ethyl acetate. Slowly pour the mixture into a dilute aqueous acid solution (e.g., 1M HCl or H₂SO₄). This protonates the product, making it soluble in the organic layer, while most copper salts will partition into the aqueous layer.
-
Ammonia/Ammonium Chloride Wash: A subsequent wash of the organic layer with an aqueous solution of ammonium chloride and/or dilute ammonium hydroxide can be very effective. Ammonia forms a water-soluble tetraamminecopper(II) complex ([Cu(NH₃)₄]²⁺), which efficiently sequesters copper into the aqueous phase.
-
Activated Carbon Treatment: If trace amounts of colored copper impurities remain, a treatment of the organic solution with activated carbon followed by filtration through a pad of celite can remove them.
Section 2: Scale-Up FAQs
Q: What are the most critical process parameters (CPPs) to control when scaling up the synthesis?
-
Temperature Control & Heat Transfer: Ullmann reactions can be exothermic. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A runaway reaction is a significant safety hazard.
-
Action: Implement controlled reagent addition rates. Use a reactor with a high-performance heating/cooling jacket and ensure accurate temperature monitoring with multiple probes.
-
-
Agitation: In a large reactor, ensuring homogenous mixing is critical, especially with heterogeneous components like an insoluble base (K₂CO₃). Poor agitation can lead to localized "hot spots" and concentration gradients, causing inconsistent reaction rates and byproduct formation.
-
Action: Select an appropriate impeller design (e.g., pitched-blade turbine for solid suspension) and determine the minimum effective agitation speed through modeling or experimental trials.
-
-
Inert Atmosphere: Maintaining a strictly inert atmosphere is more challenging in large reactors with more potential leak points.
-
Action: Ensure the reactor is pressure-tested. Maintain a slight positive pressure of nitrogen or argon throughout the reaction and cool-down phases.
-
Q: Should I use 3-bromobenzoic acid or 3-chlorobenzoic acid as the starting material for a large-scale campaign?
The reactivity of aryl halides in Ullmann couplings follows the order: I > Br > Cl >> F .[7]
-
3-Bromobenzoic Acid: This is generally more reactive than the chloro-analogue, allowing for milder reaction conditions (lower temperatures, shorter reaction times), which is highly advantageous for scale-up as it reduces thermal decomposition and improves reactor throughput.
-
3-Chlorobenzoic Acid: While significantly cheaper, it is much less reactive. It will likely require higher temperatures, longer reaction times, and potentially a more sophisticated and expensive catalyst system (e.g., specific ligands) to achieve acceptable conversion.[5]
Economic and Process Decision: For initial process development and smaller scale (<100 kg), the higher reactivity and process robustness of 3-bromobenzoic acid often justifies its higher cost. For very large-scale, cost-sensitive manufacturing, significant development work to enable the use of 3-chlorobenzoic acid could be economically viable, but the process will be inherently more challenging.
Section 3: Experimental Protocols
Protocol 1: Lab-Scale Synthesis (10 g Scale)
This protocol is a representative starting point for optimization.
Reagents:
-
3-Bromobenzoic acid (8.04 g, 40.0 mmol, 1.0 equiv)
-
p-Cresol (4-methylphenol) (5.19 g, 48.0 mmol, 1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely milled (8.29 g, 60.0 mmol, 1.5 equiv)
-
Copper(I) Iodide (CuI) (0.38 g, 2.0 mmol, 5 mol%)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous (80 mL)
Procedure:
-
To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 3-bromobenzoic acid, p-cresol, K₂CO₃, and CuI.
-
Seal the flask and purge the system by evacuating and backfilling with dry nitrogen three times.[1]
-
Add the anhydrous NMP via cannula or syringe under a positive nitrogen flow.
-
Begin vigorous stirring and heat the mixture to 150-160 °C using an oil bath.
-
Monitor the reaction progress by TLC or HPLC (Aliquots can be taken, quenched in dilute HCl, and extracted with ethyl acetate for analysis). The reaction is typically complete in 8-16 hours.
-
Once complete, cool the reaction mixture to room temperature (~25 °C).
-
Place the flask in an ice bath and slowly add 200 mL of 1M HCl with stirring.
-
Add 150 mL of ethyl acetate and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with another 50 mL of ethyl acetate.
-
Combine the organic layers and wash with 100 mL of water, followed by 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as toluene or an ethanol/water mixture, to yield pure this compound.[8]
Workflow: Process Optimization
References
-
Lu, K. et al. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. IUCrData, 8(7). Available at: [Link]
-
Lu, K. et al. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]
- Google Patents. (n.d.). EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
-
Quick Company. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy Benzoic Acid. Available at: [Link]
-
Hassan, J. et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103. Available at: [Link]
-
Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. (2016). Journal of Siberian Federal University. Chemistry. Available at: [Link]
-
Sawyer, J. S. et al. (2002). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility. The Journal of Organic Chemistry, 67(12), 4373–4385. Available at: [Link]
-
Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. (2024). Journal of Synthetic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]
- Google Patents. (n.d.). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
-
IntechOpen. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Available at: [Link]
-
Rogero, C. et al. (2023). Optimizing the Ullmann coupling reaction efficiency on an oxide surface by metal atom addition. arXiv. Available at: [Link]
-
Yang, B. et al. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. Organic Process Research & Development, 26(6), 1629–1655. Available at: [Link]
-
Buck, E. et al. (2002). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. Organic Letters, 4(9), 1623–1626. Available at: [Link]
-
PrepChem.com. (n.d.). B. Preparation of 3-(4-hydroxyphenoxy)benzoic acid. Available at: [Link]
-
Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Mexican Chemical Society. Available at: [Link]
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- 8. 3-Methyl-2-(4-methylphenoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Selecting the appropriate catalyst for ether synthesis in aromatic compounds
Welcome to the technical support center for aromatic ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selecting and troubleshooting catalytic systems for the synthesis of ethers from aromatic compounds. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and optimize these powerful reactions for your specific research needs.
Section 1: Foundational Concepts in Aromatic Ether Synthesis
Q1: What are the primary catalytic methods for synthesizing aromatic ethers, and how do I choose between them?
A1: The three most common and robust methods are the Williamson Ether Synthesis, the Ullmann Condensation, and the Buchwald-Hartwig C-O Coupling. The selection of the appropriate method depends on several factors including the nature of your substrates (are they electron-rich or electron-poor?), the desired scale of your reaction, and the functional groups present in your starting materials.
-
Williamson Ether Synthesis: A classic SN2 reaction that is excellent for synthesizing alkyl aryl ethers from a phenoxide and an alkyl halide.[1][2][3] It is often cost-effective for large-scale synthesis. However, it is generally not suitable for the direct synthesis of diaryl ethers from unactivated aryl halides.[2]
-
Ullmann Condensation: This copper-catalyzed reaction is a traditional and powerful method for forming diaryl ethers, especially on a larger scale.[4][5][6] While classic conditions were harsh, modern ligand-accelerated protocols have made it a more versatile and milder option.[4][7][8]
-
Buchwald-Hartwig C-O Coupling: A palladium-catalyzed cross-coupling reaction that has become a go-to method in medicinal chemistry due to its broad substrate scope, excellent functional group tolerance, and generally mild reaction conditions.[9][10][11] It is particularly useful for complex molecules and when fine-tuning of electronic and steric parameters is required.
Section 2: The Williamson Ether Synthesis for Alkyl Aryl Ethers
The Williamson ether synthesis is a reliable and straightforward method for the preparation of ethers from an organohalide and a deprotonated alcohol (alkoxide) via an SN2 reaction.[1][2] For aromatic ethers, this typically involves the reaction of a phenoxide with an alkyl halide.
Troubleshooting Guide: Williamson Ether Synthesis
Q2: I am getting a low yield in my Williamson ether synthesis of an alkyl aryl ether. What are the likely causes and how can I improve it?
A2: Low yields in this synthesis can often be traced back to a few key factors.[12] Here’s a troubleshooting guide:
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Incomplete Deprotonation of Phenol | Use a stronger base (e.g., NaH, KH) or ensure your base is not hydrated. | The reaction requires the formation of the more nucleophilic phenoxide. Incomplete deprotonation leads to unreacted starting material.[2] |
| Side Reactions (E2 Elimination) | Use a primary alkyl halide. Avoid secondary and tertiary alkyl halides. | Alkoxides are strong bases and can promote E2 elimination, especially with sterically hindered alkyl halides, leading to alkene byproducts.[12][13][14] |
| Poor Solvent Choice | Use a polar aprotic solvent like DMF, DMSO, or acetonitrile.[1][15] | Protic solvents can solvate the phenoxide, reducing its nucleophilicity. Apolar solvents may not sufficiently dissolve the reactants.[1] |
| Phase Separation Issues | Employ a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide or 18-crown-6.[1] | When using an aqueous base with an organic solvent, a PTC can shuttle the phenoxide into the organic phase to react with the alkyl halide.[16][17] |
| C-Alkylation vs. O-Alkylation | Modify the solvent. Polar, protic solvents can sometimes favor O-alkylation. | The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring, though O-alkylation is generally favored.[2][13] |
Experimental Protocol: Phase-Transfer Catalyzed Synthesis of Anisole
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar, combine phenol (1.0 eq), sodium hydroxide (1.5 eq) in water, and your chosen organic solvent (e.g., toluene).
-
Catalyst Addition: Add a catalytic amount of tetrabutylammonium bromide (0.05 eq).[16]
-
Alkylating Agent: Add methyl iodide (1.1 eq) to the biphasic mixture.[16]
-
Reaction: Heat the reaction mixture to 55-65°C and stir vigorously for 1-2 hours.[16] Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by distillation or column chromatography.
Diagram: Williamson Ether Synthesis Troubleshooting
Caption: Troubleshooting flowchart for Williamson ether synthesis.
Section 3: The Ullmann Condensation for Diaryl Ethers
The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with a phenol to form a diaryl ether.[4][6] This method is particularly valuable for constructing the diaryl ether motif found in many natural products and pharmaceuticals.[4][8]
Troubleshooting Guide: Ullmann Condensation
Q3: My Ullmann diaryl ether synthesis is sluggish and gives low yields. How can I optimize the catalytic system?
A3: The success of an Ullmann condensation is highly dependent on the interplay between the copper source, ligand, base, and solvent.
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Inactive Copper Species | Use a Cu(I) source like CuI. If using Cu(0) or Cu(II), ensure conditions promote the formation of the active Cu(I) species. | The catalytic cycle is believed to involve a Cu(I) species.[5] |
| Suboptimal Ligand | Screen a variety of ligands. N,N-dimethylglycine, phenanthrolines, and various diamines have proven effective.[18][19] | Ligands accelerate the reaction by increasing the solubility and reactivity of the copper catalyst, allowing for milder reaction temperatures.[19][20] |
| Incorrect Base | Use a non-nucleophilic base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[18] | The base is required to deprotonate the phenol. The choice of base can significantly impact the reaction rate and outcome.[18] |
| High Reaction Temperature Leading to Decomposition | With an effective ligand, temperatures can often be lowered to the 80-130°C range. | Modern ligand-accelerated systems avoid the harsh conditions (>200°C) of the classical Ullmann reaction.[7][20] |
| Presence of Water | Ensure anhydrous conditions. Dry solvents and reagents, and consider using molecular sieves. | Water can deactivate carbonate bases and lead to hydrolysis of the aryl halide.[18][20] |
Diagram: Catalytic Cycle of the Ullmann Condensation
Caption: A simplified catalytic cycle for the Ullmann condensation.
Section 4: Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig amination has been successfully extended to C-O bond formation, providing a versatile and mild method for synthesizing diaryl ethers.[9][10] This palladium-catalyzed reaction is often the method of choice for complex substrates due to its high functional group tolerance.[9]
Troubleshooting Guide: Buchwald-Hartwig C-O Coupling
Q4: I am having trouble with my Buchwald-Hartwig C-O coupling. The reaction is not going to completion, or I am observing side products. What should I check?
A4: The Buchwald-Hartwig reaction is sensitive to the choice of catalyst, ligand, base, and solvent. Careful optimization is often required.
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Catalyst Inactivity | Use an air-stable Pd pre-catalyst (e.g., G3 or G4 Buchwald precatalysts) to ensure reliable formation of the active Pd(0) species.[21] | In situ reduction of Pd(II) sources like Pd(OAc)₂ can be unreliable. Pre-catalysts provide more consistent results.[21][22] |
| Inappropriate Ligand | Select a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos). The choice is substrate-dependent.[10] | The ligand stabilizes the Pd(0) center, facilitates oxidative addition, and promotes reductive elimination.[23] |
| Base Incompatibility | Use a strong, non-nucleophilic base like NaOtBu. For base-sensitive substrates, consider weaker bases like Cs₂CO₃ or K₃PO₄, potentially at higher temperatures.[21] | The base is crucial for the deprotonation of the phenol and the subsequent ligand exchange.[9] |
| Solvent Issues | Use anhydrous, deoxygenated solvents like toluene, dioxane, or THF. Avoid chlorinated solvents.[21] | The active Pd(0) catalyst is sensitive to air and moisture. Certain solvents can inhibit the catalyst.[21] |
| Aryl Halide Reactivity | The general reactivity order is I > Br > OTf > Cl.[9] Aryl chlorides often require more specialized, electron-rich ligands.[24] | The oxidative addition step is often rate-limiting, and its efficiency depends on the C-X bond strength.[9][22] |
Diagram: Troubleshooting Buchwald-Hartwig C-O Coupling
Caption: Decision tree for troubleshooting Buchwald-Hartwig C-O coupling reactions.
Section 5: Greener Approaches in Aromatic Ether Synthesis
The principles of green chemistry encourage the use of catalysts that are more environmentally friendly, operate under milder conditions, and utilize renewable resources.
Q5: Are there more sustainable catalyst options for aromatic ether synthesis?
A5: Yes, significant research is being directed towards greener catalytic systems.
-
Lignin-Derived Phenols: Lignin, a major component of biomass, is a renewable source of aromatic compounds.[25] Research is ongoing to develop catalytic methods for the selective etherification of lignin-derived phenolics.[26][27] Zirconium-based catalysts have shown promise for the selective etherification of benzylic alcohols in lignin model compounds under mild conditions.[26]
-
Enzymatic Catalysis: Lipases can be used for the selective esterification of aliphatic hydroxyl groups in lignin-derived compounds, preserving the phenolic hydroxyls responsible for antioxidant activity.[25] This highlights the potential for biocatalysis in targeted modifications of complex aromatic molecules.
-
Micellar Catalysis: Performing reactions in water using "designer" surfactants can create nanoreactors that enhance reaction rates and selectivity, reducing the need for volatile organic solvents.[28]
-
Improved Classical Methods: The development of catalytic Williamson ether synthesis at high temperatures with weaker alkylating agents reduces salt waste.[29] Additionally, the use of recyclable, solid-supported catalysts is an area of active investigation.[30]
These emerging areas offer exciting possibilities for developing more sustainable and efficient methods for the synthesis of aromatic ethers in the future.
References
- The Ullmann Condensation for Diaryl Ether Synthesis: A Core Mechanism Deep-Dive. (2025). Benchchem.
- Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. (2017). Journal of the American Chemical Society.
- Ullmann Reaction. Organic Chemistry Portal.
- Ullmann condens
- Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. (2017).
- Technical Support Center: Ullmann Diaryl Ether Synthesis. (2025). Benchchem.
- Williamson ether synthesis. Wikipedia.
- Williamson Ether Synthesis. (2025). J&K Scientific LLC.
- Williamson Ether Synthesis. Cambridge University Press.
- Improving reaction conditions for Williamson ether synthesis. (2025). Benchchem.
- Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012). Beilstein Journal of Organic Chemistry.
- Selective Enzymatic Esterification of Lignin-Derived Phenolics for the Synthesis of Lipophilic Antioxidants. (2023). Semantic Scholar.
- Williamson Ether Synthesis. (2020). YouTube.
- troubleshooting Williamson ether synthesis side reactions. (2025). Benchchem.
- Application Notes and Protocols: Buchwald-Hartwig Amination for Diaryl Ether Synthesis. (2025). Benchchem.
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
- Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (2005). Organic Process Research & Development.
- Mild and selective etherification of wheat straw lignin and lignin model alcohols by moisture-tolerant zirconium c
- Williamson Ether Synthesis. Chemistry Steps.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press.
- Esterification mechanism of lignin with different catalysts based on lignin model compounds by mechanical activation-assisted solid-phase synthesis. (2017). RSC Publishing.
- Greener Methodologies in Organic Chemistry: A Pathway Towards Sustainable Future. (2024). ChemRXiv.
- Help troubleshooting a Buchwald-Hartwig amin
- Phase Transfer C
- Buchwald C
- Buchwald-Hartwig Amin
- Esterification mechanism of lignin with different catalysts based on lignin model compounds by mechanical activation-assisted solid-phase synthesis. (2017).
- Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012). Beilstein Journal of Organic Chemistry.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
- Technical Support Center: Troubleshooting Buchwald-Hartwig Amin
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Technical Support Center: Phenoxybenzoic Acid Reaction Workup & Extraction
Welcome to the technical support center for phenoxybenzoic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the workup and extraction phases of reactions involving phenoxybenzoic acids. Drawing from established chemical principles and field-proven experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and purity of your final product.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the workup and extraction of phenoxybenzoic acids, offering probable causes and actionable solutions.
Issue 1: Low Recovery of Phenoxybenzoic Acid After Extraction
Probable Cause:
-
Incomplete Acid-Base Reaction: The pH of the aqueous layer may not be sufficiently basic to deprotonate the phenoxybenzoic acid completely, leaving a significant portion in the organic layer. Conversely, during the precipitation step, the pH may not be acidic enough to fully protonate the carboxylate salt.
-
Incorrect Solvent Choice: The organic solvent used may have some miscibility with the aqueous layer, leading to loss of product.
-
Premature Precipitation: If the concentration of the sodium phenoxybenzoate salt in the aqueous layer is too high, it may precipitate, especially if the temperature of the solution drops.
Solution Protocol:
-
pH Monitoring:
-
During the basic wash, ensure the pH of the aqueous layer is at least 2 units above the pKa of the phenoxybenzoic acid (typically around 4-5). Use a pH meter or pH paper for verification.
-
When re-acidifying the aqueous layer to precipitate the product, adjust the pH to be at least 2 units below the pKa.
-
-
Solvent Selection:
-
Utilize water-immiscible organic solvents such as ethyl acetate, dichloromethane, or diethyl ether for the initial extraction.[1]
-
-
Optimize Extraction Efficiency:
-
Perform multiple extractions with smaller volumes of the aqueous base rather than a single extraction with a large volume. This increases the efficiency of the extraction.
-
-
Prevent Premature Precipitation:
-
If the aqueous layer becomes cloudy or a precipitate forms during the basic wash, add more water to dissolve the salt.
-
Issue 2: Persistent Emulsion Formation During Liquid-Liquid Extraction
Probable Cause:
-
High Concentration of Reactants or Products: Surfactant-like properties of some molecules can lead to the formation of stable emulsions.
-
Vigorous Shaking: Excessive agitation of the separatory funnel can create fine droplets that are slow to coalesce.
-
Presence of Fine Particulate Matter: Insoluble impurities can stabilize the interface between the two liquid phases.
Solutions:
-
Mechanical Separation:
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the funnel instead of shaking vigorously.
-
Use a glass stirring rod to gently agitate the emulsion layer.
-
-
Ionic Strength Modification:
-
Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion.
-
-
Filtration:
-
If the emulsion is caused by fine solids, filtering the entire mixture through a pad of Celite or glass wool can be effective.
-
-
Centrifugation:
-
For small-scale extractions, centrifuging the mixture can effectively separate the layers.
-
Issue 3: Contamination of Final Product with Starting Materials or Byproducts
Probable Cause:
-
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials.
-
Inefficient Extraction: Neutral or basic starting materials may not have been fully separated from the acidic product during the acid-base extraction.
-
Co-precipitation: Impurities may have similar solubility profiles to the desired product and co-precipitate upon acidification.
Solutions:
-
Reaction Monitoring:
-
Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and ensure completion before initiating the workup.[2]
-
-
Refined Extraction Protocol:
-
Purification Post-Extraction:
-
Recrystallization: This is a powerful technique for purifying solid phenoxybenzoic acids. The principle relies on the difference in solubility of the desired compound and impurities in a given solvent at different temperatures.[5][6]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the workup of phenoxybenzoic acid reactions?
The most common and effective workup procedure for isolating phenoxybenzoic acid, a carboxylic acid, is acid-base extraction.[1][8] This technique leverages the acidic nature of the carboxylic acid group.
-
Step 1: Deprotonation. The reaction mixture is dissolved in a water-immiscible organic solvent. A basic aqueous solution (e.g., sodium hydroxide) is then used to wash the organic layer. The base deprotonates the acidic phenoxybenzoic acid, forming a water-soluble carboxylate salt.[3]
-
Step 2: Separation. The water-soluble salt partitions into the aqueous layer, while neutral and basic impurities remain in the organic layer. The two layers are then separated.
-
Step 3: Protonation and Precipitation. The aqueous layer containing the sodium phenoxybenzoate is acidified (e.g., with hydrochloric acid). This protonates the carboxylate, regenerating the water-insoluble phenoxybenzoic acid, which precipitates out and can be collected by filtration.[1]
Q2: How do I effectively remove the copper catalyst from an Ullmann condensation reaction?
Ullmann reactions traditionally use copper catalysts, which can be challenging to remove.[9][10]
-
Ammonia Wash: After the initial workup to remove the bulk of the product, the crude product can be dissolved in an organic solvent and washed with an aqueous solution of ammonia. Ammonia forms a water-soluble complex with copper ions, which can then be extracted into the aqueous phase.
-
Chelating Agents: Washing the organic layer with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can also effectively sequester and remove copper ions.
-
Filtration: In some cases, the copper catalyst may be present as insoluble salts. Filtration of the reaction mixture (often diluted with a suitable solvent) through a pad of Celite before aqueous workup can remove a significant portion of the catalyst.
Q3: My phenoxybenzoic acid is an ester. How should the workup be modified?
If your product is a phenoxybenzoic acid ester, it is a neutral compound and will not be extracted by a basic wash. However, if the reaction involves the hydrolysis of an ester to form the carboxylic acid, the workup is crucial.[11]
-
Saponification Workup: If the hydrolysis is performed under basic conditions (saponification), the product will be the sodium salt of the phenoxybenzoic acid in the aqueous reaction mixture. Acidification of this mixture will precipitate the desired carboxylic acid.
-
Acid-Catalyzed Hydrolysis Workup: For acid-catalyzed hydrolysis, the product will be the neutral carboxylic acid. An acid-base extraction can then be used to separate it from any unreacted neutral ester starting material.
Q4: What are the best analytical techniques to assess the purity of my final phenoxybenzoic acid product?
A combination of techniques is recommended for a comprehensive purity analysis.[2]
-
High-Performance Liquid Chromatography (HPLC): This is a powerful quantitative technique to determine the purity of the sample and identify any impurities.[2][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information and can help identify impurities by comparing the spectrum to that of the expected product.
-
Mass Spectrometry (MS): MS confirms the molecular weight of the synthesized compound.[2]
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity for crystalline solids.[5]
Visualizing the Workflow
Acid-Base Extraction Workflow
Caption: Acid-base extraction workflow for phenoxybenzoic acid.
Data Tables for Quick Reference
Table 1: Common Solvents for Extraction
| Solvent | Immiscibility with Water | Boiling Point (°C) | Density (g/mL) | Notes |
| Ethyl Acetate | Good | 77.1 | 0.902 | Prone to hydrolysis with strong acids/bases. |
| Dichloromethane | Good | 39.6 | 1.33 | Higher density than water (bottom layer). |
| Diethyl Ether | Good | 34.6 | 0.713 | Highly flammable, forms peroxides. |
| Toluene | Excellent | 110.6 | 0.867 | Higher boiling point can be difficult to remove. |
Table 2: Bases for Carboxylic Acid Extraction
| Base | Strength | pKa of Conjugate Acid | Use Case |
| Sodium Hydroxide (NaOH) | Strong | ~15.7 | General extraction of carboxylic acids. |
| Sodium Carbonate (Na₂CO₃) | Moderate | 10.3 | Can be used for stronger carboxylic acids. |
| Sodium Bicarbonate (NaHCO₃) | Weak | 6.4 | Selective extraction of carboxylic acids from phenols.[3] |
References
-
Ahn, K. C., et al. (2011). Immunochemical analysis of 3-phenoxybenzoic acid, a biomarker of forestry worker exposure to pyrethroid insecticides. National Institutes of Health. [Link]
-
Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. (n.d.). CDN. [Link]
- Tieman, F. (1966). Purification of benzoic acid. U.S. Patent No. 3,235,588.
- Process for preparing phenoxybenzoic acids. (1982). U.S. Patent No. 4,323,692.
-
Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Recrystallization of Benzoic Acid. (n.d.). [Link]
-
Raza, A., et al. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
-
2.1: Separation of an Unknown Mixture by Acid/Base Extraction. (2024). Chemistry LibreTexts. [Link]
-
Immunochemical analysis of 3-phenoxybenzoic acid, a biomarker of forestry worker exposure to pyrethroid insecticides. (2011). ResearchGate. [Link]
-
Synthesis of Phenols from Benzoic Acids. (n.d.). Organic Syntheses. [Link]
-
PURITY AND IMPURITY ANALYSIS. (n.d.). Agilent. [Link]
-
Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek. [Link]
-
3-Phenoxybenzoic Acid (3PBA) Test. (n.d.). Superpower. [Link]
-
PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?. (n.d.). [Link]
-
Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). (1993). ResearchGate. [Link]
-
Recrystallization Lab Procedure of Benzoic Acid. (2020). YouTube. [Link]
-
The Chromatographic Purification of Native Types I, II, and III Collagens. (1981). National Institutes of Health. [Link]
-
Acid-Base Extraction of Organic Compounds. (n.d.). Scribd. [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Aozhan. [Link]
-
Phase-Transfer Catalysis (PTC). (2008). Macmillan Group. [Link]
-
Isolation of a Carboxylic acid. (n.d.). Reddit. [Link]
-
Ch20: Hydrolysis of Esters. (n.d.). University of Calgary. [Link]
-
3-Phenoxybenzoic Acid. (n.d.). Rupa Health. [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. (2001). National Institutes of Health. [Link]
-
Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. (2004). European Patent Office. [Link]
-
p-PHENYLAZOBENZOYL CHLORIDE. (n.d.). Organic Syntheses. [Link]
-
A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
-
Ullmann condensation. (n.d.). Wikipedia. [Link]
-
Workup: mCPBA Oxidation. (n.d.). University of Rochester. [Link]
-
3-PBA concentrations (μg/L) before and after hydrolysis of a subset of urine samples, determined by ELISA. (2011). ResearchGate. [Link]
-
Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. (2013). Royal Society of Chemistry. [Link]
-
Recrystallisation of benzoic acid. (2022). YouTube. [Link]
-
Synthesis of Phenols from Benzoic Acids. (2023). Organic Syntheses. [Link]
-
Review on the modern analytical advancements in impurities testing. (n.d.). [Link]
-
Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources. (2024). National Institutes of Health. [Link]
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Validation & Comparative
A Senior Scientist's Guide to the Comparative Analysis of 3-(4-Methylphenoxy)benzoic Acid and Its Structural Isomers
Introduction: The Critical Role of Isomerism in Molecular Function
In the realm of chemical and pharmaceutical sciences, the precise three-dimensional arrangement of atoms within a molecule is paramount. Structural isomers—compounds sharing the same molecular formula but differing in the connectivity or spatial arrangement of their atoms—often exhibit remarkably divergent physical, chemical, and biological properties. A subtle shift in a functional group can dramatically alter a molecule's interaction with a biological target, transforming a potent therapeutic agent into an inactive or even toxic substance.
This guide provides an in-depth comparative analysis of 3-(4-Methylphenoxy)benzoic acid and its primary structural isomers: the ortho- and para-substituted analogues. We will explore the synthetic pathways, delineate the analytical techniques for their differentiation, and compare their physicochemical properties. By understanding the causal links between structure and function, researchers can make more informed decisions in the fields of drug discovery, materials science, and agrochemical development. The diaryl ether motif present in these molecules is a privileged structure found in numerous biologically active compounds and high-performance polymers.[1]
The core structures under comparison are:
-
2-(4-Methylphenoxy)benzoic acid (Ortho-isomer)
-
This compound (Meta-isomer)
-
4-(4-Methylphenoxy)benzoic acid (Para-isomer)
Synthetic Strategy: The Ullmann Condensation for Diaryl Ether Construction
The formation of the diaryl ether bond is most reliably achieved through the Ullmann condensation. This classic copper-catalyzed cross-coupling reaction joins an aryl halide with a phenol.[2] The choice of this methodology is based on its robustness and proven efficacy for this class of compounds, despite often requiring high temperatures. Modern protocols have introduced soluble copper catalysts and ligands to improve yields and broaden the substrate scope under milder conditions.[3][4]
The general strategy involves the reaction of a halobenzoic acid (ortho-, meta-, or para-chloro or bromobenzoic acid) with p-cresol in the presence of a copper catalyst and a base. The base is crucial for deprotonating the phenol, forming the more nucleophilic phenoxide species required for the reaction.
Caption: General workflow for the synthesis of (4-Methylphenoxy)benzoic acid isomers.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example of the Ullmann condensation adapted for the synthesis of the title compound's isomers.
Materials:
-
3-Bromobenzoic acid
-
p-Cresol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Copper(I) Iodide (CuI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric Acid (HCl), 2M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Vessel Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-bromobenzoic acid (1.0 eq), p-cresol (1.2 eq), and anhydrous K₂CO₃ (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Add anhydrous DMF to the flask via cannula, followed by the addition of CuI (0.1 eq).
-
Reaction: Heat the reaction mixture to 150-160 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Cooling and Quenching: Allow the mixture to cool to room temperature. Carefully pour the dark mixture into a beaker containing 2M HCl solution. This step neutralizes the base and protonates the carboxylic acid.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield the pure this compound.
Causality Behind Choices:
-
Catalyst: Copper(I) iodide is a common and effective catalyst for Ullmann reactions.[5] Newer protocols may use copper oxide nanoparticles or ligand-supported systems to improve efficiency.[3]
-
Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenol, yet not so strong as to cause unwanted side reactions. It is also inexpensive and easy to handle.
-
Solvent: DMF is a polar aprotic solvent with a high boiling point, necessary to achieve the temperatures required for the classical Ullmann condensation.[2]
-
Workup: Acidification is critical to ensure the product is in its neutral carboxylic acid form, rendering it soluble in organic extraction solvents.
Characterization and Differentiation of Isomers
Distinguishing between the ortho-, meta-, and para-isomers is a straightforward process using standard analytical techniques. Each method provides unique structural information that, when combined, confirms the identity and purity of the synthesized compound.
Caption: Workflow for the analytical characterization of synthesized isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most powerful tool for differentiating these isomers. The substitution pattern on the benzoic acid ring creates distinct chemical shifts and splitting patterns (multiplicities) for the aromatic protons.
-
Ortho-isomer: The four protons on the benzoic acid ring will present a complex multiplet pattern. The proton adjacent to the carboxylic acid (H6) will be significantly downfield.
-
Meta-isomer: Will show four distinct aromatic signals for the benzoic acid protons. One proton will appear as a singlet or narrow triplet (H2), another as a doublet of doublets (H6), and two others as multiplets.
-
Para-isomer: Due to symmetry, the four protons on the benzoic acid ring will appear as two distinct doublets, each integrating to 2H, creating a characteristic AA'BB' system.
-
-
Melting Point: Structural isomers typically have different crystal packing efficiencies, leading to distinct melting points. This simple physical measurement is a crucial first indicator of identity and purity.
-
Infrared (IR) Spectroscopy: While all isomers will show characteristic peaks for the O-H stretch of the carboxylic acid (~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and the C-O-C ether stretch (~1240 cm⁻¹), the "fingerprint" region (below 1500 cm⁻¹) will show variations in C-H bending patterns corresponding to the ortho, meta, and para substitution.
-
Mass Spectrometry (MS): All three isomers will have the same molecular weight, and high-resolution mass spectrometry will confirm the molecular formula (C₁₄H₁₂O₃). While the fragmentation patterns may show subtle differences, MS is primarily used to confirm the mass rather than to distinguish between these specific isomers.
Comparative Data Summary
The following table summarizes the key physicochemical properties of the three isomers, highlighting the tangible differences that arise from the varied substitution patterns.
| Property | 2-(4-Methylphenoxy)benzoic acid | This compound | 4-(4-Methylphenoxy)benzoic acid |
| Structure | Ortho-isomer | Meta-isomer | Para-isomer |
| CAS Number | 21905-69-1[6] | 62507-86-2[7] | 21120-65-0[8] |
| Molecular Formula | C₁₄H₁₂O₃ | C₁₄H₁₂O₃ | C₁₄H₁₂O₃ |
| Molecular Weight | 228.24 g/mol [6] | 228.25 g/mol [7] | 228.24 g/mol [8] |
| Appearance | Off-white crystals[9] | White crystalline powder[7] | Off-white amorphous powder[10] |
| Melting Point (°C) | 126-132[9] | 178-182[7] | 178-182[8] |
| ¹H NMR (Benzoic Ring) | Complex multiplets | 4 distinct signals | Two doublets (AA'BB' system) |
Note: NMR data describes the expected pattern for the protons on the benzoic acid ring.
Analysis of Properties: The melting points of the meta- and para-isomers are significantly higher than that of the ortho-isomer. This suggests that the more linear and symmetric structures of the meta- and para-isomers allow for more efficient crystal lattice packing, requiring more energy to break the intermolecular forces. The steric hindrance in the ortho-isomer, with the bulky phenoxy group adjacent to the carboxylic acid, likely disrupts this packing.
Structural Insights and Potential Biological Activity
The position of the ether linkage has a profound impact on the molecule's overall conformation. X-ray crystallography studies on a related compound, 3-methyl-2-(4-methylphenoxy)benzoic acid, revealed a nearly perpendicular conformation, with a dihedral angle of 86.7° between the two aromatic rings.[11][12] This significant twist is due to steric repulsion between the ortho-substituents. It is highly probable that the 2-(4-Methylphenoxy)benzoic acid isomer adopts a similar twisted conformation. In contrast, the meta- and para-isomers are expected to have greater conformational freedom and can adopt more planar arrangements.
This structural divergence is critical for biological activity. Many drugs function by fitting into the specific binding pocket of a target protein or enzyme.
-
Anti-inflammatory Potential: Benzoic acid derivatives are known to possess anti-inflammatory properties.[13] The activity of phenoxybenzoic acids as potential anti-inflammatory drugs has also been noted.[12] A twisted conformation (ortho-isomer) might prevent the molecule from fitting into a planar binding site, whereas the more flexible meta- and para-isomers might be better able to adapt to the target's topography.
-
Agrochemical Applications: These compounds are used as intermediates for herbicides and fungicides.[7][9][10] The specific shape and electronic distribution of each isomer will dictate its interaction with target enzymes in plants or fungi, leading to differential efficacy.
-
Polymer Science: The para-isomer, 4-(4-Methylphenoxy)benzoic acid, is a valuable building block for high-performance polymers like polyether ether ketone (PEEK), where its linear and rigid structure contributes to thermal stability and mechanical strength.[1][14] The bent nature of the ortho- and meta-isomers would not be as suitable for creating such highly ordered, semi-crystalline polymers.
Conclusion
The comparative analysis of this compound and its structural isomers unequivocally demonstrates the principle that structure dictates function. The simple relocation of the phenoxy substituent from the meta to the ortho or para position on the benzoic acid ring results in significant, predictable changes in physicochemical properties such as melting point and spectroscopic signatures. These structural variations, particularly the conformational constraints imposed by ortho-substitution, have profound implications for potential applications, influencing everything from crystal packing to biological target affinity. For researchers in drug development and materials science, this guide underscores the absolute necessity of isomer-specific synthesis, characterization, and evaluation to unlock the true potential of a molecular scaffold.
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A Comparative Guide to the Biological Efficacy of 3-(4-Methylphenoxy)benzoic Acid and Its Analogs
Introduction: The Therapeutic Potential of the Phenoxybenzoic Acid Scaffold
3-(4-Methylphenoxy)benzoic acid stands as a versatile scaffold in medicinal chemistry, recognized for its role as a key intermediate in the synthesis of compounds with a broad spectrum of biological activities.[1] This guide provides a comparative analysis of the biological efficacy of this compound and its structural analogs, with a focus on their potential as anti-inflammatory and anti-cancer agents. We will delve into the structure-activity relationships (SAR) that govern their potency, explore the underlying mechanisms of action involving key signaling pathways, and provide detailed experimental protocols for their evaluation.
The core structure, featuring a benzoic acid connected to a phenoxy group, offers a unique combination of lipophilicity and hydrogen bonding capabilities, making it an attractive starting point for the design of novel therapeutics.[2] Modifications to this scaffold, including the position and nature of substituents on both aromatic rings, can significantly influence the biological activity, selectivity, and pharmacokinetic properties of the resulting analogs.
Comparative Analysis of Biological Efficacy
Anti-Inflammatory Activity: Targeting the Enzymes of Inflammation
The phenoxybenzoic acid scaffold is structurally analogous to certain non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential role in modulating the inflammatory response. A key mechanism for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of pro-inflammatory prostaglandins.[3]
Hypothetical Structure-Activity Relationship (SAR) for Anti-Inflammatory Activity:
Based on the broader class of benzoic acid derivatives, we can postulate the following SAR for anti-inflammatory effects:
-
Carboxylic Acid Group: The acidic moiety is often crucial for binding to the active site of COX enzymes.
-
Phenoxy Linkage: The ether linkage provides a degree of conformational flexibility, which can influence binding affinity.
-
Substituents on the Phenoxy Ring: The nature and position of substituents on the phenoxy ring can significantly impact potency and selectivity for COX-1 versus COX-2. For instance, the methyl group in this compound may contribute to hydrophobic interactions within the enzyme's active site.
-
Substituents on the Benzoic Acid Ring: Modifications to this ring can also modulate activity. For example, the analog 3-Methyl-2-(4-methylphenoxy)benzoic acid, an isostere of potential anti-inflammatory anthranilic acids, highlights the importance of substitution patterns on the benzoic acid ring.[1]
Table 1: Reported Anti-Inflammatory Activity of Benzoic Acid Analogs
| Compound/Analog Class | Target/Assay | Key Findings | Reference |
| 3-Amide benzoic acid derivatives | P2Y14 Receptor Antagonism | Potent antagonists with IC50 values in the nanomolar range, suggesting a role in modulating inflammation. | [4] |
| Salicylic acid analogues of Celecoxib | COX-1/COX-2 Inhibition | Replacement of the phenylsulfonamide moiety of celecoxib with salicylic acid resulted in potent and selective COX-1 inhibitors. | [5] |
| Chalcone analogues | NO Production in RAW264.7 cells | Significant inhibition of nitric oxide production, a key inflammatory mediator. | [6] |
Anti-Cancer Activity: Inducing Cell Death in Malignant Cells
Several studies have highlighted the potential of phenoxybenzoic acid derivatives as anti-cancer agents. Their mechanisms of action can be multifaceted, including the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
A study on 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its derivatives demonstrated significant suppression of cell viability in MCF-7 and MDA-MB-468 breast cancer cell lines.[7] This activity was attributed to the induction of cell-cycle arrest and apoptosis.[7] Furthermore, a series of 3-phenoxybenzoic acid derivatives, including 1,3,4-oxadiazole and benzamide analogs, were synthesized and evaluated for their antiproliferative activities, with some compounds showing cytotoxicity against various cancer cell lines.[8]
Hypothetical Structure-Activity Relationship (SAR) for Anti-Cancer Activity:
-
Substitution Pattern: The substitution pattern on both the phenoxy and benzoic acid rings is critical. For instance, the trimethoxy substitution in 4-(3,4,5-Trimethoxyphenoxy) benzoic acid appears to be favorable for anti-cancer activity.[7]
-
Carboxylic Acid and its Derivatives: The carboxylic acid group can be modified to amides or esters, which can influence cell permeability and target engagement. The conversion to 1,3,4-oxadiazole derivatives has been shown to yield cytotoxic compounds.[8]
-
Hydrophobicity and Electronic Effects: The overall lipophilicity and the electronic nature of the substituents will play a significant role in the compound's ability to cross cell membranes and interact with intracellular targets.
Table 2: Reported Anti-Cancer Activity of Phenoxybenzoic Acid Analogs
| Compound/Analog | Cell Line(s) | IC50 Values | Key Findings | Reference |
| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid (and a derivative) | MCF-7, MDA-MB-468 | Not specified | Significantly suppressed cell viability; induced cell-cycle arrest and apoptosis. | [7] |
| 3-Phenoxybenzoic acid 1,3,4-oxadiazole derivatives (4b, 4c, 4d) | Various | Not specified | Exhibited cytotoxicity against two of the three cell lines tested. | [8] |
| Benzoic acid derivatives | HCT-116, MCF-7, HepG2, A549 | Various | A review highlighting the anti-cancer potential of various benzoic acid derivatives. | [9] |
Mechanisms of Action: Key Signaling Pathways
The biological effects of this compound and its analogs are likely mediated through the modulation of key intracellular signaling pathways that are central to both inflammation and cancer.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation.[10] The inhibition of NF-κB activation is a key therapeutic strategy for inflammatory diseases and cancer.[11] It is plausible that phenoxybenzoic acid derivatives exert their anti-inflammatory and anti-cancer effects by interfering with the NF-κB signaling cascade.
Caption: The canonical NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[12] Dysregulation of the MAPK pathway is a hallmark of many cancers. The anti-proliferative effects of phenoxybenzoic acid analogs may be attributed to their ability to modulate MAPK signaling.
Caption: The classical MAPK/ERK signaling pathway.
Experimental Protocols for Efficacy Evaluation
To rigorously compare the biological efficacy of this compound and its analogs, a series of standardized in vitro assays should be employed.
In Vitro Anti-Inflammatory Assays
This assay determines the ability of the test compounds to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.
Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate, arachidonic acid.
-
Compound Incubation: In a 96-well plate, add the test compounds at various concentrations to the enzyme solutions and incubate for a specified time (e.g., 15 minutes at 37°C) to allow for binding.
-
Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Detection: The product of the COX reaction, prostaglandin E2 (PGE2), is quantified using a commercially available ELISA kit.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined. A lower IC50 value indicates greater potency.
Caption: Workflow for the in vitro COX inhibition assay.
In Vitro Anti-Cancer Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-238, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Caption: Workflow for the MTT cell viability assay.
Conclusion
This compound and its analogs represent a promising class of compounds with potential therapeutic applications in inflammation and cancer. While direct comparative data is limited, the available evidence on related structures suggests that systematic modification of this scaffold can lead to potent and selective biological activity. The key to unlocking the full potential of this compound class lies in a comprehensive understanding of their structure-activity relationships, which can only be achieved through the synthesis and systematic biological evaluation of a diverse library of analogs. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for researchers to undertake such investigations and to advance the development of novel therapeutics based on the phenoxybenzoic acid core.
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A Senior Application Scientist's Guide to the Solid-State Structural Landscape of Phenoxybenzoic Acid Derivatives
Introduction: Beyond the Molecular Formula
To researchers in drug development, the solid state of an active pharmaceutical ingredient (API) is a critical determinant of its ultimate success. The arrangement of molecules in a crystal lattice dictates fundamental physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1][2] Phenoxybenzoic acid derivatives, a scaffold present in numerous pharmaceuticals like the lipid-lowering agent fenofibrate, are no exception.[3] Their conformational flexibility, arising from the ether linkage and rotatable phenyl rings, gives rise to a rich and complex solid-state landscape. Understanding this landscape through detailed structural analysis is not merely an academic exercise; it is a prerequisite for rational drug design and formulation.
This guide provides a comparative analysis of the solid-state structures of phenoxybenzoic acid derivatives. We will explore the key intermolecular interactions that govern crystal packing, the phenomenon of polymorphism, and the profound impact of subtle substituent changes. This document is designed for researchers, scientists, and drug development professionals, offering both foundational principles and practical, field-proven insights into the experimental characterization of these vital compounds.
The Architectural Blueprint: Key Intermolecular Interactions
The crystal packing of phenoxybenzoic acid derivatives is a delicate balance of various non-covalent interactions. The final crystal form emerges from the most energetically favorable arrangement of molecules.[4] The primary forces at play are hydrogen bonds and π-π stacking interactions.
Hydrogen Bonding: The Directing Force
The carboxylic acid moiety is the primary driver of hydrogen bonding in this class of molecules. Typically, these groups form robust, centrosymmetric dimers via O–H···O interactions, a common and highly stable motif in carboxylic acids.[5] This interaction is often the foundational element around which the rest of the crystal structure is built.
However, other functional groups can introduce alternative hydrogen bonding schemes. For instance, in fenofibric acid, the active metabolite of fenofibrate, a rare acid-to-ketone hydrogen bond has been observed, which significantly influences its molecular packing and conformation.[6]
π-π Stacking: Fine-Tuning the Assembly
The two phenyl rings in the phenoxybenzoic acid scaffold provide ample opportunity for π-π stacking interactions. These interactions, while generally weaker than hydrogen bonds, are crucial for stabilizing the three-dimensional crystal lattice.[7] The geometry of these stacks can vary from parallel-displaced to T-shaped, depending on the electronic nature and steric bulk of any substituents on the rings.[7][8] The interplay between hydrogen bonding and π-stacking dictates the overall packing efficiency and density of the crystal.
Caption: Key intermolecular interactions governing crystal structure.
The Challenge of Polymorphism
Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[1] These different forms, or polymorphs, can exhibit distinct physical properties, making polymorph screening a critical step in drug development.[9][10] For example, a metastable polymorph might offer enhanced solubility but could convert to a more stable, less soluble form over time, compromising the drug product's efficacy and shelf life.
Phenoxybenzoic acid derivatives are known to exhibit polymorphism. Fenofibric acid, for instance, has multiple known polymorphic forms, each with different dissolution characteristics.[1] The specific polymorph obtained is highly dependent on the crystallization conditions, such as the choice of solvent, cooling rate, and the presence of additives.[1][11]
| Polymorph | Key Structural Feature | Relative Stability | Impact on Solubility |
| Form I | Centrosymmetric acid dimers | Most Stable | Lower |
| Form II | Catemeric hydrogen bond chains | Metastable | Higher |
| Form III | Unique acid-ketone H-bonds | Metastable | Variable |
Table 1. Hypothetical comparison of polymorphs for a phenoxybenzoic acid derivative.
The Substituent Effect: How Minor Changes Create Major Shifts
Attaching different chemical groups (substituents) to the phenyl rings can dramatically alter the solid-state structure.[8] Even a small change, like adding a methyl or a halogen group, can disrupt or enhance existing intermolecular interactions, leading to entirely different crystal packing arrangements.[12][13]
-
Steric Effects: Bulky substituents can physically hinder certain packing motifs, forcing the molecules to adopt a less compact arrangement.[8]
-
Electronic Effects: Electron-withdrawing or donating groups can modify the electrostatic potential of the phenyl rings, influencing the geometry and strength of π-π stacking and hydrogen bonding interactions.[14]
For example, the introduction of a halogen atom can lead to the formation of halogen bonds, a specific type of non-covalent interaction that can compete with and alter the hydrogen bonding network.[14] This demonstrates that rational modification of the molecular structure can be a powerful tool for "crystal engineering"—the deliberate design of crystals with desired properties.
Experimental Protocols: Unveiling the Solid State
A multi-technique approach is essential for a comprehensive characterization of the solid state.[2] Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise three-dimensional structure of a molecule within a crystal.[15][16]
Caption: Workflow for comprehensive solid-state characterization.
Protocol: Single-Crystal Growth for SCXRD Analysis
Objective: To grow single crystals of a phenoxybenzoic acid derivative suitable for SCXRD analysis.
Rationale: SCXRD requires a well-ordered, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) to obtain high-quality diffraction data.[15] The choice of solvent and crystallization method is critical. A solvent in which the compound is moderately soluble is often ideal.[17]
Methodology:
-
Purity Assessment (Causality): Begin with the highest purity material available. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction.
-
Solvent Screening (Causality): Screen a range of solvents (e.g., acetone, ethanol, ethyl acetate, toluene, heptane) to find one where the compound is sparingly soluble at room temperature but fully soluble upon heating. This allows for crystallization by slow cooling.
-
Preparation of Saturated Solution: In a clean vial, dissolve the compound in a minimal amount of the chosen warm solvent to create a saturated or near-saturated solution.
-
Slow Evaporation/Cooling (Causality):
-
Method A (Slow Evaporation): Cover the vial with parafilm and pierce it with a few small holes. This slows the rate of evaporation, allowing larger, more ordered crystals to form.[18] Place the vial in a vibration-free location.
-
Method B (Slow Cooling): If the compound is significantly more soluble at higher temperatures, allow the heated, saturated solution to cool slowly to room temperature. For even slower cooling, place the vial in an insulated container (e.g., a Dewar flask filled with warm water).
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or pipette. Gently wash the crystals with a small amount of cold solvent to remove any residual dissolved compound and allow them to air dry.
-
Microscopic Examination: Examine the crystals under a microscope to select one with sharp edges, uniform morphology, and no visible cracks or defects for mounting on the diffractometer.
Conclusion
The solid-state structure of phenoxybenzoic acid derivatives is a complex interplay of intermolecular forces, resulting in diverse crystalline forms with distinct physicochemical properties. A thorough understanding and characterization of these structures, particularly polymorphism and the effects of substituents, are paramount for the successful development of pharmaceuticals based on this scaffold. By employing a systematic and multi-faceted analytical approach, centered around definitive techniques like single-crystal X-ray diffraction, researchers can navigate this complexity, leading to the selection and development of robust and efficacious drug candidates.
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PubMed Central. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link][18]
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A Comparative Guide to 2D NMR-Based Structural Elucidation: Confirming the Synthesis of 3-(4-Methylphenoxy)benzoic acid
As a Senior Application Scientist, the unambiguous confirmation of a synthesized molecule's structure is the cornerstone of chemical research and development. While 1D NMR provides a fundamental overview, complex molecules with overlapping signals, such as 3-(4-Methylphenoxy)benzoic acid, demand more powerful techniques. This guide provides an in-depth, experience-driven comparison of 2D NMR methods for the definitive structural elucidation of this target molecule, moving beyond simple protocol listing to explain the causality behind each experimental choice.
The synthesis of diaryl ethers like this compound is a common objective in medicinal chemistry and materials science. However, confirming the precise substitution pattern and connectivity post-synthesis is non-trivial. The aromatic regions in the 1D ¹H NMR spectrum are often crowded, making definitive assignments challenging. This is where two-dimensional (2D) NMR spectroscopy becomes an indispensable tool, resolving overlapping signals across a second frequency dimension to reveal detailed connectivity.[1][2]
This guide will demonstrate how a suite of 2D NMR experiments—specifically COSY, HSQC, and HMBC—work in concert to provide irrefutable evidence for the structure of this compound.
The Rationale: Why 2D NMR is Essential
For a molecule like this compound, 1D ¹H and ¹³C NMR spectra provide initial evidence, such as the presence of aromatic protons and carbons, a carboxylic acid, and a methyl group. However, they fail to answer critical questions:
-
Which protons are adjacent on each aromatic ring?
-
How are the two aromatic rings connected through the ether linkage?
-
What is the precise substitution pattern on each ring?
To overcome these limitations, we employ a series of 2D NMR experiments, each providing a unique piece of the structural puzzle.
-
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[3][4] It is the primary tool for mapping out the proton spin systems within each of the two aromatic rings.
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly to the carbons they are attached to (¹JCH).[5][6] It is exceptionally sensitive and provides a clear map for assigning protonated carbons, resolving ambiguity in the crowded ¹³C NMR spectrum.[7][8]
-
Heteronuclear Multiple Bond Correlation (HMBC): This is arguably the most powerful experiment for elucidating the overall molecular framework. It reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, ⁴JCH).[9][10] These long-range correlations are the key to connecting the individual spin systems identified by COSY.
The logical workflow for structural confirmation using these techniques is illustrated below.
Caption: Workflow for 2D NMR-based structure confirmation.
Predicted NMR Data for this compound
Before analyzing the 2D spectra, it is crucial to have a set of predicted chemical shifts. These predictions are based on established substituent effects and data from similar known compounds.
| Atom Label | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
| 1 | - | - | ~157.0 |
| 2 | ~7.15 | d (J=8 Hz) | ~119.0 |
| 3 | ~7.55 | t (J=8 Hz) | ~130.0 |
| 4 | ~7.80 | dd (J=8, 2 Hz) | ~124.0 |
| 5 | ~132.0 | - | ~132.0 |
| 6 | ~7.40 | t (J=2 Hz) | ~118.0 |
| 7 (COOH) | ~12.5 | br s | ~171.0 |
| 1' | - | - | ~154.0 |
| 2'/6' | ~7.00 | d (J=8.5 Hz) | ~121.0 |
| 3'/5' | ~7.20 | d (J=8.5 Hz) | ~130.5 |
| 4' | - | - | ~135.0 |
| 7' (CH₃) | ~2.35 | s | ~20.8 |
Note: These are estimated values. Actual experimental values may vary based on solvent and concentration.
Experimental Protocols
1. Sample Preparation:
-
Dissolve ~10-15 mg of the synthesized this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of particulate matter to avoid shimming issues.
2. NMR Data Acquisition: All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR: Acquire a standard 1D proton spectrum to check sample concentration and shim quality.
-
¹³C NMR: Acquire a standard proton-decoupled ¹³C spectrum.
-
gCOSY (gradient-selected COSY): Acquire a 2D gCOSY spectrum to determine ¹H-¹H correlations. Key parameters include spectral widths covering all proton signals and sufficient resolution in both dimensions.
-
gHSQC (gradient-selected HSQC): Acquire a 2D gHSQC spectrum optimized for a one-bond coupling constant (¹JCH) of ~145 Hz. This value is typical for aromatic C-H bonds.
-
gHMBC (gradient-selected HMBC): Acquire a 2D gHMBC spectrum. The long-range coupling delay should be optimized for a value between 4-10 Hz (e.g., 8 Hz) to observe primarily ²JCH and ³JCH correlations.
Data Interpretation: A Step-by-Step Elucidation
Step 1: Defining Spin Systems with COSY
The COSY spectrum reveals which protons are coupled to one another. Off-diagonal cross-peaks connect signals from protons that are typically 2 or 3 bonds apart.[3][11]
Expected Correlations:
-
Ring A (Benzoic Acid Moiety): We expect to see correlations connecting H-2, H-3, and H-4, establishing their connectivity. H-6 will likely show a weaker correlation to H-2 and H-4.
-
Ring B (Phenoxy Moiety): Strong correlations will be observed between the ortho protons (H-2'/6') and the meta protons (H-3'/5').
This experiment effectively isolates the two aromatic rings as distinct spin systems but does not connect them.
Step 2: Assigning Protonated Carbons with HSQC
The HSQC spectrum is the bridge between the ¹H and ¹³C domains, showing a correlation peak for every carbon atom that is directly bonded to a proton.[5][6][7]
Expected Correlations:
-
A cross-peak will connect the ¹H signal of the methyl group (~2.35 ppm) to its ¹³C signal (~20.8 ppm).
-
Each aromatic proton signal will correlate to its corresponding carbon signal. For example, the proton at ~7.15 ppm (H-2) will correlate to the carbon at ~119.0 ppm (C-2).
-
Crucially, carbons without attached protons (quaternary carbons), such as C-1, C-5, C-1', C-4', and the carboxyl carbon (C-7), will be absent from the HSQC spectrum.[7] This is vital information for the next step.
Step 3: Connecting the Fragments with HMBC
The HMBC experiment provides the definitive long-range connectivity information needed to assemble the final structure.[9][12][13] We look for correlations from protons to carbons that are 2 or 3 bonds away.
Key Expected Correlations for Structural Confirmation:
| Proton(s) | Correlates to Carbon(s) (2 and 3 bonds away) | Structural Significance |
| H-2 | C-4, C-6, C-7 (COOH) | Confirms the position of the carboxyl group relative to H-2. |
| H-6 | C-2, C-4, C-5 | Helps assign the quaternary carbon C-5. |
| H-2'/6' | C-4', C-1' | Confirms assignments within the phenoxy ring and, crucially, correlates to the ether-linked C-1'. |
| H-3'/5' | C-1', C-7' (CH₃) | Confirms assignments and links the aromatic protons to the key quaternary carbon C-1'. |
| H₇' (CH₃) | C-3'/5', C-4' | Confirms the position of the methyl group on the phenoxy ring. |
| H-2 / H-4 | C-1' | The critical correlation across the ether linkage, confirming the 3-phenoxy substitution. |
The most important correlations are those that span the ether bond. For instance, observing a correlation from H-2 or H-4 on the benzoic acid ring to C-1' on the phenoxy ring provides undeniable proof of the 3-phenoxy linkage. The diagram below illustrates these key HMBC correlations.
Caption: Key HMBC correlations confirming the molecular backbone.
Conclusion: A Self-Validating System
By systematically applying COSY, HSQC, and HMBC experiments, we create a self-validating system for structure confirmation. COSY defines the isolated proton frameworks. HSQC links these protons to their directly attached carbons. Finally, HMBC provides the long-range correlations that unambiguously connect these frameworks, confirming the substitution pattern and the crucial ether linkage. This multi-faceted approach leaves no room for doubt and stands as the gold standard for the structural elucidation of complex organic molecules in solution.[14][15][16]
References
- Vertex AI Search. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science.
- Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
- JEOL USA. (n.d.). Deciphering Complex Chemical Structures with COSY NMR.
- Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
- Stengel, C. B., et al. (2016). Introducing 2D NMR Spectroscopy to Second-Year Undergraduate Chemistry Majors Using a Building-Up Approach.
- JoVE. (2024). Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC).
- Funatsu, K., et al. (1995). Spec2D: A Structure Elucidation System Based on 1H NMR and H−H COSY Spectra in Organic Chemistry.
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- Lu, K., et al. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid.
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A comparative study of different synthetic pathways to 3-(4-Methylphenoxy)benzoic acid
A Comparative Guide to the Synthetic Pathways of 3-(4-Methylphenoxy)benzoic Acid
Abstract
This compound is a diaryl ether derivative that serves as a valuable scaffold and intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The critical step in its synthesis is the formation of the diaryl ether bond, a transformation that can be approached through several distinct chemical strategies. This guide provides an in-depth comparative analysis of the three primary synthetic pathways: the classic Ullmann Condensation, the modern Buchwald-Hartwig C-O Cross-Coupling, and the fundamental Nucleophilic Aromatic Substitution (SNAr). We will delve into the mechanistic underpinnings of each route, provide detailed, field-tested experimental protocols, and present a quantitative comparison of their performance. This document is intended for researchers, chemists, and process development professionals seeking to make an informed decision on the optimal synthetic route based on laboratory scale, scalability, cost, and environmental considerations.
Introduction: The Strategic Importance of Diaryl Ether Synthesis
The diaryl ether linkage is a prevalent structural motif in a multitude of biologically active molecules and functional materials. Its synthesis, however, is non-trivial due to the inherent stability of the C(sp²)–X and C(sp²)–O bonds involved. The choice of synthetic methodology is therefore a critical decision that impacts yield, purity, reaction conditions, and overall efficiency. This guide focuses on this compound as a representative target to explore the practical advantages and limitations of established and contemporary synthetic protocols.
We will compare the following pathways:
-
Pathway A: Ullmann Condensation: A copper-catalyzed reaction, representing the historical workhorse for diaryl ether synthesis.
-
Pathway B: Buchwald-Hartwig C-O Coupling: A palladium-catalyzed cross-coupling reaction, emblematic of modern organometallic chemistry.
-
Pathway C: Nucleophilic Aromatic Substitution (SNAr): A catalyst-free approach that relies on the electronic properties of the substrates.
Comparative Analysis of Synthetic Pathways
Pathway A: The Ullmann Condensation
The Ullmann condensation, first reported by Fritz Ullmann, is a copper-promoted reaction that couples an aryl halide with an alcohol or phenol.[1][2] Traditionally, this reaction required harsh conditions, including high temperatures (often >200°C) and stoichiometric amounts of copper powder.[1] Modern iterations have introduced soluble copper(I) salts and ligands to facilitate the reaction under milder conditions.[3]
Reaction Scheme:

Mechanistic Insights & Experimental Rationale: The mechanism is believed to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. Reductive elimination from this intermediate yields the diaryl ether and regenerates a Cu(I) species.[1] The high temperatures are necessary to drive the reaction, particularly the oxidative addition step. The choice of a high-boiling polar aprotic solvent, such as DMF or NMP, is crucial for solubilizing the reactants and achieving the required temperatures.
Advantages:
-
Cost-Effective: Copper catalysts are significantly cheaper than palladium catalysts.
-
Proven Reliability: It is a well-established and robust reaction for many substrates.
Disadvantages:
-
Harsh Conditions: Often requires high temperatures, which can limit functional group tolerance.
-
High Catalyst Loading: Classic protocols may require stoichiometric or high loadings of copper.
-
Substrate Scope: Can be less effective for electron-rich aryl halides.
Pathway B: The Buchwald-Hartwig C-O Cross-Coupling
Developed in the 1990s by Stephen Buchwald and John Hartwig, this palladium-catalyzed reaction has revolutionized the formation of C-N and C-O bonds.[4][5] It offers a milder and more general alternative to the Ullmann reaction, operating at lower temperatures with a broader substrate scope.
Reaction Scheme:

Mechanistic Insights & Experimental Rationale: The catalytic cycle involves a Pd(0) species.[6] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide C-X bond to form a Pd(II) complex.
-
Ligand Exchange/Base-Assisted Deprotonation: The phenol coordinates to the palladium center, and a base deprotonates it to form a palladium-alkoxide complex.
-
Reductive Elimination: The diaryl ether product is formed, regenerating the Pd(0) catalyst.
The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) accelerate the reductive elimination step, which is often rate-limiting, and stabilize the Pd(0) catalyst.[6] The base (e.g., K₂CO₃, Cs₂CO₃) is essential for generating the phenoxide nucleophile in situ.
Advantages:
-
Mild Conditions: Reactions typically run at much lower temperatures (80-120°C) than the Ullmann condensation.
-
High Generality: Tolerates a wide range of functional groups and works well with both electron-rich and electron-poor aryl halides.
-
Low Catalyst Loading: Effective at low mol% of the palladium catalyst.
Disadvantages:
-
Cost: Palladium catalysts and specialized phosphine ligands are expensive.
-
Air Sensitivity: The Pd(0) catalyst and some ligands can be sensitive to air and moisture, requiring inert atmosphere techniques.
Pathway C: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a substitution reaction in which a potent nucleophile displaces a leaving group on an aromatic ring. Unlike the catalyzed pathways, this reaction does not require a metal catalyst.
Reaction Scheme:

Mechanistic Insights & Experimental Rationale: The reaction proceeds via a two-step addition-elimination mechanism.
-
Addition: The nucleophile (p-cresolate) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7]
-
Elimination: The leaving group departs, restoring the aromaticity of the ring.
For this pathway to be viable, the aromatic ring must be highly electron-deficient. This is achieved by the presence of strong electron-withdrawing groups (EWGs), such as -NO₂, ortho and/or para to the leaving group.[7] 3-Bromobenzoic acid lacks the necessary activation from strong EWGs in the correct positions, making this reaction inherently challenging. It would require extremely high temperatures and pressures to force the reaction, leading to low yields and potential side reactions.
Advantages:
-
Catalyst-Free: Avoids the cost and potential product contamination associated with metal catalysts.
-
Simplicity: The reaction setup is straightforward.
Disadvantages:
-
Limited Scope: Only effective for highly electron-deficient aryl halides.
-
Not Viable for Target Molecule: Unsuitable for the synthesis of this compound under standard laboratory conditions.
Quantitative Performance Data
The following table summarizes the typical experimental parameters and outcomes for the viable synthetic pathways.
| Parameter | Pathway A: Ullmann Condensation | Pathway B: Buchwald-Hartwig C-O Coupling |
| Starting Materials | 3-Bromobenzoic acid, p-Cresol | 3-Bromobenzoic acid, p-Cresol |
| Catalyst System | CuI (10-20 mol%) | Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%) |
| Base | K₂CO₃ (2.0 equiv.) | Cs₂CO₃ (1.5 equiv.) |
| Solvent | N,N-Dimethylformamide (DMF) | Toluene or Dioxane |
| Temperature | 140 - 160 °C | 100 - 110 °C |
| Reaction Time | 12 - 24 hours | 4 - 12 hours |
| Typical Yield | 60 - 75% | 85 - 95% |
| Atmosphere | Inert (N₂ or Ar) recommended | Inert (N₂ or Ar) required |
Experimental Workflows & Protocols
Workflow Diagrams
Protocol 1: Synthesis via Ullmann Condensation
Materials:
-
3-Bromobenzoic acid (2.01 g, 10.0 mmol, 1.0 equiv.)
-
p-Cresol (1.30 g, 12.0 mmol, 1.2 equiv.)
-
Potassium carbonate (K₂CO₃), anhydrous (2.76 g, 20.0 mmol, 2.0 equiv.)
-
Copper(I) iodide (CuI) (0.19 g, 1.0 mmol, 0.1 equiv.)
-
N,N-Dimethylformamide (DMF), anhydrous (40 mL)
-
2M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzoic acid, p-cresol, potassium carbonate, and copper(I) iodide.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 150°C in an oil bath and stir vigorously for 18 hours. Monitor reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into 100 mL of water.
-
Acidify the aqueous mixture to pH ~2 with 2M HCl, which will precipitate the crude product.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude solid by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Protocol 2: Synthesis via Buchwald-Hartwig C-O Coupling
Materials:
-
3-Bromobenzoic acid (2.01 g, 10.0 mmol, 1.0 equiv.)
-
p-Cresol (1.30 g, 12.0 mmol, 1.2 equiv.)
-
Cesium carbonate (Cs₂CO₃) (4.89 g, 15.0 mmol, 1.5 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (92 mg, 0.1 mmol, 0.01 equiv.)
-
XPhos (191 mg, 0.4 mmol, 0.04 equiv.)
-
Toluene, anhydrous (50 mL)
-
2M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Inside a glovebox or under a strong stream of nitrogen, add Pd₂(dba)₃, XPhos, Cs₂CO₃, 3-bromobenzoic acid, and p-cresol to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask, remove from the glovebox (if used), and add anhydrous toluene via syringe under a positive pressure of nitrogen.
-
Heat the reaction mixture to 110°C in an oil bath and stir for 8 hours. Monitor reaction progress by TLC.
-
After completion, cool the mixture to room temperature and dilute with 50 mL of ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with 50 mL of water.
-
Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine all organic layers. The product is in the organic phase as the cesium salt. To protonate it, add 50 mL of 2M HCl to the combined organic extracts and shake well.
-
Separate the layers, and wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, which can be further purified by recrystallization if necessary.
Conclusion and Recommendations
This comparative study demonstrates that both the Ullmann Condensation and the Buchwald-Hartwig C-O Coupling are effective methods for synthesizing this compound, while Nucleophilic Aromatic Substitution is not a viable route.
-
The Buchwald-Hartwig C-O Coupling is the superior method in a research and development setting. It offers significantly higher yields, milder reaction conditions, and shorter reaction times. For the synthesis of complex molecules or libraries where functional group tolerance and efficiency are paramount, this pathway is the clear choice.
-
The Ullmann Condensation remains a relevant and valuable alternative, particularly when cost is a primary driver. For large-scale industrial production where the cost of palladium and ligands may be prohibitive, optimizing a modern Ullmann protocol can provide a more economical pathway, despite the harsher conditions and potentially lower yields.
The selection of a synthetic route should be guided by the specific project goals, balancing the need for efficiency, purity, and scalability against the economic and environmental costs of the chosen reagents and conditions.
References
-
Lu, K., & Long, S. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. IUCrData, 8(7). Available at: [Link]
-
Lu, K., & Long, S. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from: [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from: [Link]
-
Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from: [Link]
- Google Patents. (n.d.). EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from: [Link]
-
ResearchGate. (2006). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds. Retrieved from: [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from: [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from: [Link]
-
YouTube. (2018). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. Retrieved from: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Results from HPLC and Mass Spectrometry
In the landscape of pharmaceutical development and quality control, the certainty of an analytical result is paramount. The identification and quantification of an active pharmaceutical ingredient (API), its impurities, and degradation products directly impact the safety and efficacy of a drug product. While High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques in their own right, their true strength is realized when they are used in a complementary and cross-validating manner. This guide provides an in-depth technical exploration of the principles behind these techniques and a practical framework for their cross-validation, ensuring data of the highest integrity.
The Principle of Orthogonality: Why One Method is Not Enough
In analytical chemistry, confidence in a result is significantly enhanced by employing orthogonal methods—techniques that measure the same analyte based on different physicochemical principles.[1] This approach minimizes the risk of overlooking impurities or making inaccurate quantitative assessments due to the limitations of a single method.[1]
-
High-Performance Liquid Chromatography (HPLC): This technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[2] For routine analysis, a UV-Visible detector is often employed, which measures the absorbance of light by the analyte at a specific wavelength.[3] While robust and reliable for quantification, HPLC-UV's identifying power is limited to the retention time, which is not a unique identifier.
-
Mass Spectrometry (MS): This technique measures the mass-to-charge ratio (m/z) of ionized molecules.[4] When coupled with liquid chromatography (LC-MS), it provides a second dimension of data.[5] While the LC component separates the mixture, the MS detector provides highly specific molecular weight information and, with tandem MS (MS/MS), structural information through fragmentation patterns.[4][5]
The synergy of these techniques is profound. HPLC provides excellent separation, while MS offers definitive identification.[5] Cross-validation between HPLC-UV and LC-MS is therefore a critical exercise to ensure that all components in a sample are being detected, correctly identified, and accurately quantified.
Designing a Robust Cross-Validation Protocol
A successful cross-validation study is built on a well-defined protocol that outlines the experiments, acceptance criteria, and how the data from both techniques will be compared. The objective is to demonstrate that the analytical procedures are suitable for their intended purpose.[6] The validation of these procedures should adhere to the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[6][7]
The Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of HPLC-UV and LC-MS methods.
Caption: Workflow for HPLC-UV and LC-MS/MS cross-validation.
Key Validation and Cross-Comparison Parameters
The following parameters are critical for both the individual validation of each method and the subsequent cross-comparison.
-
Specificity/Selectivity: This is the ability of the method to assess the analyte unequivocally in the presence of other components.[6] In a cross-validation context, this means ensuring that the peak for the main component and all known impurities are well-resolved from each other and from any matrix components in both systems.[8] A key aspect of cross-validation is to use the LC-MS data to confirm the purity of the peaks observed in the HPLC-UV chromatogram.[9]
-
Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[6] The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6] For cross-validation, the linearity and range of both methods should be comparable and cover the expected concentrations of the API and its impurities.
-
Accuracy: Accuracy is the closeness of the test results to the true value.[6] It is typically assessed by analyzing a sample with a known concentration (e.g., a certified reference material) or by spiking a blank matrix with a known amount of the analyte.[6] The percent recovery from both HPLC-UV and LC-MS should be within a pre-defined acceptance criterion (e.g., 98-102% for the API).
-
Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6] It is usually expressed as the relative standard deviation (RSD). Precision should be assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[6] The RSD values from both methods should be comparable and meet the acceptance criteria (e.g., RSD ≤ 2%).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6] Generally, LC-MS methods offer significantly lower LOD and LOQ values than HPLC-UV methods, which is a key consideration when comparing impurity profiles.[10]
Experimental Protocol: A Practical Example
Let's consider a hypothetical scenario of cross-validating methods for the analysis of a new drug substance, "DrugX," and its key process impurity, "Impurity-A."
Sample and Standard Preparation
-
Stock Solutions: Prepare individual stock solutions of DrugX and Impurity-A in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of mixed calibration standards by diluting the stock solutions to cover the desired range (e.g., for DrugX: 80-120% of the target assay concentration; for Impurity-A: from the reporting threshold up to the specification limit).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the reference standards.
HPLC-UV Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
LC-MS/MS Method
-
Column: C18, 2.1 x 100 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 0.4 mL/min
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
MS Detection: Multiple Reaction Monitoring (MRM)
-
DrugX Transition: e.g., m/z 450.2 → 250.1
-
Impurity-A Transition: e.g., m/z 380.1 → 180.0
-
-
Injection Volume: 5 µL
Data Comparison and Interpretation
The core of the cross-validation exercise lies in the direct comparison of the data generated by both techniques.
Qualitative Comparison
The primary goal here is to ensure that the impurity profile is consistent between the two methods.
-
Peak Identification: Compare the chromatograms from both systems. Does the LC-MS data confirm the identity of all peaks observed in the HPLC-UV chromatogram? Are there any additional peaks detected by the more sensitive and selective LC-MS method that were not seen with UV detection?
-
Co-elution: The high specificity of MS detection can reveal co-eluting impurities that would appear as a single peak in a UV chromatogram. This is a critical aspect of ensuring the primary analytical method is truly stability-indicating.
The logical relationship for this qualitative assessment can be visualized as follows:
Caption: Logic for qualitative comparison of HPLC-UV and LC-MS/MS data.
Quantitative Comparison
The quantitative results for the API and any common impurities should be in close agreement.
| Parameter | HPLC-UV Results | LC-MS/MS Results | Acceptance Criteria |
| DrugX Assay (%) | 99.5% | 99.7% | Difference ≤ 2.0% |
| Impurity-A (%) | 0.12% | 0.11% | Difference ≤ 0.05% or 20% RPD |
| Linearity (r²) | > 0.999 | > 0.999 | r² ≥ 0.995 |
| Accuracy (% Recovery) | 99.2 - 101.5% | 98.9 - 101.1% | 98.0 - 102.0% |
| Precision (RSD) | ≤ 1.0% | ≤ 1.5% | ≤ 2.0% |
RPD: Relative Percent Difference
Any significant discrepancies in the quantitative results must be thoroughly investigated. Potential causes could include differences in detector response, matrix effects in the MS analysis, or unresolved co-eluting peaks in the UV analysis.
Conclusion: A Self-Validating System for Data Integrity
Cross-validation of HPLC-UV and LC-MS analytical methods is not merely a confirmatory exercise; it is a fundamental component of building a robust and reliable analytical control strategy. By leveraging the orthogonal nature of these two techniques, scientists can gain a much deeper understanding of their samples and have a higher degree of confidence in the quality and safety of their drug products. This integrated approach creates a self-validating system where the strengths of one technique compensate for the limitations of the other, ultimately leading to more defensible data and a more streamlined drug development process. The principles and protocols outlined in this guide provide a framework for implementing such a system, ensuring that analytical results meet the highest standards of scientific integrity and regulatory scrutiny.
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Patel, B., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. National Institutes of Health. [Link][13]
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A Comparative Guide to Bioisosteres of 3-(4-Methylphenoxy)benzoic Acid for Structure-Activity Relationship (SAR) Studies
This guide provides a comprehensive investigation into the bioisosteric replacement of key functional groups in 3-(4-methylphenoxy)benzoic acid. Our focus is on generating a robust structure-activity relationship (SAR) to inform the optimization of this chemical scaffold for potential therapeutic applications. We will delve into the rationale behind selecting specific bioisosteres, provide detailed experimental protocols for synthesis and biological evaluation, and present comparative data to guide future drug design efforts.
Introduction: The Rationale for Bioisosteric Modification
This compound is a versatile chemical entity used in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a carboxylic acid and a phenoxy ether linkage, presents both opportunities and challenges in drug development. The carboxylic acid moiety, while often crucial for target engagement, can lead to metabolic instability, poor membrane permeability, and potential toxicity due to the formation of reactive acyl glucuronides.[2][3] Similarly, the phenyl ether linkage can be susceptible to metabolic cleavage.
Bioisosteric replacement is a powerful strategy in medicinal chemistry to mitigate these liabilities while retaining or enhancing biological activity.[4][5] This approach involves substituting a functional group with another that possesses similar physicochemical properties, such as size, shape, and electronic distribution.[5] By systematically replacing the carboxylic acid and the phenoxy group of our lead compound, we aim to modulate its pharmacokinetic and pharmacodynamic profiles to identify analogues with superior therapeutic potential.
Strategic Selection of Bioisosteres
The core of this investigation lies in the strategic replacement of two key functionalities of this compound: the carboxylic acid and the 4-methylphenoxy group. The following sections detail the rationale for the chosen bioisosteres.
Part 1: Carboxylic Acid Bioisosteres
The carboxylic acid group is a common pharmacophore, but its acidic nature can be a double-edged sword.[3] Our goal is to explore both acidic and neutral bioisosteres to understand their impact on activity and drug-like properties.
Classical and Non-Classical Acidic Bioisosteres:
-
Tetrazole: A widely used non-classical bioisostere of carboxylic acids, the 5-substituted 1H-tetrazole ring maintains a similar pKa (around 4.5-4.9) and can enhance lipophilicity.[5][6] This can lead to improved potency, as seen in the angiotensin II receptor antagonist, losartan.[5]
-
Acyl Sulfonamide: These bioisosteres can mimic the acidity of carboxylic acids and have been shown to significantly increase potency in some cases, such as in HCV NS3 protease inhibitors.[5] They offer the advantage of forming multiple hydrogen bond interactions.[5]
-
Hydroxamic Acid: While often used for their metal-chelating properties, hydroxamic acids can also serve as carboxylic acid bioisosteres.[3]
-
4-Pyridone-3-carboxylic acid: This heterocyclic system has been successfully employed as a bioisostere for benzoic acid, demonstrating improved cell growth-inhibitory activity in some contexts.[7]
Neutral Bioisosteres:
-
Rationale: Neutral bioisosteres can improve central nervous system (CNS) distribution by avoiding ionization at physiological pH.[2] They rely on non-ionic interactions like hydrogen bonding and cation-π interactions to engage with the target.[2]
-
Oxetan-3-ol and Thietan-3-ol: These four-membered ring structures have been investigated as less acidic and more permeable alternatives to carboxylic acids.[6]
Part 2: Phenyl Ether Bioisosteres
The 4-methylphenoxy group is a significant contributor to the overall lipophilicity and metabolic profile of the parent compound. Replacing the phenyl ring within this group can address issues of metabolic stability, solubility, and potential off-target effects.[8]
-
Bicyclo[1.1.1]pentane (BCP): This saturated, rigid scaffold has emerged as a highly effective non-classical bioisostere for a para-substituted phenyl ring.[9][10] It can improve metabolic stability and aqueous solubility while maintaining a similar spatial arrangement of substituents.[10]
-
Cubane: Similar to BCP, cubane is a three-dimensional scaffold that can mimic the geometry of a phenyl ring.[10] It has shown potential for improving in vitro potency, though its impact on metabolic stability can be context-dependent.[10]
-
Heterocycles (e.g., Pyridine, Pyridazine): Replacing the phenyl ring with a heteroaromatic ring can introduce hydrogen bond acceptors and donors, potentially improving solubility and altering the electronic properties of the molecule. This can lead to enhanced target engagement and selectivity.[11]
-
Saturated Carbocycles (e.g., Cyclohexyl): Replacing the aromatic ring with a saturated carbocycle can increase the fraction of sp3-hybridized carbons (Fsp3), which is often associated with improved solubility and metabolic stability.[12]
Experimental Design and Protocols
A systematic approach is essential for a successful SAR study.[13] The following workflow outlines the key experimental phases.
Figure 1: A generalized workflow for the structure-activity relationship (SAR) study of this compound bioisosteres.
Protocol 1: General Synthesis of Carboxylic Acid Bioisosteres
The synthesis of the target analogues will largely follow established literature procedures. For instance, the synthesis of phenoxybenzoic acid derivatives can be achieved via an Ullmann reaction between a substituted phenol and a halobenzoic acid derivative.[14]
Example: Synthesis of a Tetrazole Analogue
-
Amide Formation: Couple this compound with a suitable amine (e.g., ammonia) using a standard coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the corresponding amide.
-
Nitrile Formation: Dehydrate the primary amide to the corresponding nitrile using a dehydrating agent such as trifluoroacetic anhydride.
-
Tetrazole Ring Formation: React the nitrile with sodium azide in the presence of a Lewis acid (e.g., zinc chloride) in a suitable solvent like N,N-dimethylformamide (DMF) to yield the 5-substituted 1H-tetrazole.
Protocol 2: In Vitro Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation Assay
Given that many phenoxybenzoic acid derivatives exhibit activity at peroxisome proliferator-activated receptors (PPARs), a PPARγ transactivation assay will be employed for primary screening.[15][16][17]
-
Cell Culture and Transfection:
-
Compound Treatment:
-
Plate the transfected cells in 96-well plates.
-
After 24 hours, treat the cells with varying concentrations of the test compounds (typically from 0.01 µM to 100 µM). Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle control (e.g., DMSO).[19]
-
-
Luciferase Assay:
-
After 24-48 hours of incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected internal control (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
Plot the normalized luciferase activity against the compound concentration and determine the EC50 value (the concentration at which 50% of the maximal response is achieved) using non-linear regression analysis.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
To assess the general toxicity of the synthesized compounds, a standard MTT assay will be performed.[20]
-
Cell Seeding: Seed a relevant cell line (e.g., HepG2 human liver cancer cells) in a 96-well plate at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with a range of concentrations of the test compounds.
-
MTT Incubation: After 48-72 hours, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Comparative Data and SAR Analysis
The following tables summarize hypothetical data for a representative set of bioisosteric analogues of this compound.
Table 1: SAR of Carboxylic Acid Bioisosteres
| Compound | R (Bioisostere) | PPARγ EC50 (µM) | Cytotoxicity IC50 (µM) |
| Parent | -COOH | 15.2 | > 100 |
| 1a | 5-Tetrazolyl | 8.5 | > 100 |
| 1b | -CONHSO2CH3 | 12.8 | > 100 |
| 1c | -CONHOH | 25.1 | 85.3 |
| 1d | 4-Pyridone-3-carboxyl | 10.1 | > 100 |
| 1e | Oxetan-3-ol | > 100 | > 100 |
Interpretation:
-
Replacement of the carboxylic acid with a tetrazole (1a) or a 4-pyridone-3-carboxylic acid (1d) resulted in a modest increase in PPARγ agonistic activity, suggesting that these acidic heterocycles are well-tolerated and may offer improved interactions with the receptor.
-
The acyl sulfonamide (1b) showed comparable activity to the parent compound.
-
The hydroxamic acid (1c) led to a decrease in activity and a slight increase in cytotoxicity.
-
The neutral oxetan-3-ol bioisostere (1e) was inactive, indicating that an acidic group is likely crucial for activity in this scaffold.
Table 2: SAR of Phenyl Ether Bioisosteres
| Compound | R' (Bioisostere) | PPARγ EC50 (µM) | Metabolic Stability (t½, min) |
| Parent | 4-Methylphenyl | 15.2 | 45 |
| 2a | Bicyclo[1.1.1]pentan-1-yl | 18.9 | 92 |
| 2b | 1-Cubyl | 12.5 | 38 |
| 2c | Pyridin-4-yl | 22.4 | 65 |
| 2d | Cyclohexyl | 35.7 | 88 |
Interpretation:
-
Replacing the phenyl ring with a bicyclo[1.1.1]pentane (BCP) group (2a) maintained comparable activity while significantly improving metabolic stability, highlighting the potential of this bioisostere to enhance the pharmacokinetic profile.
-
The cubane analogue (2b) showed a slight increase in potency but no improvement in metabolic stability.
-
The pyridine analogue (2c) exhibited a slight decrease in activity but improved metabolic stability, suggesting that the introduction of a nitrogen atom is tolerated and could be further explored to modulate solubility.
-
The cyclohexyl analogue (2d) resulted in a significant loss of activity, indicating that the aromaticity of the ring is important for potency.
Conclusion and Future Directions
This guide outlines a systematic approach to investigating the SAR of this compound through bioisosteric replacement. The preliminary (hypothetical) data suggests that replacing the carboxylic acid with acidic heterocycles like tetrazole or 4-pyridone-3-carboxylic acid can enhance potency. Furthermore, the substitution of the 4-methylphenyl group with a bicyclo[1.1.1]pentane scaffold appears to be a promising strategy for improving metabolic stability without compromising activity.
Future work should focus on synthesizing and testing a broader range of bioisosteres, including combinations of the most promising replacements for both the carboxylic acid and the phenyl ether moieties. Further characterization of the most potent and metabolically stable compounds should include in vivo pharmacokinetic and efficacy studies to validate their therapeutic potential. Computational tools, such as the Quantum Isostere Database (QID) or SwissBioIsostere, could also be employed to predict and prioritize novel bioisosteric replacements for subsequent synthesis and evaluation.[21][22]
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Lee, Y., et al. A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists. J Med Chem. 2013;56(17):6909-6920. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(4-Methylphenoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Understanding the Compound: Hazard Profile and Rationale for Specialized Disposal
Key Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₃ | [1] |
| Molecular Weight | 228.25 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 178-182 °C | [1] |
The crystalline solid nature of this compound means that dust formation is a potential route of exposure. All handling and disposal preparation should be conducted in a manner that minimizes the generation of airborne particles.
Regulatory Framework: Ensuring Compliance
The disposal of 3-(4-Methylphenoxy)benzoic acid must adhere to local, regional, and national hazardous waste regulations.
-
United States: The Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this specific compound may not be explicitly listed, it would likely be classified as a characteristic hazardous waste if it exhibits properties of ignitability, corrosivity, reactivity, or toxicity.[4][5][6] Given its acidic nature, if in solution with a pH of 2 or lower, it would be considered corrosive (EPA waste code D002).[4][6]
-
European Union: The European Waste Catalogue (EWC) provides a framework for classifying waste. Unused or expired laboratory chemicals containing hazardous substances are typically assigned the EWC code 16 05 06*.[7][8][9][10] This classification mandates disposal through a licensed hazardous waste management facility.
It is the responsibility of the waste generator to correctly classify and label all waste materials.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe disposal of this compound. The causality behind each step is explained to ensure a thorough understanding of the process.
A. Personal Protective Equipment (PPE): The First Line of Defense
Before handling the compound for disposal, ensure the following PPE is worn to prevent exposure:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Protective Clothing: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If there is a risk of dust generation, a NIOSH-approved respirator is recommended.
B. Waste Segregation and Containerization: Preventing Hazardous Reactions
Proper segregation is critical to prevent accidental and potentially dangerous chemical reactions.
-
Designated Waste Container: Use a clearly labeled, dedicated hazardous waste container for this compound waste. The container must be in good condition, compatible with the chemical, and have a secure lid.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Environmental Hazard").
-
Incompatible Materials: Do not mix this waste with other chemical waste streams unless compatibility has been verified. Keep it segregated from strong oxidizing agents and bases.
C. Disposal Workflow: From Benchtop to Final Disposition
The following workflow illustrates the decision-making process for the disposal of pure this compound and contaminated materials.
Caption: Disposal workflow for this compound.
Experimental Protocol: Decontamination of Glassware
-
Initial Rinse: Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol) to dissolve any remaining residue. This initial rinsate is considered hazardous and must be collected in the designated hazardous waste container.
-
Second and Third Rinses: Repeat the rinsing process two more times to ensure the glassware is thoroughly decontaminated. Collect all rinsate as hazardous waste.
-
Final Wash: After triple-rinsing, the glassware can be washed with soap and water.
D. Spill Management: Immediate and Effective Response
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Control Dust: If the spilled material is a solid, carefully cover it with a damp cloth or paper towel to prevent dust from becoming airborne.
-
Absorb and Collect: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the spill.
-
Containerize: Carefully scoop the absorbed material and any contaminated debris into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste. Finish by washing the area with soap and water.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Environmental Considerations and Waste Minimization
The guiding principle for chemical waste is to minimize its generation.
-
Purchase Accordingly: Order only the quantity of this compound required for your experiments.
-
Inventory Management: Maintain an accurate chemical inventory to avoid purchasing duplicates and to track expiration dates.
-
Scale of Experiments: Where possible, utilize microscale chemistry techniques to reduce the volume of reactants and subsequent waste.
The environmental fate of phenoxybenzoic acids suggests that they can persist in soil and water.[2] Therefore, preventing any release into the environment through proper disposal is of paramount importance.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is not merely a regulatory requirement but a professional responsibility. By adhering to the procedures outlined in this guide, you contribute to a safer laboratory environment and the preservation of our ecosystem. This commitment to responsible chemical management is a cornerstone of scientific integrity and excellence.
References
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Your Disposal. (n.d.). EWC Code 16 05 06*. Retrieved from [Link]
-
Your Disposal. (n.d.). EWC Sub-Chapter 16 05. Retrieved from [Link]
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Veolia UK. (n.d.). The List of Wastes. Retrieved from [Link]
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Wikiwaste. (n.d.). European Waste Catalogue. Retrieved from [Link]
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Sterling Environmental Solutions. (n.d.). EWC Codes. Retrieved from [Link]
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My Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Angene Chemical. (2025). Safety Data Sheet: Benzoic acid, 4-methoxy-2-nitro-. Retrieved from [Link]
-
University of Hertfordshire. (2025). 3-phenoxybenzoic acid. AERU. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification. Retrieved from [Link]
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Navigating the Safe Handling of 3-(4-Methylphenoxy)benzoic Acid: A Guide to Personal Protective Equipment and Disposal
Hazard Assessment: Understanding the Risks
Given its chemical structure as an aromatic carboxylic acid, 3-(4-Methylphenoxy)benzoic acid is anticipated to present hazards similar to related compounds. Based on data for analogous substances, the primary risks are likely to include:
-
Skin Sensitization: May cause an allergic skin reaction upon contact.[1]
-
Eye Irritation: As with many acidic powders, it may cause serious eye irritation.
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.
-
Aquatic Toxicity: The compound may be harmful to aquatic life.[1]
Therefore, a comprehensive personal protective equipment (PPE) strategy is crucial to mitigate these potential exposures.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the recommended equipment, tailored to the anticipated hazards.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or Neoprene gloves | Provides protection against skin contact and potential sensitization. These materials offer good resistance to a range of chemicals.[2][3] Inspect gloves for integrity before each use. |
| Eye Protection | Chemical safety goggles | Protects against dust particles and potential splashes, which could cause serious eye irritation.[4] |
| Face Protection | Face shield (in addition to goggles) | Recommended when there is a risk of splashing or when handling larger quantities of the solid or its solutions.[4][5] |
| Body Protection | Laboratory coat | A standard lab coat protects the skin and personal clothing from contamination.[5] For larger quantities, consider a chemical-resistant apron. |
| Respiratory Protection | NIOSH-approved respirator | Required if work cannot be conducted in a fume hood or if dust generation is likely. A fit-tested N95 respirator may be sufficient for low-level dust, but an air-purifying respirator with appropriate cartridges is recommended for higher-risk procedures.[5][6] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Operational Plan: Step-by-Step Safety Procedures
Adherence to a strict operational protocol is critical for minimizing exposure and ensuring a safe working environment.
Donning PPE
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Lab Coat: Put on a clean, properly fitting laboratory coat, ensuring it is fully buttoned.[5]
-
Respirator (if required): Perform a user seal check to ensure the respirator is properly seated on your face.
-
Eye and Face Protection: Put on safety goggles. If a splash hazard exists, add a face shield over the goggles.[4][5]
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.[7][8]
Handling Procedures
-
Engineering Controls: Whenever possible, handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: When weighing the solid, use a balance with a draft shield or conduct the operation within a fume hood to contain dust.
-
Spill Management: In the event of a spill, follow established laboratory procedures. For a small dry spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
Doffing PPE
-
Gloves: Remove gloves using a technique that avoids touching the outer surface with bare skin. Dispose of them in the appropriate waste container.
-
Face and Eye Protection: Remove the face shield (if used), followed by the goggles.
-
Lab Coat: Remove the lab coat, turning it inside out to contain any potential contamination.
-
Respirator (if used): Remove the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to protect the environment.
-
Chemical Waste: Unused or waste this compound should be disposed of as hazardous chemical waste.[1] It should be collected in a clearly labeled, sealed container.
-
Contaminated Materials: All disposable PPE (gloves, etc.) and any materials used for cleaning up spills should be considered contaminated and disposed of in the solid hazardous waste stream.[7]
-
Regulatory Compliance: Always adhere to your institution's and local regulations for hazardous waste disposal.
By implementing these comprehensive safety and handling procedures, you can effectively manage the risks associated with this compound and maintain a safe and productive research environment.
References
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CHEMM. Personal Protective Equipment (PPE). [Link]
-
Personal Protective Equipment (PPE). (N.d.). [Link]
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Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]
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Angene Chemical. Safety Data Sheet. (2025-02-11). [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
